molecular formula Br3Fe B8816755 iron(III)bromide

iron(III)bromide

Cat. No.: B8816755
M. Wt: 295.56 g/mol
InChI Key: FEONEKOZSGPOFN-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iron(III)bromide is a useful research compound. Its molecular formula is Br3Fe and its molecular weight is 295.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

Br3Fe

Molecular Weight

295.56 g/mol

IUPAC Name

tribromoiron

InChI

InChI=1S/3BrH.Fe/h3*1H;/q;;;+3/p-3

InChI Key

FEONEKOZSGPOFN-UHFFFAOYSA-K

Canonical SMILES

[Fe](Br)(Br)Br

Origin of Product

United States

Foundational & Exploratory

iron(III) bromide chemical formula and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Iron(III) Bromide: Formula, Structure, and Properties

Introduction

Iron(III) bromide, also known as ferric bromide, is an inorganic compound with the chemical formula FeBr₃.[1][2] It is a red-brown, odorless solid that is commercially available and sees significant use as a Lewis acid catalyst in organic synthesis, particularly for the bromination of aromatic compounds.[1][3] This technical guide provides a comprehensive overview of the chemical formula, molecular structure, physicochemical properties, and synthesis of iron(III) bromide, intended for researchers, scientists, and professionals in drug development and related fields.

Chemical Formula and Nomenclature

The chemical formula for iron(III) bromide is FeBr₃.[1] In this compound, iron exists in its +3 oxidation state.[4][5] It is also commonly referred to as ferric bromide or iron tribromide.[1][3]

Molecular and Structural Properties

Lewis Structure

Iron(III) bromide is an ionic compound formed from the transfer of electrons from the iron atom to the bromine atoms.[2][6] The iron atom loses three valence electrons to form the ferric cation (Fe³⁺). Each of the three bromine atoms, which are non-metals in group 17 of the periodic table, accepts one electron to complete its octet and form the bromide anion (Br⁻).[7] The resulting electrostatic attraction between the positively charged iron ion and the negatively charged bromide ions forms the ionic bonds in the compound.[2] The Lewis structure, therefore, consists of one Fe³⁺ ion and three Br⁻ ions, with each bromide ion having a full octet of eight valence electrons.[6][7]

Crystal Structure

In the solid state, iron(III) bromide adopts a polymeric structure.[1] It crystallizes in the trigonal crystal system with the space group R-3.[1][8] The structure is composed of two-dimensional sheets of FeBr₃ units.[8] Within these sheets, each iron(III) center is six-coordinate, bonded to six bromide ions in an octahedral geometry.[1] These FeBr₆ octahedra share edges to form the polymeric layers.[8] This arrangement is characteristic of the bismuth triiodide (BiI₃) crystal structure type.

G Fe Fe³⁺ Br1 Br⁻ Fe->Br1 Br2 Br⁻ Fe->Br2 Br3 Br⁻ Fe->Br3 Br4 Br⁻ Fe->Br4 Br5 Br⁻ Fe->Br5 Br6 Br⁻ Fe->Br6

Caption: Octahedral coordination of Fe³⁺ in the FeBr₃ crystal lattice.

Physicochemical Properties

Iron(III) bromide is a dark red or brown-red crystalline solid that is hygroscopic, meaning it readily absorbs moisture from the air.[3][9] It is soluble in water, ethanol, and ether.[3][4][5] Upon heating to temperatures above 200 °C, it decomposes to form iron(II) bromide (FeBr₂) and bromine gas (Br₂).[1]

PropertyValueReferences
Chemical Formula FeBr₃[1][2]
Molar Mass 295.56 g/mol [1][10][11]
Appearance Dark red / brown-red crystalline solid[1][3][4]
Density 4.50 g/cm³[1][3][4]
Melting Point 200 °C (decomposes)[1][3]
Solubility Soluble in water, ethanol, ether[3][4][5]
Crystal Structure Trigonal, Space Group R-3[1][8]

Experimental Protocols

Synthesis of Iron(III) Bromide

Iron(III) bromide can be synthesized by the direct reaction of iron metal with bromine.[1]

Reaction: 2 Fe + 3 Br₂ → 2 FeBr₃[1]

Protocol:

  • Apparatus Setup: A reaction tube (e.g., quartz) is charged with high-purity iron powder. The tube is connected to a vacuum line and a source of anhydrous bromine vapor. All glassware should be thoroughly dried to prevent the formation of hydrates.

  • Reaction Conditions: The iron powder is heated while anhydrous bromine vapor is passed over it under vacuum.[4][12] The reaction is exothermic and should be controlled carefully.

  • Purification: The product, iron(III) bromide, can be purified by sublimation.[9][12] The reaction tube is heated to 120-200 °C under vacuum, causing the FeBr₃ to sublime and deposit in a cooler part of the apparatus as black, shiny crystalline plates.[9][12]

  • Handling and Storage: The purified FeBr₃ is highly hygroscopic and sensitive to light and air.[3][9][12] It should be handled in an inert atmosphere (e.g., a glovebox) and stored in a tightly sealed container under nitrogen or argon, protected from light.[9][12]

G cluster_synthesis Synthesis cluster_purification Purification cluster_handling Handling & Storage Fe Iron Powder (Fe) Reactor Heated Reaction Tube (Vacuum) Fe->Reactor Br2 Bromine Vapor (Br₂) Br2->Reactor Sublimation Sublimation (120-200°C, Vacuum) Reactor->Sublimation Crude FeBr₃ Collection Collection of Crystalline FeBr₃ Sublimation->Collection InertAtmosphere Inert Atmosphere (Glovebox) Collection->InertAtmosphere Purified FeBr₃ Storage Sealed Container (Under N₂/Ar, Dark) InertAtmosphere->Storage

Caption: Experimental workflow for the synthesis and purification of FeBr₃.

Crystal Structure Determination by X-ray Diffraction

The definitive method for determining the crystal structure of a compound like iron(III) bromide is single-crystal X-ray diffraction.

General Protocol:

  • Crystal Growth: A suitable single crystal of FeBr₃ must be obtained. This can often be achieved during the sublimation purification step.

  • Crystal Mounting: A small, well-formed single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled (often to liquid nitrogen temperatures to reduce thermal vibrations) and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (the positions and intensities of the diffracted X-ray spots) is recorded by a detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The positions of the iron and bromine atoms within the unit cell are determined using computational methods (structure solution). This initial model is then refined against the experimental data to obtain a precise and accurate final crystal structure, including bond lengths and angles.

Applications

The primary application of iron(III) bromide in research and industry is as a Lewis acid catalyst.[1][3] Its ability to accept an electron pair makes it highly effective in promoting the electrophilic bromination of aromatic compounds, a key reaction in the synthesis of many pharmaceuticals and specialty chemicals.[4][9] It is also used as an oxidant in some organic reactions, for example, in the conversion of alcohols to ketones.[1]

References

Synthesis of Anhydrous Iron(III) Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of anhydrous iron(III) bromide (FeBr₃), a crucial Lewis acid catalyst in various organic transformations, particularly in the halogenation of aromatic compounds. This document details the direct synthesis from elemental iron and bromine, including a thorough experimental protocol, purification methods, and essential safety considerations.

Introduction

Anhydrous iron(III) bromide is a dark red to brown crystalline solid that is highly hygroscopic.[1] Its utility as a catalyst stems from its strong Lewis acidic character.[1] The synthesis of anhydrous FeBr₃ is most commonly achieved through the direct reaction of iron metal with bromine.[2] This method is favored for its directness and the high purity of the resulting product, especially when followed by purification via sublimation.

Physicochemical Properties

A summary of the key physicochemical properties of anhydrous iron(III) bromide is presented in Table 1. This data is essential for handling, storage, and application of the compound.

Table 1: Physicochemical Properties of Anhydrous Iron(III) Bromide

PropertyValue
Chemical Formula FeBr₃[2]
Molar Mass 295.56 g/mol [1]
Appearance Dark brown to reddish-black powder or crystalline solid[1]
Density 4.50 g/cm³[1]
Melting Point Decomposes at approximately 200 °C[1][2]
Solubility Soluble in water, ethanol, and ether[3]
Hygroscopicity Highly hygroscopic

Synthesis of Anhydrous Iron(III) Bromide

The synthesis of anhydrous iron(III) bromide is achieved through the direct reaction of iron and bromine, as depicted in the following balanced chemical equation:

2 Fe(s) + 3 Br₂(l) → 2 FeBr₃(s)[4]

This reaction is an exothermic redox process and should be conducted with appropriate safety measures in a well-ventilated fume hood.[5]

Experimental Protocol

This protocol details the laboratory-scale synthesis of anhydrous iron(III) bromide from iron filings and liquid bromine.

Materials:

  • Iron filings

  • Liquid bromine (Br₂)

  • Anhydrous diethyl ether (for purification, optional)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Condenser with a drying tube (e.g., filled with calcium chloride)

  • Heating mantle

  • Inert gas supply (e.g., nitrogen or argon)

  • Schlenk line or similar apparatus for handling air-sensitive materials

  • Sublimation apparatus

Procedure:

  • Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a dropping funnel, a condenser topped with a drying tube, and an inlet for an inert gas. The entire apparatus should be thoroughly dried before use to prevent the formation of hydrated iron(III) bromide.

  • Reaction Initiation: Place a stoichiometric amount of iron filings into the reaction flask. Flush the system with an inert gas to remove air and moisture.

  • Bromine Addition: Carefully charge the dropping funnel with a stoichiometric amount of liquid bromine. Slowly add the bromine to the iron filings dropwise. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

  • Reaction Completion: After the addition of bromine is complete, gently heat the reaction mixture using a heating mantle to drive the reaction to completion. The color of the mixture will darken as the iron is consumed and iron(III) bromide is formed.

  • Isolation of Crude Product: Once the reaction is complete, allow the apparatus to cool to room temperature under a continuous flow of inert gas. The crude iron(III) bromide is obtained as a dark, crystalline solid.

Purification by Vacuum Sublimation

The crude iron(III) bromide can be purified by vacuum sublimation to obtain a high-purity product.[1][6]

Procedure:

  • Transfer of Crude Product: Transfer the crude iron(III) bromide to a sublimation apparatus under an inert atmosphere to prevent exposure to moisture.

  • Sublimation: Heat the apparatus under vacuum. The iron(III) bromide will sublime and deposit as pure, dark, shiny crystals on the cold finger of the apparatus.[6] Non-volatile impurities will remain in the bottom of the apparatus.

  • Collection of Pure Product: After the sublimation is complete, allow the apparatus to cool to room temperature. Carefully remove the purified iron(III) bromide from the cold finger under an inert atmosphere and store it in a tightly sealed container.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of anhydrous iron(III) bromide.

Table 2: Quantitative Data for Anhydrous Iron(III) Bromide Synthesis

ParameterValue
**Stoichiometric Ratio (Fe:Br₂) **2:3[4]
Theoretical Yield Dependent on the starting amount of limiting reagent
Typical Purity (after sublimation) >98%

Safety Precautions

  • Bromine: Liquid bromine is highly corrosive, toxic, and volatile. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][7]

  • Anhydrous Iron(III) Bromide: Iron(III) bromide is corrosive and hygroscopic. It should be handled in a dry, inert atmosphere. Avoid inhalation of dust and contact with skin and eyes.[8][9]

  • Reaction: The reaction between iron and bromine is exothermic and should be performed with caution, ensuring proper temperature control.

Logical Relationships and Workflows

The synthesis and purification of anhydrous iron(III) bromide can be visualized as a sequential workflow.

Synthesis_Workflow A Reactants (Iron Filings, Liquid Bromine) B Direct Reaction (Exothermic, under Inert Atmosphere) A->B Stoichiometric Addition C Crude FeBr₃ (Solid) B->C Reaction Completion & Cooling D Purification (Vacuum Sublimation) C->D Transfer to Sublimator E Pure Anhydrous FeBr₃ (Crystalline Solid) D->E Deposition on Cold Finger F Storage (Inert, Dry Conditions) E->F

Caption: Workflow for the synthesis and purification of anhydrous iron(III) bromide.

The core of the synthesis is a direct combination reaction, which is then followed by a physical purification step to achieve high purity.

Reaction_Concept cluster_reactants Reactants Fe Iron (Fe) (Reducing Agent) FeBr3 Iron(III) Bromide (FeBr₃) (Product) Fe->FeBr3 Oxidation (Fe⁰ → Fe³⁺) Br2 Bromine (Br₂) (Oxidizing Agent) Br2->FeBr3 Reduction (Br₂⁰ → 2Br⁻)

Caption: Conceptual diagram of the redox reaction in FeBr₃ synthesis.

References

Ferric Bromide (FeBr₃): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of Ferric Bromide (FeBr₃). It includes key data, detailed experimental protocols for its synthesis, purification, and analysis, and visualizations of its catalytic mechanism and experimental workflows. This document is intended to serve as a critical resource for professionals utilizing FeBr₃ in research, development, and pharmaceutical applications.

Physical Properties

Ferric Bromide is a red-brown, odorless, crystalline solid.[1] It is a hygroscopic substance, readily absorbing moisture from the atmosphere.[2][3] Due to its sensitivity to air, light, and moisture, it should be handled and stored under an inert, dry atmosphere.[4][5]

Table 1: Physical and Thermodynamic Properties of FeBr₃

PropertyValueReferences
Molecular Formula FeBr₃[1]
Molecular Weight 295.56 g/mol [1][6][7]
Appearance Red-brown / Dark brown crystalline solid or powder[1][3][8][9]
Odor Odorless[1][9]
Density 4.50 g/cm³[1][3][10]
Melting Point 200 °C (decomposes)[1][2][8][9]
Boiling Point Decomposes above 200 °C[1]
Crystal Structure Trigonal, hR24[1]
Space Group R-3, No. 148[1]
Hygroscopicity Highly hygroscopic[2][3][4]

Table 2: Solubility of FeBr₃

SolventSolubilityNotesReferences
Water Highly solubleDissolves to give acidic solutions. The aqueous solution can crystallize as the dark green hexahydrate, FeBr₃·6H₂O.[1][2][10][11]
Ethanol Soluble---[2][8][12]
Diethyl Ether Soluble---[2][8][12]
Acetic Acid Soluble---[13]
Acetonitrile Soluble---[2]
Nonpolar Organic Solvents Generally insoluble---[10]

Chemical Properties and Reactivity

The primary chemical characteristic of Ferric Bromide is its nature as a strong Lewis acid, stemming from the electron-deficient iron(III) center.[3][14] This property makes it an effective catalyst in a variety of organic reactions.

Key Chemical Reactions:

  • Lewis Acid Catalysis: FeBr₃ is widely used as a catalyst for the electrophilic aromatic substitution, particularly the bromination of aromatic compounds like benzene.[1][15][16] It functions by polarizing the Br-Br bond in bromine (Br₂), making one bromine atom more electrophilic and susceptible to attack by the aromatic ring.[14][17] It also catalyzes Friedel-Crafts acylation and alkylation reactions.[15]

  • Oxidation: Ferric bromide can act as a mild oxidant in organic synthesis, for instance, in the conversion of alcohols to ketones.[1][14]

  • Thermal Decomposition: When heated to temperatures above 200 °C, FeBr₃ decomposes into ferrous bromide (FeBr₂) and bromine gas (Br₂).[1][12][15]

  • Stability: FeBr₃ is less stable than its chlorine analogue, ferric chloride (FeCl₃), and will slowly decompose upon exposure to air and light, releasing bromine.[1][4] The corresponding iron(III) iodide is unstable as the Fe³⁺ ion oxidizes the iodide ion.[15]

Experimental Protocols

The following sections provide detailed methodologies for the laboratory-scale synthesis, purification, and analysis of Ferric Bromide. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Synthesis of Anhydrous Ferric Bromide

Anhydrous FeBr₃ can be prepared by the direct reaction of iron metal with elemental bromine.[15] The reaction is highly exothermic and involves hazardous materials; therefore, extreme caution is necessary.

Materials and Equipment:

  • Reduced iron powder (fine mesh)

  • Anhydrous liquid bromine (Br₂)

  • Three-neck round-bottom flask

  • Dropping funnel

  • Condenser with a drying tube (filled with CaCl₂)

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Schlenk line or glove box for handling the final product

Methodology:

  • Apparatus Setup: Assemble a three-neck flask with a dropping funnel in one neck, a condenser (topped with a drying tube) in the central neck, and an inert gas inlet in the third neck. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas to remove any moisture.

  • Reaction Initiation: Place 11.2 g (0.20 mol) of fine iron powder into the reaction flask. Gently flush the system with inert gas.

  • Bromine Addition: Carefully charge the dropping funnel with 48.0 g (15.4 mL, 0.30 mol) of anhydrous liquid bromine. Caution: Bromine is highly corrosive and toxic. Handle only in a fume hood with appropriate PPE.

  • Reaction: Slowly add the bromine dropwise to the iron powder with gentle swirling. The reaction is exothermic and will initiate spontaneously. Control the addition rate to maintain a gentle reflux.

  • Completion: After the addition is complete, gently heat the mixture to 150-200 °C for 1-2 hours to ensure the reaction goes to completion and to drive off any excess bromine.

  • Isolation: Once the reaction is complete and the flask has cooled to room temperature under an inert atmosphere, the dark, crystalline FeBr₃ product can be isolated. Due to its hygroscopic nature, the product should be transferred and stored in a glove box or under an inert atmosphere.

Purification by Vacuum Sublimation

FeBr₃ can be effectively purified by sublimation under reduced pressure, which separates the volatile FeBr₃ from non-volatile impurities.[5][8]

Materials and Equipment:

  • Crude Ferric Bromide

  • Sublimation apparatus (with a cold finger condenser)

  • High-vacuum pump

  • Heating mantle or oil bath

  • Schlenk line or glove box

Methodology:

  • Apparatus Preparation: Ensure the sublimation apparatus is completely clean and dry. Lightly grease the joints to ensure a good vacuum seal.

  • Sample Loading: In a glove box or under a positive pressure of inert gas, load the crude FeBr₃ into the bottom of the sublimation apparatus.

  • Assembly and Evacuation: Assemble the apparatus, inserting the cold finger. Attach the apparatus to a high-vacuum line via thick-walled tubing and evacuate the system. A good vacuum is essential for sublimation at a lower temperature.

  • Cooling: Once a high vacuum is achieved, begin circulating a coolant (e.g., cold water or a cryogen) through the cold finger.

  • Heating: Gently heat the bottom of the apparatus using a heating mantle or oil bath. The temperature should be raised slowly. FeBr₃ typically sublimes at temperatures between 130-200 °C under vacuum.

  • Collection: The pure FeBr₃ will deposit as dark, shiny crystalline plates on the cold finger.[2] Continue heating until no more solid sublimes.

  • Isolation: Turn off the heat and allow the apparatus to cool completely to room temperature while still under vacuum. Then, carefully vent the system with a dry, inert gas. Disassemble the apparatus inside a glove box to scrape the purified crystals from the cold finger.

Analysis by EDTA Titration for Iron(III) Content

The purity of a FeBr₃ sample can be assessed by determining its iron content via complexometric titration with ethylenediaminetetraacetic acid (EDTA). Iron(III) forms a stable complex with EDTA at low pH.[17]

Materials and Equipment:

  • FeBr₃ sample (accurately weighed)

  • Standardized 0.1 M Na₂EDTA solution

  • Buffer solution (pH 2.0, e.g., Citric acid/NaCl/HCl buffer)

  • Potentiometric titrator with a platinum indicator electrode or a suitable colorimetric indicator.

  • Burette, pipette, beakers, and volumetric flasks.

  • Deionized water

Methodology:

  • Sample Preparation: Accurately weigh approximately 0.5 g of the FeBr₃ sample into a 150 mL beaker. Dissolve the sample in 50 mL of deionized water.

  • pH Adjustment: Add 10 mL of the pH 2.0 buffer solution to the sample solution. If necessary, adjust the pH to 2.0 using dilute HCl or NaOH. Make up the total volume to approximately 80 mL with deionized water.

  • Titration Setup: Rinse and fill a burette with the standardized 0.1 M EDTA solution. If using a potentiometric titrator, place the platinum electrode into the sample solution.

  • Titration: Titrate the FeBr₃ solution with the EDTA solution. The endpoint is detected as a significant potential change at the equivalence point (potentiometric method).

  • Calculation: The percentage of iron in the sample can be calculated using the following formula:

    % Fe = (V_EDTA × M_EDTA × MW_Fe) / (m_sample) × 100

    Where:

    • V_EDTA = Volume of EDTA solution used (L)

    • M_EDTA = Molarity of EDTA solution (mol/L)

    • MW_Fe = Molar mass of iron (55.845 g/mol )

    • m_sample = mass of the FeBr₃ sample (g)

Visualizations

Catalytic Mechanism in Electrophilic Aromatic Bromination

Ferric bromide is a quintessential Lewis acid catalyst used to activate bromine for the electrophilic substitution of aromatic rings. The mechanism involves the polarization of the bromine molecule to create a potent electrophile, which is then attacked by the electron-rich aromatic ring.

FeBr3_Catalysis cluster_activation Step 1: Electrophile Generation cluster_substitution Step 2: Electrophilic Attack & Aromatization Br2 Br-Br Complex Br-Br···FeBr₃ (Polarized Complex) Br2->Complex Lewis Base FeBr3 FeBr₃ FeBr3->Complex Lewis Acid Br_plus Br⁺ (Electrophile) Complex->Br_plus Heterolytic Cleavage FeBr4_minus [FeBr₄]⁻ Complex->FeBr4_minus Sigma_Complex Arenium Ion (Sigma Complex) Br_plus->Sigma_Complex Benzene Benzene Ring Benzene->Sigma_Complex Attack on Br⁺ Product Bromobenzene Sigma_Complex->Product Deprotonation by [FeBr₄]⁻ HBr HBr FeBr3_regen FeBr₃ FeBr4_minus_2 [FeBr₄]⁻ FeBr4_minus_2->Product

Caption: Mechanism of FeBr₃-catalyzed bromination of benzene.

Experimental Workflow: Synthesis and Purification

The production of high-purity, anhydrous Ferric Bromide requires careful execution of synthesis and purification steps under controlled atmospheric conditions to prevent decomposition and hydrolysis.

FeBr3_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_final Final Product start Start: Iron Powder (Fe) + Liquid Bromine (Br₂) reaction Direct Reaction (Exothermic) Inert Atmosphere start->reaction crude_product Crude FeBr₃ Product reaction->crude_product sublimation Vacuum Sublimation crude_product->sublimation heating Heat (130-200°C) Under High Vacuum sublimation->heating collection Deposition on Cold Finger heating->collection pure_product Pure Anhydrous FeBr₃ (Crystalline Plates) collection->pure_product storage Store Under Inert Atmosphere (Glove Box) pure_product->storage analysis Characterization (e.g., EDTA Titration) pure_product->analysis

Caption: Workflow for the synthesis and purification of FeBr₃.

References

A Technical Guide to the Physicochemical Properties of Iron(III) Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals

This document provides a comprehensive overview of the core physicochemical properties of iron(III) bromide (FeBr₃), also known as ferric bromide. It includes quantitative data, detailed experimental protocols for its synthesis and characterization, and a visualization of its catalytic activity in organic synthesis. This guide is intended to serve as a practical resource for professionals in research and development.

Quantitative Physicochemical Data

Iron(III) bromide is a red-brown, odorless, and hygroscopic solid compound.[1][2] It is a versatile Lewis acid catalyst used frequently in the halogenation of aromatic compounds.[1][3] The key quantitative properties of iron(III) bromide are summarized below.

PropertyValueUnits
Molar Mass 295.56 g/mol
Density 4.50g/cm³
Melting Point 200 (decomposes)°C
Appearance Brown-red crystalline solidN/A
Solubility Soluble in water, ethanol, and etherN/A

Citations: Molar Mass[4][5], Density[1][2][6], Melting Point[1][3][6], Appearance[1][7], Solubility[4][6][8][9]

Experimental Protocols

This section details the methodologies for the theoretical calculation of molar mass, the laboratory synthesis of anhydrous iron(III) bromide, and the experimental determination of its density.

The molar mass of a compound is the sum of the atomic masses of its constituent elements, as found on the periodic table.[5]

Methodology:

  • Identify Constituent Elements: Iron(III) bromide has the chemical formula FeBr₃, indicating one atom of iron (Fe) and three atoms of bromine (Br).

  • Determine Atomic Masses:

    • The standard atomic mass of Iron (Fe) is approximately 55.845 u.

    • The standard atomic mass of Bromine (Br) is approximately 79.904 u.

  • Calculate Total Mass: The molar mass is calculated by multiplying the atomic mass of each element by the number of atoms of that element in the formula and summing the results.[10]

    • Molar Mass = (1 × Atomic Mass of Fe) + (3 × Atomic Mass of Br)

    • Molar Mass = (55.845) + (3 × 79.904) = 295.557 g/mol .[5]

Anhydrous iron(III) bromide can be prepared through the direct reaction of metallic iron with elemental bromine.[1][7] This process is exothermic and requires careful handling in a controlled environment.

Materials:

  • Fine iron filings or powder

  • Liquid bromine (Br₂)

  • A reaction tube (e.g., quartz) suitable for heating

  • A tube furnace

  • Inert gas supply (e.g., nitrogen or argon)

Methodology:

  • System Setup: Place the iron filings in the center of the reaction tube. Position the tube within the furnace.

  • Inert Atmosphere: Purge the reaction tube with a slow stream of inert gas to remove air and moisture, as FeBr₃ is hygroscopic.[2][8]

  • Reaction Initiation: Gently heat the iron filings to approximately 200 °C.[9]

  • Bromine Introduction: Carefully introduce bromine vapor into the reaction tube by passing the inert gas stream over liquid bromine. The direct reaction is: 2 Fe + 3 Br₂ → 2 FeBr₃.[1]

  • Product Collection: The synthesized iron(III) bromide will form as a red-brown solid. It can be purified by sublimation under vacuum.[2][11]

  • Handling and Storage: Due to its corrosive and hygroscopic nature, the product must be handled and stored under an inert, dry atmosphere.[2][9][11]

The density of a solid can be determined experimentally by measuring its mass and volume. For an irregularly shaped, water-soluble solid like FeBr₃, an inert liquid displacement method is suitable.

Materials:

  • Analytical balance

  • Graduated cylinder or pycnometer

  • An inert, non-polar solvent of known density in which FeBr₃ is insoluble (e.g., hexane)

  • Synthesized iron(III) bromide sample

Methodology:

  • Mass Measurement: Accurately weigh a dry sample of iron(III) bromide using an analytical balance. Record this as m_sample.

  • Initial Volume Measurement: Add a precise volume of the inert solvent to a graduated cylinder and record this initial volume as V_initial.

  • Volume Displacement: Carefully add the weighed FeBr₃ sample to the graduated cylinder. Ensure the solid is fully submerged and that no air bubbles are trapped.

  • Final Volume Measurement: Record the new volume of the solvent plus the submerged solid as V_final.

  • Volume Calculation: The volume of the sample (V_sample) is the difference between the final and initial volume readings: V_sample = V_final - V_initial.[12]

  • Density Calculation: Calculate the density (ρ) using the formula: ρ = m_sample / V_sample.[12] The units will typically be in g/mL, which is equivalent to g/cm³.[12]

Catalytic Workflow Visualization

Iron(III) bromide is a quintessential Lewis acid, a role it plays effectively in catalyzing the electrophilic bromination of aromatic compounds like benzene (B151609).[1][6] The Fe³⁺ center is electron-deficient and can accept a pair of electrons from a bromine atom of a Br₂ molecule.[2] This interaction polarizes the Br-Br bond, generating a potent electrophile ("Br⁺") that can then attack the electron-rich benzene ring. The catalyst is regenerated at the end of the cycle, making it a true catalyst.

The workflow below illustrates this catalytic process.

G Catalytic Cycle for Benzene Bromination FeBr3 FeBr₃ (Lewis Acid Catalyst) ActivatedComplex [Br−Br−FeBr₃] Activated Complex FeBr3->ActivatedComplex Activation Br2 Br₂ Br2->ActivatedComplex SigmaComplex Arenium Ion (Sigma Complex) ActivatedComplex->SigmaComplex Benzene Benzene Benzene->SigmaComplex Electrophilic Attack SigmaComplex->FeBr3 Catalyst Regeneration Product Bromobenzene SigmaComplex->Product Deprotonation HBr HBr SigmaComplex->HBr FeBr4 [FeBr₄]⁻

Catalytic cycle of benzene bromination using FeBr₃.

References

Solubility Profile of Ferric Bromide (FeBr₃): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ferric bromide (FeBr₃) in water and various organic solvents. The information contained herein is intended to support research, development, and drug discovery activities where FeBr₃ is utilized as a catalyst or reagent.

Core Data Presentation: Solubility of FeBr₃

The solubility of a compound is a critical physicochemical property that dictates its utility in various applications. Ferric bromide exhibits high solubility in aqueous solutions and is also soluble in a range of organic solvents. The following table summarizes the available quantitative and qualitative solubility data for FeBr₃.

SolventFormulaSolubilityTemperature (°C)
WaterH₂O455 g / 100 g25
54 g / 100 g20
EthanolC₂H₅OHSolubleNot specified
MethanolCH₃OHSoluble[1]Not specified
Diethyl Ether(C₂H₅)₂OSoluble[2]Not specified
AcetoneCH₃COCH₃SolubleNot specified
AcetonitrileCH₃CNSoluble[1]Not specified
Dimethylformamide (DMF)(CH₃)₂NC(O)HSoluble[1]Not specified
BenzeneC₆H₆Soluble[1]Not specified
TolueneC₆H₅CH₃Soluble[1]Not specified

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for the successful design of chemical processes and formulations. The following are detailed methodologies for key experiments to quantify the solubility of a compound like ferric bromide.

Gravimetric Method for Solubility Determination in Water

The gravimetric method is a straightforward and reliable technique for determining the solubility of a non-volatile solute in a volatile solvent.

Principle: A saturated solution is prepared at a specific temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is determined.

Apparatus and Materials:

  • Ferric bromide (FeBr₃)

  • Distilled or deionized water

  • Thermostatically controlled water bath or incubator

  • Erlenmeyer flasks with stoppers

  • Analytical balance

  • Volumetric flasks and pipettes

  • Drying oven

  • Desiccator

  • Filtration apparatus (e.g., syringe filters)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of ferric bromide to a known volume of water in an Erlenmeyer flask.

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in a thermostatically controlled water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.

  • Sample Collection and Filtration:

    • Allow the solution to stand undisturbed in the water bath for several hours to allow the excess solid to settle.

    • Carefully withdraw a known volume (e.g., 10 mL) of the supernatant using a pre-heated or temperature-equilibrated pipette to avoid precipitation upon cooling.

    • Filter the collected sample through a syringe filter (with a pore size appropriate to remove undissolved particles) into a pre-weighed, clean, and dry evaporating dish.

  • Evaporation and Weighing:

    • Weigh the evaporating dish with the collected filtrate to determine the mass of the solution.

    • Carefully evaporate the solvent in a drying oven at a temperature below the decomposition point of FeBr₃ (decomposes above 200 °C).

    • Once the solvent is fully evaporated, cool the evaporating dish in a desiccator to room temperature.

    • Weigh the evaporating dish containing the dry ferric bromide residue.

    • Repeat the drying and weighing process until a constant mass is achieved.

Calculation:

  • Mass of solute: (Mass of evaporating dish + residue) - (Mass of empty evaporating dish)

  • Mass of solvent: (Mass of evaporating dish + solution) - (Mass of evaporating dish + residue)

  • Solubility ( g/100 g solvent): (Mass of solute / Mass of solvent) x 100

Spectroscopic Method for Solubility Determination in Organic Solvents

For colored compounds like ferric bromide, UV-Visible spectrophotometry can be an effective method for determining solubility, especially in organic solvents where gravimetric analysis might be complicated by the solvent's boiling point or reactivity.

Principle: A saturated solution is prepared, and its absorbance is measured. The concentration is then determined from a previously established calibration curve (Beer-Lambert Law).

Apparatus and Materials:

  • Ferric bromide (FeBr₃)

  • Organic solvent of interest

  • UV-Visible spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance

  • Thermostatically controlled shaker

  • Filtration apparatus

Procedure:

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of ferric bromide of known concentrations in the chosen organic solvent.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) for FeBr₃ in that solvent.

    • Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and pass through the origin.

  • Preparation of Saturated Solution:

    • Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution of FeBr₃ in the organic solvent at a specific temperature.

  • Sample Collection, Filtration, and Dilution:

    • Withdraw a sample of the supernatant and filter it as described in the gravimetric method.

    • Accurately dilute the filtered saturated solution with the organic solvent to a concentration that falls within the linear range of the calibration curve.

  • Absorbance Measurement and Concentration Determination:

    • Measure the absorbance of the diluted solution at λ_max.

    • Use the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Calculation:

  • Concentration of saturated solution (mol/L or g/L): Concentration of diluted solution x Dilution factor

Visualizations

The following diagrams illustrate key conceptual and experimental workflows related to the solubility of ferric bromide.

DissolutionProcess cluster_ions Hydrated Ions FeBr3_solid FeBr₃ (solid) Solution Aqueous Solution FeBr3_solid->Solution Dissolution H2O Water (Solvent) Fe3_aq Fe³⁺ (aq) Solution->Fe3_aq Dissociation Br_aq 3Br⁻ (aq) Solution->Br_aq Dissociation

Caption: Dissolution and dissociation of FeBr₃ in water.

SolubilityWorkflow start Start excess_solute Add excess FeBr₃ to solvent start->excess_solute equilibration Equilibrate at constant temperature (e.g., 24-48h with agitation) excess_solute->equilibration settling Allow excess solid to settle equilibration->settling sampling Withdraw supernatant settling->sampling filtration Filter to remove undissolved solid sampling->filtration analysis Analyze filtrate filtration->analysis gravimetric Gravimetric Analysis: Evaporate solvent & weigh residue analysis->gravimetric If solvent is volatile spectroscopic Spectroscopic Analysis: Dilute & measure absorbance analysis->spectroscopic If solute is chromophoric calculation Calculate Solubility gravimetric->calculation spectroscopic->calculation end End calculation->end

Caption: General experimental workflow for solubility determination.

References

An In-depth Technical Guide to the Crystal Structure of Iron(III) Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of iron(III) bromide (FeBr₃), a compound of significant interest as a Lewis acid catalyst in organic synthesis. A thorough understanding of its solid-state structure is crucial for elucidating reaction mechanisms and designing novel catalytic applications.

Crystal Structure and Space Group

Iron(III) bromide crystallizes in the trigonal crystal system, belonging to the R-3 space group (No. 148).[1][2][3] This structure is isomorphous with that of bismuth triiodide (BiI₃), characterized by a layered arrangement of atoms.[1][2] The structure consists of two-dimensional sheets of FeBr₃ stacked along the c-axis.[1]

Within these layers, each iron(III) ion (Fe³⁺) is octahedrally coordinated to six bromide (Br⁻) ions. These FeBr₆ octahedra share edges to form a continuous two-dimensional network.[1][2]

Quantitative Crystallographic Data

The crystallographic parameters of iron(III) bromide have been determined through X-ray diffraction studies. The lattice parameters for both the conventional and primitive unit cells are summarized below. It is important to note that slight variations in reported values can exist due to different experimental conditions or computational methods.[1][2]

Table 1: Lattice Parameters of Iron(III) Bromide

Unit Cell Typea (Å)b (Å)c (Å)α (°)β (°)γ (°)
Conventional6.48[1]6.48[1]18.95[1]90.00[1]90.00[1]120.00[1]
Primitive7.383[2]7.383[2]7.383[2]50.646[2]50.646[2]50.646[2]

Table 2: Interatomic Distances

BondBond Length (Å)Source
Fe-Br2.55[1]
Fe-Br2.43[2]

The discrepancy in the Fe-Br bond length may be attributed to the different methodologies used for structure determination, such as experimental X-ray diffraction versus theoretical calculations.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of iron(III) bromide is typically achieved through single-crystal X-ray diffraction. The general workflow for this experimental technique is outlined below.

experimental_workflow cluster_synthesis Synthesis & Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of FeBr3 (e.g., 2Fe + 3Br2 -> 2FeBr3) crystal_growth Single Crystal Growth (e.g., Vapor Transport) synthesis->crystal_growth Purification mounting Crystal Mounting crystal_growth->mounting diffraction Diffraction Data Collection mounting->diffraction xray X-ray Source xray->diffraction data_processing Data Processing (Integration & Scaling) diffraction->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation refinement->validation final_structure Final Crystal Structure (Atomic Coordinates, Lattice Parameters) validation->final_structure CIF Output

Figure 1: Workflow for Crystal Structure Determination.
Synthesis and Crystal Growth

High-purity iron(III) bromide is synthesized by the direct reaction of iron metal with bromine gas.[3][4] Single crystals suitable for X-ray diffraction can be grown using techniques such as chemical vapor transport. In this method, the polycrystalline FeBr₃ is sublimed in a sealed, evacuated quartz ampoule with a controlled temperature gradient. Larger, well-formed crystals are deposited in the cooler zone of the ampoule.

Data Collection

A suitable single crystal is selected and mounted on a goniometer head. The crystal is then placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffracted X-rays are detected. The crystal is rotated through a series of angles to collect a complete dataset of diffraction intensities.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the iron and bromine atoms are determined using direct methods or Patterson methods. These initial atomic positions are then refined using least-squares methods to obtain the best fit between the observed and calculated diffraction patterns. The final refined structure provides precise information on atomic coordinates, bond lengths, and bond angles.

Logical Relationships in the Crystal Structure

The arrangement of atoms in the iron(III) bromide crystal structure follows a clear hierarchical logic, which can be visualized as follows:

crystal_structure_logic Fe Fe³⁺ ion Octahedron FeBr₆ Octahedron Fe->Octahedron is coordinated by 6 Br Br⁻ ion Br->Octahedron Layer 2D Layer of Edge-Sharing Octahedra Octahedron->Layer share edges to form Crystal 3D Crystal Structure (Stacked Layers) Layer->Crystal stack along c-axis to form

Figure 2: Hierarchical Buildup of the FeBr₃ Crystal Structure.

References

In-Depth Technical Guide to the Thermal Decomposition of Iron(III) Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of iron(III) bromide (FeBr₃), a process of significant interest in various fields including catalysis, materials science, and chemical synthesis. This document outlines the decomposition pathway, presents key quantitative data, details experimental protocols for analysis, and provides visual representations of the core concepts.

Introduction

Iron(III) bromide is a red-brown, hygroscopic, and light-sensitive solid that is commonly utilized as a Lewis acid catalyst in organic synthesis, particularly in the halogenation of aromatic compounds. Understanding its thermal stability and decomposition characteristics is crucial for its effective application in high-temperature processes and for the safe handling and storage of the compound. The thermal decomposition of FeBr₃ involves the reduction of the iron center and the release of elemental bromine.

Thermal Decomposition Pathway

The thermal decomposition of iron(III) bromide primarily proceeds via the following reaction, especially at temperatures above 200 °C in an inert atmosphere:

2FeBr₃(s) → 2FeBr₂(s) + Br₂(g)

This reaction involves the reduction of iron(III) to iron(II) with the concurrent formation of gaseous bromine. Under vacuum conditions, this decomposition can occur at a lower temperature range of 122–130 °C.[1] Another potential decomposition pathway, leading to the formation of elemental iron and bromine, is less commonly observed under standard thermal analysis conditions.

The following diagram illustrates the primary thermal decomposition pathway of iron(III) bromide.

ThermalDecomposition FeBr3 Iron(III) Bromide (FeBr₃) Solid FeBr2 Iron(II) Bromide (FeBr₂) Solid FeBr3->FeBr2 Heat (>200 °C) Br2 Bromine (Br₂) Gas FeBr3->Br2 Heat (>200 °C) ExperimentalWorkflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_analysis Thermal Analysis cluster_data Data Analysis storage Store FeBr₃ (Dry, Dark) weighing Weigh 5-10 mg FeBr₃ storage->weighing loading Load into TGA/DSC Crucible (Alumina/Pt) weighing->loading tga_dsc TGA/DSC Analysis (N₂/Ar atmosphere, 10 °C/min) loading->tga_dsc ega_ms EGA-MS Analysis (m/z 10-200) tga_dsc->ega_ms Coupled tga_curve Analyze TGA Curve (Mass Loss vs. Temp) tga_dsc->tga_curve dsc_curve Analyze DSC Curve (Heat Flow vs. Temp) tga_dsc->dsc_curve ms_data Analyze MS Data (Ion Current vs. Temp) ega_ms->ms_data

References

Lewis acidity of iron(III) bromide explained

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Lewis Acidity of Iron(III) Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iron(III) bromide (FeBr₃), or ferric bromide, is a versatile and powerful Lewis acid catalyst integral to a multitude of organic transformations. Its efficacy stems from the pronounced electrophilic character of the iron(III) center, enabling it to activate a wide range of substrates. This technical guide provides a comprehensive examination of the core principles governing the Lewis acidity of FeBr₃, details methods for its quantitative assessment, and presents a mechanistic case study of its role in electrophilic aromatic substitution. The content herein is intended to furnish researchers and professionals in chemical and pharmaceutical development with a foundational understanding of this critical reagent.

The Core Concept of Lewis Acidity in Iron(III) Bromide

A Lewis acid is defined as a chemical entity capable of accepting a pair of electrons from an electron-pair donor, known as a Lewis base, to form a Lewis adduct.[1] The Lewis acidity of iron(III) bromide is a direct consequence of its unique electronic and structural properties.

Electronic Structure and Electron Deficiency

The central iron atom in FeBr₃ exists in a +3 oxidation state. It is bonded to three highly electronegative bromine atoms, which inductively withdraw electron density from the iron center. This significant difference in electronegativity results in a substantial partial positive charge on the iron atom, rendering it electron-deficient and thus a potent electron-pair acceptor.[2]

Role of d-Orbitals in Adduct Formation

As a transition metal, iron possesses accessible, empty 3d orbitals.[3] These low-lying unoccupied orbitals can readily accommodate a lone pair of electrons from a Lewis base. This ability allows the iron center to expand its coordination sphere beyond the octet, a key feature of many transition metal Lewis acids, facilitating the formation of a stable Lewis adduct.[2] The reaction between FeBr₃ and a generic Lewis base (:B) to form an adduct can be visualized as follows:

GutmannBeckettWorkflow cluster_prep Preparation (Inert Atmosphere) cluster_analysis Analysis prep_la Dissolve Lewis Acid (e.g., FeBr₃) in CD₂Cl₂ mix_sample Combine Solutions in NMR Tube prep_la->mix_sample prep_probe Prepare Et₃PO Stock Solution in CD₂Cl₂ prep_probe->mix_sample acquire_nmr Acquire ³¹P{¹H} NMR Spectrum determine_shift Determine Chemical Shift (δ) acquire_nmr->determine_shift calculate_an Calculate Acceptor Number (AN) determine_shift->calculate_an mix_sample->acquire_nmr BrominationCycle FeBr3_Br2 FeBr₃ + Br₂ Activated [Br−Br−FeBr₃] Activated Complex FeBr3_Br2->Activated Adduct Formation Sigma Sigma Complex [C₆H₆Br]⁺[FeBr₄]⁻ Activated->Sigma Electrophilic Attack Benzene Benzene (C₆H₆) Benzene->Sigma Products Bromobenzene (C₆H₅Br) + HBr + FeBr₃ Sigma->Products Proton Abstraction FeBr3_cat FeBr₃ (catalyst) Products->FeBr3_cat Catalyst Regeneration

References

An In-depth Technical Guide to the Oxidation State and Coordination Chemistry of Iron(III) Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iron(III) bromide (FeBr₃), also known as ferric bromide, is a versatile and highly reactive inorganic compound with significant applications in organic synthesis and coordination chemistry. Its utility is primarily derived from the +3 oxidation state of the iron center, which imparts strong Lewis acidic properties. This guide provides a comprehensive overview of the fundamental chemical and physical properties of iron(III) bromide, with a detailed focus on its oxidation state, electron configuration, solid-state structure, and extensive coordination chemistry. Detailed experimental protocols for its synthesis and use as a catalyst, along with key quantitative data and mechanistic diagrams, are presented to serve as a practical resource for researchers in chemistry and drug development.

Oxidation State and Electronic Properties

The chemical behavior of iron(III) bromide is fundamentally governed by the electronic configuration of the iron center.

Oxidation State

In iron(III) bromide, iron exists in the +3 oxidation state .[1][2] This is determined by the presence of three bromide anions (Br⁻), each with a -1 charge, resulting in a neutral overall charge for the FeBr₃ molecule.[2][3] The high positive charge on the iron atom makes it highly electrophilic and a potent Lewis acid.[1]

Electron Configuration

A neutral iron atom has the electron configuration [Ar] 3d⁶ 4s². To form the Fe³⁺ ion, it loses the two 4s electrons and one 3d electron, resulting in the electron configuration [Ar] 3d⁵ .[4][5] This d⁵ configuration is particularly stable, especially in high-spin complexes where all five d-orbitals are singly occupied, maximizing exchange energy. Most iron(III) complexes, including those derived from FeBr₃, are high-spin due to the relatively weak-field nature of bromide and many common organic ligands. The presence of five unpaired electrons makes iron(III) compounds strongly paramagnetic.[6]

Structure and Physical Properties

Solid-State Structure

In the solid state, iron(III) bromide does not exist as discrete FeBr₃ molecules. Instead, it adopts a polymeric structure where each iron center is six-coordinate, featuring an octahedral geometry.[7] This structure is isomorphous with that of bismuth(III) iodide (BiI₃), belonging to the rhombohedral crystal system with the space group R-3.[8] The bromide ions bridge the iron centers, forming a layered lattice.

Physical and Chemical Properties

Iron(III) bromide is a red-brown, odorless, and hygroscopic solid.[7][9] It is soluble in water, where it gives acidic solutions due to hydrolysis, as well as in organic solvents like ethanol, ether, and acetonitrile.[9][10] Above 200 °C, it undergoes thermal decomposition to yield iron(II) bromide (FeBr₂) and bromine gas (Br₂).[7]

Quantitative Data Summary

The key physical and crystallographic properties of iron(III) bromide are summarized in the table below for easy reference.

PropertyValueReference(s)
Chemical Formula FeBr₃[7]
Molar Mass 295.56 g/mol [7][11]
Appearance Brown-red crystalline solid[9][12]
Density 4.50 g/cm³[7][9]
Melting Point 200 °C (decomposes)[7][13]
Crystal Structure Trigonal (Rhombohedral)[7][8]
Space Group R-3 (No. 148)[7][8]
Lattice Constants a = 6.937(1) Å, c = 18.375(4) Å[8]
Solubility Soluble in water, ethanol, ether, acetonitrile[9][10]

Coordination Chemistry and Catalysis

The Lewis acidic nature of the Fe³⁺ center is the cornerstone of its rich coordination chemistry and catalytic activity.

Lewis Acidity

With a vacant d-orbital and a high positive charge density, the iron(III) center in FeBr₃ acts as an excellent electron pair acceptor (a Lewis acid).[1] It readily coordinates with Lewis bases, such as halides, amines, ethers, and phosphines, to form a diverse array of coordination complexes. This property is also central to its catalytic function.

Catalysis in Organic Synthesis

The most prominent application of iron(III) bromide is as a catalyst for the electrophilic bromination of aromatic compounds.[7][12][14] In this reaction, FeBr₃ activates the bromine molecule, making it a much stronger electrophile.

Aromatic_Bromination cluster_regen reactant reactant catalyst catalyst intermediate intermediate product product Br2 Br-Br Activated_Br Br⁺---Br-FeBr₃⁻ Br2->Activated_Br Coordination FeBr3 FeBr₃ Aromatic Ar-H FeBr3->Activated_Br Sigma_Complex Wheland Intermediate [Ar(H)(Br)]⁺ [FeBr₄]⁻ Aromatic->Sigma_Complex Electrophilic Attack Activated_Br->Sigma_Complex Product Ar-Br Sigma_Complex->Product Deprotonation HBr HBr Sigma_Complex->HBr Regen_FeBr3 FeBr₃ HBr->Regen_FeBr3 Catalyst Regeneration

Caption: Catalytic cycle for the FeBr₃-mediated bromination of an aromatic compound.

Formation of Coordination Complexes

Iron(III) bromide serves as a precursor for a wide range of coordination complexes. The reaction typically involves the displacement of bromide ligands by stronger donor ligands. The resulting geometry can be octahedral (e.g., with six monodentate ligands or three bidentate ligands) or tetrahedral (e.g., forming the [FeBr₄]⁻ anion).[4][15] The synthesis of µ-oxo bridged dinuclear iron(III) complexes and complexes with nitrogen-donor ligands like 1,10-phenanthroline (B135089) are well-documented.[16][17]

Complex_Synthesis_Workflow start_material start_material process process product product analysis analysis FeBr3 Iron(III) Bromide (Anhydrous) Solvent Dissolve in Anhydrous Solvent (e.g., CH₃CN) FeBr3->Solvent Ligand Ligand (L) (e.g., 1,10-phenanthroline) Ligand->Solvent Mix Combine Solutions & Stir/Reflux Solvent->Mix Isolation Isolate Product (Filtration/Crystallization) Mix->Isolation Complex Coordination Complex [FeBrₓLᵧ]ⁿ⁺ Isolation->Complex Characterization Characterization (X-ray, IR, UV-Vis, MS) Complex->Characterization

Caption: General experimental workflow for the synthesis of an iron(III) coordination complex.

Experimental Protocols

Synthesis of Anhydrous Iron(III) Bromide

This protocol describes the direct synthesis of FeBr₃ from its elements.[7][12]

Materials:

  • Iron filings or powder (high purity)

  • Liquid bromine (anhydrous)

  • A reaction tube (e.g., quartz or borosilicate glass) equipped with a gas inlet and outlet

  • Heating mantle or tube furnace

  • Inert gas supply (e.g., nitrogen or argon)

Procedure:

  • Place a known quantity of iron powder in the center of the reaction tube.

  • Assemble the apparatus and purge the system thoroughly with a slow stream of dry inert gas to remove air and moisture.

  • Gently heat the iron powder to approximately 150-200 °C.

  • Carefully introduce a stream of inert gas that has been passed through liquid bromine. This will carry bromine vapor over the heated iron. Caution: Bromine is highly corrosive and toxic. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • The reaction is exothermic and will produce a dark, volatile solid (FeBr₃).

    • Reaction: 2 Fe(s) + 3 Br₂(g) → 2 FeBr₃(s)[7]

  • The product can be collected in a cooler part of the tube.

  • Once the reaction is complete, cool the apparatus to room temperature under a continuous flow of inert gas.

  • The resulting iron(III) bromide should be stored in a tightly sealed container under an inert atmosphere due to its hygroscopic nature.[9]

Purification by Sublimation

Crude iron(III) bromide can be purified by vacuum sublimation.[9][12]

Procedure:

  • Place the crude FeBr₃ in a sublimation apparatus.

  • Evacuate the system to a high vacuum.

  • Gently heat the apparatus to 120-200 °C in the presence of a small amount of bromine to prevent decomposition.[12]

  • Pure FeBr₃ will sublime and deposit as dark, shiny crystals on the cold finger or cooler parts of the apparatus.

  • After cooling, the purified product is collected under an inert atmosphere.

Protocol for Catalytic Bromination of Benzene (B151609)

This protocol provides a representative example of using FeBr₃ as a catalyst.[12]

Materials:

  • Benzene (anhydrous)

  • Liquid bromine (anhydrous)

  • Iron(III) bromide (anhydrous catalyst)

  • Round-bottom flask equipped with a dropping funnel and a reflux condenser

  • A gas trap (e.g., containing aqueous NaOH solution) to neutralize the HBr gas produced

Procedure:

  • To the round-bottom flask, add anhydrous benzene and a catalytic amount of anhydrous iron(III) bromide. The FeBr₃ is often generated in situ by adding a small amount of iron filings, which react with the first few drops of bromine.

  • From the dropping funnel, add liquid bromine dropwise to the stirred benzene solution at room temperature.

  • The reaction is typically exothermic and will produce hydrogen bromide (HBr) gas, which should be directed to the gas trap.

  • After the addition is complete, the reaction mixture is stirred for an additional period (e.g., 1-2 hours) to ensure complete reaction.

  • The reaction is quenched by carefully adding water. The organic layer is separated, washed with a dilute solution of sodium bisulfite (to remove excess bromine), then with water, and finally dried over an anhydrous drying agent (e.g., MgSO₄).

  • The product, bromobenzene, can be purified by distillation.

Applications in Drug Development

The chemistry of iron(III) bromide and its derivatives is relevant to drug development in several areas:

  • Catalysis: As a Lewis acid catalyst, FeBr₃ facilitates the synthesis of halogenated aromatic and heterocyclic scaffolds, which are crucial building blocks in many pharmaceutical compounds.[9]

  • Coordination Complexes: Iron is an essential biological element. The design of iron(III) coordination complexes is an active area of research for developing therapeutic and diagnostic agents, including MRI contrast agents and compounds with antimicrobial or antitumor activity.[18][19] FeBr₃ serves as a convenient starting material for accessing such complexes.

Conclusion

Iron(III) bromide is a fundamentally important compound whose properties are dictated by the d⁵ electronic structure and +3 oxidation state of its iron center. Its strong Lewis acidity enables a rich coordination chemistry and makes it an indispensable catalyst for organic synthesis, particularly for aromatic bromination. A thorough understanding of its structure, reactivity, and handling, as detailed in this guide, is essential for its effective and safe utilization in research, industrial applications, and the development of new pharmaceuticals.

References

Methodological & Application

Application Notes and Protocols: Iron(III) Bromide as a Lewis Acid Catalyst in Bromination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron(III) bromide (FeBr₃) is a widely utilized and effective Lewis acid catalyst for the electrophilic bromination of aromatic compounds. Its ability to activate molecular bromine, thereby generating a potent electrophile, facilitates the substitution of a hydrogen atom on an aromatic ring with a bromine atom. This reaction is a cornerstone in organic synthesis, providing a crucial pathway for the functionalization of aromatic systems, which are key structural motifs in numerous pharmaceuticals and functional materials. These application notes provide an overview of the catalytic mechanism, quantitative data for various substrates, and detailed experimental protocols for the use of iron(III) bromide in bromination reactions.

Catalytic Mechanism: Electrophilic Aromatic Substitution

The bromination of aromatic compounds catalyzed by iron(III) bromide proceeds via an electrophilic aromatic substitution (EAS) mechanism. The key steps are:

  • Activation of Bromine: Iron(III) bromide, a Lewis acid, interacts with molecular bromine (Br₂) to form a highly polarized complex. This complex increases the electrophilicity of one of the bromine atoms, essentially creating a "Br⁺" equivalent.[1]

  • Nucleophilic Attack: The electron-rich π-system of the aromatic ring acts as a nucleophile, attacking the electrophilic bromine atom of the activated complex. This step results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion, and temporarily disrupts the aromaticity of the ring.[2][3]

  • Deprotonation and Regeneration of Catalyst: A weak base, typically the [FeBr₄]⁻ complex formed in the initial step, abstracts a proton from the carbon atom bearing the bromine. This restores the aromaticity of the ring, yielding the brominated aromatic product and hydrogen bromide (HBr). The iron(III) bromide catalyst is regenerated in this step, allowing it to participate in further catalytic cycles.[2][4]

Catalytic_Cycle cluster_0 Catalytic Cycle FeBr3 FeBr₃ (Catalyst) Activated_Complex [Br-Br-FeBr₃] Activated Complex FeBr3->Activated_Complex + Br₂ Br2 Br₂ Br2->Activated_Complex Sigma_Complex [Ar(H)Br]⁺ Sigma Complex Activated_Complex->Sigma_Complex + Ar-H Aromatic Ar-H (Aromatic Substrate) Aromatic->Sigma_Complex Product Ar-Br (Brominated Product) Sigma_Complex->Product - H⁺ FeBr4 [FeBr₄]⁻ HBr HBr FeBr4->FeBr3 - Br⁻, + H⁺ → HBr

Caption: Catalytic cycle of iron(III) bromide in aromatic bromination.

Data Presentation: Quantitative Analysis of Bromination Reactions

The efficiency and regioselectivity of iron(III) bromide-catalyzed bromination are influenced by the nature of the substituent(s) on the aromatic ring, catalyst loading, reaction temperature, and reaction time. The following table summarizes representative quantitative data for the bromination of various aromatic substrates.

SubstrateSubstituent TypeCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Major Product(s)Yield (%)Reference
Benzene (B151609)UnsubstitutedCatalyticRoom Temp1-2BromobenzeneHigh[5][6]
TolueneActivating (-CH₃)CatalyticRoom Temp1p-Bromotoluene, o-Bromotoluene60.9 (p), 33 (o)[7]
EthylbenzeneActivating (-CH₂CH₃)CatalyticRoom TempNot Specifiedp-Bromoethylbenzene, o-BromoethylbenzeneMajor (p), Minor (o)[8][9]
AnisoleStrongly Activating (-OCH₃)Not required0Not Specifiedp-BromoanisoleHigh[10]
ChlorobenzeneDeactivating, o,p-directing (-Cl)CatalyticRoom TempNot Specifiedp-Bromochlorobenzene, o-Bromochlorobenzene70 (p), Minor (o)[8][11]
Nitrobenzene (B124822)Strongly Deactivating, m-directing (-NO₂)CatalyticReflux1m-BromonitrobenzeneModerate[12]

Note: "Catalytic" is often used in literature without specifying the exact molar percentage. Yields and product ratios can vary based on specific reaction conditions.

Experimental Protocols

The following are generalized protocols for the iron(III) bromide-catalyzed bromination of aromatic compounds. Caution: Bromine is a hazardous, corrosive, and volatile substance. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

Protocol 1: General Procedure for the Bromination of an Activated Aromatic Compound (e.g., Toluene)

Materials:

  • Toluene

  • Bromine

  • Iron(III) bromide (or iron filings for in situ generation)

  • Dichloromethane (or other suitable inert solvent)

  • Sodium bisulfite solution (aqueous, saturated)

  • Sodium bicarbonate solution (aqueous, saturated)

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aromatic substrate (e.g., toluene, 1.0 eq) and a suitable inert solvent (e.g., dichloromethane).

  • Cool the mixture in an ice bath.

  • Carefully add the iron(III) bromide catalyst (typically 0.05-0.1 eq). If using iron filings, add a small amount.

  • In a dropping funnel, place a solution of bromine (1.0-1.1 eq) in the same solvent.

  • Add the bromine solution dropwise to the stirred reaction mixture over a period of 30-60 minutes, maintaining the temperature below 10 °C. The red-brown color of bromine should dissipate as it reacts.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC or GC).

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bisulfite to destroy any unreacted bromine. The color of the organic layer should become pale yellow or colorless.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by distillation or column chromatography to yield the desired brominated product.

Protocol 2: Bromination of a Deactivated Aromatic Compound (e.g., Nitrobenzene)

Materials:

  • Nitrobenzene

  • Bromine

  • Iron(III) bromide

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Other materials as listed in Protocol 1

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine nitrobenzene (1.0 eq) and iron(III) bromide (0.1 eq).

  • Slowly add bromine (1.1 eq) to the flask.

  • Heat the reaction mixture to reflux and maintain for 1-2 hours. The reaction progress can be monitored by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Follow the work-up procedure as described in Protocol 1 (steps 7-11) to isolate and purify the product.

Mandatory Visualizations

Experimental_Workflow cluster_1 Experimental Workflow for Aromatic Bromination A 1. Reaction Setup - Add aromatic substrate and solvent to flask. - Cool in an ice bath. B 2. Catalyst Addition - Add FeBr₃ catalyst. A->B C 3. Bromine Addition - Add Br₂ solution dropwise. B->C D 4. Reaction - Stir at room temperature or reflux. C->D E 5. Quenching - Add NaHSO₃ solution to remove excess Br₂. D->E F 6. Work-up - Wash with NaHCO₃, water, and brine. E->F G 7. Drying and Concentration - Dry with MgSO₄/Na₂SO₄. - Concentrate via rotary evaporation. F->G H 8. Purification - Distillation or column chromatography. G->H

Caption: General experimental workflow for FeBr₃-catalyzed bromination.

Conclusion

Iron(III) bromide is a versatile and indispensable catalyst for the bromination of a wide range of aromatic compounds. Understanding the underlying electrophilic aromatic substitution mechanism and the influence of substrate electronics allows for the predictable synthesis of brominated aromatics. The provided protocols offer a foundational guide for researchers to perform these reactions, while the quantitative data serves as a useful reference for optimizing reaction conditions. As with all chemical procedures, appropriate safety precautions must be strictly adhered to when handling hazardous reagents like bromine.

References

Application Notes and Protocols for FeBr3 in Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of iron(III) bromide (FeBr₃) as a catalyst in electrophilic aromatic substitution (EAS) reactions, a cornerstone of synthetic organic chemistry. This powerful technique is widely employed in the synthesis of functionalized aromatic compounds, which are critical building blocks for pharmaceuticals, agrochemicals, and advanced materials.

Introduction

Electrophilic aromatic substitution is a fundamental reaction class for the derivatization of aromatic rings. While aromatic compounds are generally stable, the use of a Lewis acid catalyst like FeBr₃ is often essential to activate the electrophile, enabling the substitution of a hydrogen atom on the aromatic ring. FeBr₃ is a highly effective and commonly used catalyst for the bromination of aromatic compounds, offering a reliable method for the introduction of bromine atoms, which can then serve as versatile handles for further synthetic transformations.

Brominated aromatic compounds are key intermediates in the synthesis of numerous pharmaceutical agents. The carbon-bromine bond can be readily converted to other functional groups through various cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allowing for the construction of complex molecular architectures inherent to many drug molecules.

Reaction Mechanism

The FeBr₃-catalyzed electrophilic aromatic substitution proceeds through a well-established multi-step mechanism. The primary role of FeBr₃ is to polarize the electrophile, making it more susceptible to attack by the electron-rich aromatic ring.

The general mechanism for the bromination of benzene (B151609) is as follows:

  • Activation of the Electrophile: FeBr₃, a Lewis acid, reacts with molecular bromine (Br₂) to form a highly electrophilic complex. This polarization of the Br-Br bond generates a "Br⁺" equivalent.

  • Nucleophilic Attack: The π-electron system of the aromatic ring attacks the electrophilic bromine atom of the complex, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This step is typically the rate-determining step of the reaction.

  • Deprotonation and Regeneration of Aromaticity: A weak base, such as the FeBr₄⁻ anion formed in the first step, removes a proton from the carbon atom bearing the bromine. This restores the aromaticity of the ring and regenerates the FeBr₃ catalyst, which can then participate in another catalytic cycle.

EAS_Mechanism cluster_activation Step 1: Electrophile Activation cluster_attack Step 2: Nucleophilic Attack cluster_deprotonation Step 3: Deprotonation Br2 Br-Br Complex Br-Br---FeBr3 (Polarized Complex) Br2->Complex Coordination FeBr3 FeBr3 FeBr3->Complex Benzene Aromatic Ring Arenium Arenium Ion (Sigma Complex) Complex->Arenium Benzene->Arenium Attack on Brδ+ BromoAromatic Brominated Product Arenium->BromoAromatic Loss of H+ HBr HBr Arenium->HBr FeBr4 [FeBr4]- FeBr4->FeBr3 Catalyst Regeneration FeBr4->HBr

Caption: General mechanism of FeBr₃-catalyzed electrophilic aromatic bromination.

Experimental Protocols

The following protocols provide detailed methodologies for the FeBr₃-catalyzed bromination of various aromatic substrates. It is crucial to perform these reactions in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), as bromine is a hazardous and corrosive substance.

Protocol 1: General Procedure for the Bromination of an Unactivated Aromatic Ring (e.g., Benzene)

This protocol describes the monobromination of benzene.

Materials:

  • Benzene

  • Bromine (Br₂)

  • Iron(III) bromide (FeBr₃) or iron filings (Fe)

  • Anhydrous dichloromethane (B109758) (DCM) or carbon tetrachloride (CCl₄)

  • 10% Sodium bisulfite (NaHSO₃) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a gas trap (e.g., connected to a bubbler with a solution of sodium thiosulfate).

Procedure:

  • To a stirred solution of benzene (1.0 eq) in the chosen anhydrous solvent in the round-bottom flask, add FeBr₃ (0.05 - 0.1 eq). If using iron filings, add them to the bromine in a separate flask to generate FeBr₃ in situ before adding to the benzene solution.[1][2]

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine (1.0 eq) in the same solvent from the dropping funnel over a period of 30-60 minutes. The reaction is exothermic. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the red-brown color of bromine disappears. The evolution of hydrogen bromide (HBr) gas should be observed.

  • Work-up: a. Quench the reaction by carefully pouring the mixture into a beaker containing ice and water. b. Transfer the mixture to a separatory funnel and wash with 10% sodium bisulfite solution to remove any unreacted bromine. c. Wash with saturated sodium bicarbonate solution to neutralize any remaining acid. d. Wash with brine. e. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. f. Filter and remove the solvent under reduced pressure. g. The crude product can be purified by distillation or column chromatography.

Protocol 2: Bromination of an Activated Aromatic Ring (e.g., Toluene)

This protocol describes the bromination of toluene (B28343), which yields a mixture of ortho- and para-bromotoluene.

Materials:

  • Toluene

  • Bromine (Br₂)

  • Iron filings (Fe)

  • Anhydrous carbon tetrachloride (CCl₄)

  • Work-up reagents as in Protocol 1.

Procedure:

  • In a round-bottom flask, place iron filings (catalytic amount).

  • Add a solution of toluene (1.0 eq) in CCl₄.

  • Slowly add a solution of bromine (1.0 eq) in CCl₄ at room temperature. The reaction is typically faster than with benzene due to the activating methyl group.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or GC.

  • Follow the work-up procedure as described in Protocol 1. The ortho and para isomers can be separated by fractional distillation or column chromatography.

Protocol 3: Bromination of a Deactivated Aromatic Ring (e.g., Nitrobenzene)

The bromination of deactivated rings requires harsher conditions.

Materials:

  • Nitrobenzene (B124822)

  • Bromine (Br₂)

  • Iron(III) bromide (FeBr₃)

  • Anhydrous solvent (e.g., nitrobenzene itself or a high-boiling inert solvent)

  • Work-up reagents as in Protocol 1.

Procedure:

  • To a mixture of nitrobenzene (1.0 eq) and FeBr₃ (0.1 eq), slowly add bromine (1.0 eq).

  • Heat the reaction mixture to 50-60 °C and stir for several hours. The reaction progress should be monitored by TLC or GC.

  • After completion, cool the reaction mixture to room temperature and follow the work-up procedure outlined in Protocol 1. The main product will be m-bromonitrobenzene.[3][4]

Quantitative Data

The efficiency of FeBr₃-catalyzed bromination is dependent on the substrate's electronic properties. The following table summarizes typical yields for the bromination of various aromatic compounds.

SubstrateActivating/Deactivating GroupMajor Product(s)Typical Yield (%)Reference(s)
BenzeneNoneBromobenzeneHigh[5]
TolueneActivating (-CH₃)o-Bromotoluene, p-BromotolueneHigh (mixture)[1][2]
AnisoleActivating (-OCH₃)p-Bromoanisole>90[6]
Phenol (B47542)Strongly Activating (-OH)2,4,6-TribromophenolHigh (often without catalyst)[5]
Aniline (B41778)Strongly Activating (-NH₂)2,4,6-TribromoanilineHigh (often without catalyst)[7][8]
NitrobenzeneDeactivating (-NO₂)m-BromonitrobenzeneModerate[3][4]
2-tert-Butylpyrene (B8442629)Polycyclic Aromatic Hydrocarbon7-Bromo-2-tert-butylpyrene76[9][10]

Note: Yields can vary depending on the specific reaction conditions, including temperature, reaction time, and purity of reagents. For strongly activated rings like phenol and aniline, the reaction with bromine water often proceeds rapidly to give polybrominated products without the need for a Lewis acid catalyst.[5][11]

Applications in Drug Development

The introduction of a bromine atom onto an aromatic ring is a critical step in the synthesis of many pharmaceuticals. The bromo-substituent can serve as a handle for further functionalization, allowing for the construction of complex and biologically active molecules.

Drug_Synthesis_Workflow Aromatic_Start Aromatic Starting Material Bromination FeBr3-Catalyzed Bromination Aromatic_Start->Bromination Bromo_Intermediate Brominated Intermediate Bromination->Bromo_Intermediate Coupling Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Bromo_Intermediate->Coupling Drug_Molecule Final Drug Molecule Coupling->Drug_Molecule

Caption: Workflow for drug synthesis utilizing FeBr₃-catalyzed bromination.

Examples of Drug Classes Synthesized via Brominated Intermediates:

  • Antidepressants: The synthesis of selective serotonin (B10506) reuptake inhibitors (SSRIs) can involve the use of brominated aromatic precursors.

  • Antipsychotics: Certain antipsychotic drugs are built upon complex heterocyclic scaffolds that are often assembled using cross-coupling reactions starting from brominated building blocks.

  • Anti-inflammatory Agents: Non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory compounds may have synthetic routes that rely on the functionalization of bromo-aromatic intermediates.

  • Anticancer Agents: Many modern targeted cancer therapies involve kinase inhibitors and other small molecules whose syntheses utilize palladium-catalyzed cross-coupling reactions of brominated heterocycles.[12]

The regioselectivity of the bromination reaction is of paramount importance in drug synthesis to ensure the correct isomer is formed, which is crucial for biological activity.

Safety and Handling

  • Iron(III) bromide (FeBr₃): Corrosive and moisture-sensitive. Handle in a dry environment (e.g., glove box or under an inert atmosphere).

  • Bromine (Br₂): Highly toxic, corrosive, and volatile. Always handle in a well-ventilated fume hood with appropriate PPE, including gloves, safety goggles, and a lab coat. Have a solution of sodium thiosulfate (B1220275) ready to neutralize any spills.

  • Solvents: Anhydrous solvents are recommended to prevent deactivation of the catalyst. Dichloromethane and carbon tetrachloride are hazardous and should be handled with care.

  • Hydrogen Bromide (HBr): A corrosive gas is evolved during the reaction. The reaction setup should include a gas trap to neutralize the HBr.

Conclusion

FeBr₃-catalyzed electrophilic aromatic substitution is an indispensable tool in the arsenal (B13267) of synthetic chemists, particularly in the field of drug discovery and development. The ability to efficiently and often regioselectively introduce a bromine atom onto an aromatic or heteroaromatic ring provides a gateway to a vast array of complex molecules. The protocols and data presented here serve as a practical guide for researchers to effectively utilize this powerful reaction in their synthetic endeavors. Careful attention to reaction conditions and safety precautions is essential for successful and safe execution.

References

Application Notes and Protocols: FeBr₃ Catalyzed Bromination of Benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the ferric bromide (FeBr₃) catalyzed bromination of benzene (B151609), a cornerstone of electrophilic aromatic substitution reactions. Detailed herein are the reaction mechanism, experimental protocols for synthesis, quantitative data for product characterization, and key applications in industrial and pharmaceutical chemistry.

Introduction

The substitution of a hydrogen atom on a benzene ring with a bromine atom is a fundamental transformation in organic synthesis. Due to the inherent stability of the aromatic ring, this reaction requires the activation of bromine by a Lewis acid catalyst, most commonly ferric bromide (FeBr₃).[1] The resulting product, bromobenzene (B47551), is a versatile intermediate used in the synthesis of a wide array of more complex molecules, including active pharmaceutical ingredients (APIs), flame retardants, and materials for liquid crystal displays.[2][3] Understanding the mechanism and mastering the experimental procedure is crucial for chemists in research and development.

Reaction Mechanism: Electrophilic Aromatic Substitution

The bromination of benzene proceeds via a three-step electrophilic aromatic substitution (EAS) mechanism. The electrophilic attack on the stable benzene ring is the rate-determining step of the reaction.[4][5]

Step 1: Activation of the Electrophile The Lewis acid catalyst, FeBr₃, interacts with molecular bromine (Br₂) to form a highly polarized complex. This complex increases the electrophilicity of one of the bromine atoms, effectively generating a powerful electrophile, sometimes represented as Br⁺.[6]

Step 2: Nucleophilic Attack and Formation of the Sigma Complex The electron-rich π-system of the benzene ring acts as a nucleophile, attacking the electrophilic bromine atom. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[7][8]

Step 3: Deprotonation and Regeneration of Aromaticity A weak base, the tetrabromoferrate anion ([FeBr₄]⁻) formed in the first step, abstracts a proton from the carbon atom bonded to the bromine. This restores the stable aromatic π-system, yielding the bromobenzene product and hydrogen bromide (HBr). The FeBr₃ catalyst is regenerated in this step, allowing it to participate in another catalytic cycle.[6]

Reaction_Mechanism cluster_step1 Step 1: Electrophile Activation cluster_step2 Step 2: Nucleophilic Attack (Rate-Determining) cluster_step3 Step 3: Deprotonation & Regeneration Br-Br Br-Br Complex [Brδ+....Brδ-....FeBr₃]complex Br-Br->Complex Reaction with Lewis Acid FeBr3 FeBr₃ FeBr3->Complex Benzene Benzene Ring SigmaComplex Sigma Complex (Arenium Ion) Complex->SigmaComplex Benzene->SigmaComplex Attack on Brδ+ Bromobenzene Bromobenzene SigmaComplex->Bromobenzene Proton Abstraction HBr HBr SigmaComplex->HBr FeBr4_minus [FeBr₄]⁻ FeBr3_regen FeBr₃ Bromobenzene->FeBr3_regen Catalyst Regeneration FeBr4_minus->Bromobenzene

Caption: Mechanism of FeBr₃ catalyzed bromination of benzene.

Experimental Protocols

The following protocols are adapted from established laboratory and industrial procedures.[3][9] Anhydrous conditions are critical as the FeBr₃ catalyst is sensitive to moisture.[10]

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )Notes
BenzeneC₆H₆78.11Anhydrous, high purity
BromineBr₂159.81Handle in a fume hood with extreme caution
Ferric Bromide (or Iron Filings)FeBr₃ (or Fe)295.56 (55.85)Anhydrous. Iron filings can be used to generate FeBr₃ in situ.
10% Sodium Hydroxide SolutionNaOH (aq)40.00For neutralization
Anhydrous Calcium ChlorideCaCl₂110.98Drying agent
Diethyl Ether(C₂H₅)₂O74.12For extraction
Lab-Scale Synthesis of Bromobenzene

This procedure is designed for a typical laboratory setting.

  • Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel. The top of the condenser should be connected to a gas trap (e.g., an inverted funnel over a beaker of NaOH solution) to neutralize the HBr gas byproduct.

  • Charging the Flask: To the flask, add 11.0 g (0.14 mol) of anhydrous benzene and 0.2 g of iron filings.

  • Addition of Bromine: Place 20.0 g (0.125 mol) of bromine into the dropping funnel. Add approximately 1 mL of bromine to the flask and gently warm until the evolution of HBr gas is observed.

  • Reaction: Add the remaining bromine dropwise over a period of 20-30 minutes while stirring. Maintain the reaction temperature at or below 60°C to minimize the formation of dibromobenzene byproducts.[3]

  • Completion: After the addition is complete, continue to heat the mixture at 60°C for 45 minutes, or until the brown color of bromine has largely disappeared.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully transfer the mixture to a separatory funnel containing 50 mL of water and 50 mL of diethyl ether.

    • Wash the organic layer sequentially with 50 mL of water, 50 mL of 10% NaOH solution (to remove unreacted bromine and HBr), and finally with 50 mL of water.

  • Drying and Purification:

    • Dry the organic layer over anhydrous calcium chloride.

    • Decant the dried solution and remove the diethyl ether using a rotary evaporator.

    • Purify the crude bromobenzene by fractional distillation, collecting the fraction boiling between 152-158°C.[3]

Experimental_Workflow A 1. Setup (3-neck flask, condenser, stirrer, dropping funnel) B 2. Charge Flask (Benzene + Fe filings) A->B C 3. Add Bromine (Dropwise, <60°C) B->C D 4. Reaction (Heat at 60°C for 45 min) C->D E 5. Workup (Quench, Wash with H₂O, NaOH) D->E F 6. Dry & Purify (Dry with CaCl₂, Fractional Distillation) E->F G Product: Bromobenzene F->G

Caption: General workflow for the laboratory synthesis of bromobenzene.

Data Presentation

Product Characterization

The identity and purity of the synthesized bromobenzene can be confirmed using various spectroscopic methods.

Spectroscopic Data for Bromobenzene (C₆H₅Br)
¹H NMR (Solvent: CDCl₃)δ (ppm): ~7.5 (doublet, 2H, ortho-H), ~7.2-7.3 (multiplet, 3H, meta- & para-H).[11][12]
¹³C NMR (Solvent: DMSO-d₆)δ (ppm): ~131.9 (meta-C), ~131.0 (para-C), ~129.9 (ortho-C), ~122.5 (ipso-C).[13]
Infrared (IR) (Neat)ν (cm⁻¹): ~3060 (Ar C-H stretch), ~1580, 1475 (C=C ring stretch), ~740, 680 (C-H out-of-plane bend for monosubstitution).
Mass Spectrometry (MS) m/z: 156/158 (M⁺, M⁺+2, ~1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes).

Note: Exact chemical shifts (δ) can vary slightly depending on the solvent and spectrometer frequency.

Reaction Parameters and Yield

Controlling reaction conditions is essential for maximizing the yield of the desired monobrominated product and minimizing the formation of di- and polybrominated species.

ParameterConditionRationale / Expected Outcome
Temperature Low to moderate (e.g., < 60°C)Favors monosubstitution. Higher temperatures increase the rate of reaction but also promote the formation of dibromobenzene byproducts.[3]
Catalyst Anhydrous FeBr₃ or FeEssential for activating bromine. The reaction does not proceed at a reasonable rate without a Lewis acid catalyst.[1][14]
Stoichiometry Slight excess of BenzeneUsing benzene as the limiting reagent can lead to a higher proportion of polysubstituted products.
Reaction Time Monitored (e.g., by TLC or GC)Sufficient time is needed for completion, but prolonged reaction times, especially at higher temperatures, can increase byproduct formation.
Typical Yield 65-75%Isolated yields are dependent on the precise control of conditions and purification efficiency.

Applications in Drug Development and Industry

Bromobenzene is a key starting material and intermediate in the synthesis of numerous commercial products.

  • Pharmaceuticals: It serves as a precursor for introducing phenyl groups into drug molecules. For instance, it is used in the synthesis of bromocriptine, a dopamine (B1211576) agonist used to treat Parkinson's disease, and other neurological and endocrinological drugs.[15][16]

  • Agrochemicals: It is a raw material for pesticides, such as the insecticide bromofen.[9]

  • Organic Synthesis: Bromobenzene is widely used to prepare phenylmagnesium bromide, a Grignard reagent essential for forming carbon-carbon bonds.[2] It is also a common substrate in palladium-catalyzed cross-coupling reactions like the Suzuki and Heck reactions, which are fundamental transformations in modern drug discovery.[15]

  • Material Science: Derivatives of bromobenzene are used as flame retardants and as components in liquid crystal displays (LCDs).[2][3]

Safety Precautions

  • Benzene is a known carcinogen and is highly flammable. All manipulations should be performed in a well-ventilated fume hood.

  • Bromine is highly corrosive, toxic, and causes severe burns. It should be handled with extreme care using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The reaction generates hydrogen bromide (HBr) gas, which is corrosive and toxic. The experimental setup must include a gas trap to neutralize the HBr.

  • The reaction is exothermic and requires careful temperature control to prevent it from becoming too vigorous.

By following these guidelines and understanding the underlying chemical principles, researchers can safely and effectively perform the FeBr₃ catalyzed bromination of benzene for a variety of synthetic applications.

References

Applications of Iron(III) Bromide in Organic Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Iron(III) bromide (FeBr₃), a versatile and cost-effective Lewis acid, serves as a powerful catalyst in a variety of organic transformations critical to synthetic chemistry and drug development.[1] Its utility stems from its strong electron-accepting nature, which facilitates key bond-forming reactions. This document provides detailed application notes, experimental protocols, and quantitative data for the use of iron(III) bromide in several cornerstone organic reactions. The low toxicity and abundance of iron make FeBr₃ an attractive and more sustainable alternative to other Lewis acids.[1]

Electrophilic Aromatic Bromination

One of the most classical applications of iron(III) bromide is as a catalyst for the electrophilic bromination of aromatic compounds. FeBr₃ polarizes the bromine molecule (Br₂), generating a potent electrophile that can attack the electron-rich aromatic ring, leading to the formation of aryl bromides.[2] Aryl bromides are pivotal intermediates in the synthesis of pharmaceuticals and other complex organic molecules.[3]

Application Notes:

Iron(III) bromide is highly effective for the bromination of a wide range of aromatic substrates, from simple benzenes to complex polycyclic aromatic hydrocarbons. The regioselectivity of the bromination is dictated by the electronic nature of the substituents on the aromatic ring. Electron-donating groups direct bromination to the ortho and para positions, while electron-withdrawing groups direct it to the meta position. The reaction is typically carried out in a non-polar solvent, such as dichloromethane (B109758) or carbon tetrachloride, at or below room temperature. In some cases, the catalyst is generated in situ by adding iron filings to bromine.[4]

Tabulated Data: Bromination of 2-tert-butylpyrene (B8442629) with FeBr₃
EntryReactantProductYield (%)[5]
12-tert-butylpyrene7-bromo-2-tert-butylpyrene76
27-bromo-2-tert-butylpyrene2,7-dibromo-2,7-di-tert-butylpyrene85
32,7-dibromo-2,7-di-tert-butylpyrene1,3,6-tribromo-2,7-di-tert-butylpyrene88
41,3,6-tribromo-2,7-di-tert-butylpyrene1,3,5,9-tetrabromo-7-tert-butylpyrene84
Experimental Protocol: General Procedure for Electrophilic Aromatic Bromination
  • To a solution of the aromatic substrate (1.0 equiv) in a suitable solvent (e.g., dichloromethane) under an inert atmosphere, add iron(III) bromide (0.1 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.1 equiv) in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization.

Electrophilic_Aromatic_Bromination cluster_activation Catalyst Activation cluster_substitution Electrophilic Substitution cluster_catalyst_regeneration Catalyst Regeneration Br2 Br₂ Activated_Complex Br-Br---FeBr₃ (Polarized Complex) Br2->Activated_Complex Coordination FeBr3 FeBr₃ FeBr3->Activated_Complex Sigma_Complex [Ar(H)Br]⁺ (Sigma Complex) Activated_Complex->Sigma_Complex Arene Ar-H Arene->Sigma_Complex Attack on Br⁺ Product Ar-Br Sigma_Complex->Product -H⁺ FeBr4_minus [FeBr₄]⁻ HBr HBr FeBr4_minus->FeBr3 Regeneration

Caption: Mechanism of FeBr₃-catalyzed aromatic bromination.

Friedel-Crafts Reactions

Iron(III) bromide is an effective Lewis acid catalyst for both Friedel-Crafts alkylation and acylation reactions, which are fundamental methods for the formation of carbon-carbon bonds with aromatic rings.[6]

Application Notes:

In Friedel-Crafts alkylation, FeBr₃ assists in the formation of a carbocation from an alkyl halide, which then acts as the electrophile.[7] A key consideration is the potential for carbocation rearrangements to form a more stable carbocation, which can lead to a mixture of products.[6]

In Friedel-Crafts acylation, FeBr₃ activates an acyl halide or anhydride (B1165640) to form a resonance-stabilized acylium ion.[6] This electrophile is less prone to rearrangement than carbocations, leading to cleaner reactions and the formation of aryl ketones. The resulting ketone is less reactive than the starting aromatic compound, preventing polyacylation.[6]

Experimental Protocol: Friedel-Crafts Acylation of Anisole (B1667542) with Propionyl Chloride
  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and fitted with a Claisen adapter, add iron(III) bromide (0.66 g, 4.0 mmol) and dichloromethane (6 mL).[3]

  • Add propionyl chloride (0.41 mL, 4.6 mmol) to the flask.[3]

  • Slowly add a solution of anisole (0.43 mL, 4.6 mmol) in dichloromethane (3 mL) dropwise to the reaction mixture over approximately 5 minutes.[3]

  • Stir the mixture for an additional 10 minutes after the addition is complete.[3]

  • Quench the reaction by carefully pouring the mixture into a beaker containing ice and water.

  • Separate the organic layer, wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography to yield the desired methoxypropiophenone.

Friedel_Crafts_Acylation cluster_electrophile_formation Electrophile Formation cluster_substitution Electrophilic Substitution cluster_catalyst_regeneration Catalyst Regeneration AcylHalide R-CO-Cl AcyliumIon [R-C≡O]⁺ (Acylium Ion) AcylHalide->AcyliumIon + FeBr₃ - [FeBr₃Cl]⁻ FeBr3 FeBr₃ Sigma_Complex [Ar(H)COR]⁺ (Sigma Complex) AcyliumIon->Sigma_Complex Arene Ar-H Arene->Sigma_Complex Attack on Acylium Ion Product Ar-CO-R Sigma_Complex->Product -H⁺ FeBr3Cl_minus [FeBr₃Cl]⁻ HCl HCl FeBr3Cl_minus->FeBr3 Regeneration

Caption: Mechanism of FeBr₃-catalyzed Friedel-Crafts acylation.

Synthesis of Heterocyclic Compounds

Iron(III) bromide catalyzes various cyclization and condensation reactions for the synthesis of important heterocyclic scaffolds found in many pharmaceuticals.[8]

Application Notes:

One notable application is the synthesis of quinoxaline (B1680401) derivatives through the cyclocondensation of o-phenylenediamines with α-haloketones.[9] FeBr₃ acts as a Lewis acid to activate the carbonyl group of the α-haloketone, facilitating the subsequent condensation and cyclization steps. Another example is the synthesis of 3-aroylimidazo[1,2-a]pyridines from 2-arylimidazo[1,2-a]pyridines and aryl aldehydes via an aerobic oxidative cross-dehydrogenative coupling process.[8]

Tabulated Data: Fe(acac)₃-Catalyzed Synthesis of Quinoxalines
Entryo-Phenylenediamine (B120857)Phenacyl BromideProductYield (%)[9]Time (min)[9]
11,2-Phenylenediamine2-Bromo-1-phenylethanone2-Phenylquinoxaline9450
24-Methyl-1,2-phenylenediamine2-Bromo-1-phenylethanone6-Methyl-2-phenylquinoxaline9260
34-Chloro-1,2-phenylenediamine2-Bromo-1-(4-chlorophenyl)ethanone2-(4-Chlorophenyl)-6-chloroquinoxaline9070
41,2-Phenylenediamine2-Bromo-1-(4-nitrophenyl)ethanone2-(4-Nitrophenyl)quinoxaline8880

Note: While the reference uses Fe(acac)₃, FeBr₃ is also a viable iron catalyst for similar transformations.

Experimental Protocol: Synthesis of 2-Phenylquinoxaline
  • In a round-bottom flask, dissolve o-phenylenediamine (1.0 mmol) and phenacyl bromide (1.0 mmol) in ethanol.[9]

  • Add a catalytic amount of iron(III) acetylacetonate (B107027) (Fe(acac)₃) (e.g., 5 mol%).[9]

  • Stir the reaction mixture at 60 °C.[9]

  • Monitor the reaction by TLC until the starting materials are consumed (typically 50-80 minutes).[9]

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure 2-phenylquinoxaline.[9]

Quinoxaline_Synthesis_Workflow Start Start Reactants o-Phenylenediamine + Phenacyl Bromide + Fe(acac)₃ in Ethanol Start->Reactants Reaction Stir at 60 °C (50-80 min) Reactants->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Cool to RT & Remove Solvent Monitoring->Workup Complete Purification Recrystallization or Column Chromatography Workup->Purification Product Pure Quinoxaline Product Purification->Product

Caption: Experimental workflow for quinoxaline synthesis.

Iron-Catalyzed Cross-Coupling Reactions

Iron salts, including iron(III) bromide, have emerged as inexpensive and environmentally benign catalysts for cross-coupling reactions, providing an alternative to palladium and nickel catalysts.[10]

Application Notes:

Iron-catalyzed cross-coupling reactions are effective for forming C-C bonds between alkyl halides and aryl Grignard reagents.[2] These reactions often proceed under mild conditions and can tolerate a variety of functional groups. The addition of ligands, such as TMEDA (tetramethylethylenediamine), can suppress side reactions and improve product yields.[1] The mechanism is thought to involve radical intermediates.[10]

Tabulated Data: Iron-Catalyzed Cross-Coupling of Alkyl Halides with Aryl Grignard Reagents
EntryAlkyl HalideAryl Grignard ReagentProductYield (%)[1]
1Cyclohexyl bromidePhenylmagnesium bromideCyclohexylbenzene99
2Cyclohexyl bromide4-Methoxyphenylmagnesium bromide1-Cyclohexyl-4-methoxybenzene99
3Cyclohexyl bromide4-(Trifluoromethyl)phenylmagnesium bromide1-Cyclohexyl-4-(trifluoromethyl)benzene67
41-BromooctanePhenylmagnesium bromideOctylbenzene95
5exo-2-Bromonorbornane4-Methoxyphenylmagnesium bromideexo-2-(4-Methoxyphenyl)norbornane90
Experimental Protocol: Iron-Catalyzed Cross-Coupling of Cyclohexyl Bromide and Phenylmagnesium Bromide
  • To a solution of cyclohexyl bromide (1.0 equiv) and iron(III) chloride (FeCl₃, 5 mol%) in dry tetrahydrofuran (B95107) (THF) at 0 °C under an inert atmosphere, add TMEDA (2.0 equiv).[1] Note: FeBr₃ can also be used as the iron source.

  • Slowly add a solution of phenylmagnesium bromide (1.2 equiv) in THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by GC or TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography to afford cyclohexylbenzene.

Cross_Coupling_Mechanism Fe_catalyst Fe(III) Catalyst Fe_Aryl [Ar-Fe(III)] Fe_catalyst->Fe_Aryl + Ar-MgBr (Transmetalation) Grignard Ar-MgBr Grignard->Fe_Aryl Alkyl_Halide R-X Radical_Intermediate R• + [Ar-Fe(II)] Alkyl_Halide->Radical_Intermediate Fe_Aryl->Radical_Intermediate + R-X (Reductive Elimination) Product Ar-R Radical_Intermediate->Product Radical Recombination Fe_Regen Fe(III) Catalyst Product->Fe_Regen Catalyst Turnover

Caption: Plausible mechanism for iron-catalyzed cross-coupling.

References

FeBr₃ Catalyzed Friedel-Crafts Acylation and Alkylation: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

Iron(III) bromide (FeBr₃) has emerged as a versatile and cost-effective Lewis acid catalyst for Friedel-Crafts acylation and alkylation reactions, pivotal transformations in organic synthesis.[1][2] These reactions are fundamental for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures essential in the development of pharmaceuticals and other fine chemicals.[1][3] The lower toxicity and abundance of iron make FeBr₃ an attractive and more environmentally benign alternative to traditional catalysts like aluminum chloride (AlCl₃).[1] This document provides detailed application notes, experimental protocols, and quantitative data for researchers, scientists, and drug development professionals interested in leveraging FeBr₃ for these key synthetic methodologies.

Core Applications in Pharmaceutical and Chemical Synthesis

FeBr₃'s strong electron-accepting nature facilitates a variety of electrophilic aromatic substitution reactions.[1] Its primary applications in the context of Friedel-Crafts chemistry include:

  • Acylation of Aromatic Compounds: The introduction of an acyl group onto an aromatic ring is a crucial step in the synthesis of aromatic ketones. These ketones are valuable intermediates in the production of active pharmaceutical ingredients (APIs).[1][4]

  • Alkylation of Aromatic Compounds: The attachment of alkyl groups to aromatic rings is widely used in the synthesis of various organic compounds, from bulk chemicals to complex drug molecules.[3][5]

  • Heterocycle Synthesis: FeBr₃ catalyzes the construction of various heterocyclic rings, which are prevalent scaffolds in a vast number of therapeutic agents.[1]

Application Note 1: FeBr₃ Catalyzed Friedel-Crafts Acylation

Synthesis of 3-Aroylimidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that form the core structure of numerous commercially available drugs, including anxiolytics and other CNS-active agents.[6][7] The FeBr₃-catalyzed acylation of 2-arylimidazo[1,2-a]pyridines with aromatic aldehydes provides an efficient route to 3-aroylimidazo[1,2-a]pyridine derivatives, which have shown potential as anticancer and antimitotic agents.[7]

General Reaction Scheme:

cluster_main FeBr₃ Catalyzed Acylation of 2-Arylimidazo[1,2-a]pyridine 2-Arylimidazo[1,2-a]pyridine 3-Aroylimidazo[1,2-a]pyridine 2-Arylimidazo[1,2-a]pyridine->3-Aroylimidazo[1,2-a]pyridine FeBr₃ (cat.) Toluene (B28343), Air Aryl_Aldehyde Aryl_Aldehyde->3-Aroylimidazo[1,2-a]pyridine

Caption: General scheme for the FeBr₃-catalyzed synthesis of 3-aroylimidazo[1,2-a]pyridines.

Quantitative Data Summary

The FeBr₃-catalyzed synthesis of various 3-aroylimidazo[1,2-a]pyridine derivatives demonstrates good to excellent yields with a range of substituted starting materials.[1][7]

Entry2-Aryl-imidazo[1,2-a]pyridine (Ar)Aryl Aldehyde (Ar')ProductYield (%)
1PhenylPhenyl3a85
24-MethylphenylPhenyl3b82
34-MethoxyphenylPhenyl3c80
44-ChlorophenylPhenyl3d88
5Phenyl4-Methylphenyl3e83
6Phenyl4-Methoxyphenyl3f78
7Phenyl4-Chlorophenyl3g87
8Phenyl2-Chlorophenyl3h75

Data sourced from a study on the FeBr₃-catalyzed synthesis of 3-aroylimidazo[1,2-a]pyridines.[7]

Experimental Protocol: Synthesis of (2-phenylimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone (3a)

Materials:

Apparatus:

  • Round-bottom flask equipped with a magnetic stirrer and a reflux condenser

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask, add 2-phenylimidazo[1,2-a]pyridine (1.0 mmol, 194 mg), benzaldehyde (1.5 mmol, 159 mg), FeBr₃ (0.2 mmol, 59 mg), and toluene (5 mL).

  • The reaction mixture is stirred at 120 °C under an air atmosphere for 12 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica (B1680970) gel (eluent: petroleum ether/ethyl acetate) to afford the desired product.

Reaction Mechanism Workflow:

cluster_mechanism FeBr₃ Catalyzed Friedel-Crafts Acylation Mechanism A FeBr₃ activates aryl aldehyde B Formation of benzoic acid intermediate (in the presence of air) A->B C Nucleophilic attack by 2-arylimidazo[1,2-a]pyridine B->C D Formation of intermediate A C->D E Deprotonation and re-aromatization D->E F Product: 3-Aroylimidazo[1,2-a]pyridine + regenerated FeBr₃ E->F

Caption: Proposed mechanism for the FeBr₃-catalyzed acylation of 2-arylimidazo[1,2-a]pyridines.[6][7]

Application Note 2: FeBr₃ Catalyzed Friedel-Crafts Alkylation

General Alkylation of Aromatic Compounds

Friedel-Crafts alkylation is a fundamental method for attaching alkyl groups to aromatic rings.[3] FeBr₃, as a Lewis acid, can be used to catalyze this reaction, typically by activating an alkyl halide to generate a carbocation or a carbocation-like species, which then acts as the electrophile.[2][8] This reaction is widely used in the synthesis of alkylated aromatics, which are precursors to many industrial chemicals and pharmaceutical agents.

General Reaction Scheme:

cluster_main FeBr₃ Catalyzed Friedel-Crafts Alkylation Arene Alkylated_Arene Arene->Alkylated_Arene FeBr₃ (cat.) Alkyl_Halide Alkyl_Halide->Alkylated_Arene

Caption: General scheme for the FeBr₃-catalyzed Friedel-Crafts alkylation.

Quantitative Data Summary

The efficiency of FeBr₃-catalyzed alkylation can vary depending on the substrates and reaction conditions. The following table provides a general overview of the scope of this reaction.

EntryAreneAlkylating AgentCatalystProductYield (%)
1Toluenetert-Butyl alcoholFe₂O₃/Hβ4-tert-Butyltoluene54.7
2BenzeneBenzyl (B1604629) bromideMOF-5DiphenylmethaneHigh
3Indoleβ-NitrostyreneNitrogen-rich MOFSubstituted indoleHigh
4Hydroxy arenesUnsaturated 4-keto estersFe(III)Polycyclic bridged 2-chromanol lactonesGood-Excellent

Note: While not all examples use FeBr₃ directly, they demonstrate the utility of iron-based catalysts in Friedel-Crafts type alkylations. Data is sourced from various studies on related catalytic systems.[9][10][11]

Experimental Protocol: General Procedure for FeBr₃ Catalyzed Alkylation of Toluene with Benzyl Bromide

Materials:

  • Toluene (excess, acts as solvent and reactant)

  • Benzyl bromide (1.0 equiv)

  • Iron(III) bromide (FeBr₃) (catalytic amount, e.g., 0.1 equiv)

Apparatus:

  • Three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube.

  • Heating mantle or oil bath.

  • Standard laboratory glassware for workup and purification.

Procedure:

  • In a three-necked flask, place anhydrous FeBr₃ and an excess of dry toluene.

  • Heat the mixture to the desired reaction temperature (e.g., 80-100 °C) with stirring.

  • Add benzyl bromide dropwise from the dropping funnel over a period of 30 minutes.

  • After the addition is complete, continue stirring the reaction mixture at the same temperature for a specified time (e.g., 2-4 hours), monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by slowly adding ice-cold water.

  • Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous drying agent (e.g., MgSO₄).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by distillation or column chromatography to obtain the alkylated toluene.

Experimental Workflow Diagram:

cluster_workflow Experimental Workflow for FeBr₃ Catalyzed Alkylation A Charge reactor with FeBr₃ and Toluene B Heat to reaction temperature A->B C Add Benzyl Bromide dropwise B->C D Stir at temperature (2-4 hours) C->D E Cool to room temperature D->E F Quench with ice-cold water E->F G Work-up: Separation, Washing, Drying F->G H Purification: Distillation or Chromatography G->H I Final Product: Alkylated Toluene H->I

Caption: A typical experimental workflow for FeBr₃-catalyzed Friedel-Crafts alkylation.

Conclusion

Iron(III) bromide is a powerful and economical catalyst for a range of chemical transformations crucial for the synthesis of pharmaceuticals and their intermediates.[1] Its application in Friedel-Crafts acylation and alkylation reactions highlights its potential in modern drug discovery and development. The provided protocols and data serve as a valuable resource for researchers aiming to incorporate this versatile reagent into their synthetic strategies, fostering the development of more efficient and sustainable chemical processes.

References

Application Notes and Protocols: Regioselective Bromination of Aromatic Compounds using Iron(III) Bromide Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regioselective bromination of aromatic compounds is a fundamental transformation in organic synthesis, crucial for the preparation of valuable intermediates in the pharmaceutical, agrochemical, and materials science industries. The use of iron(III) bromide (FeBr₃) as a Lewis acid catalyst is a well-established and effective method for activating molecular bromine (Br₂), facilitating the electrophilic aromatic substitution on a variety of aromatic substrates. The regiochemical outcome of the reaction is dictated by the directing effects of the substituents present on the aromatic ring, allowing for the targeted synthesis of specific isomers.

This document provides detailed application notes and experimental protocols for the regioselective bromination of several key aromatic compounds using an iron(III) bromide catalyst.

Reaction Mechanism: Electrophilic Aromatic Substitution

The bromination of aromatic compounds with Br₂ in the presence of FeBr₃ proceeds via a classic electrophilic aromatic substitution (EAS) mechanism. The FeBr₃ catalyst polarizes the Br-Br bond, creating a more potent electrophile, which is then attacked by the electron-rich aromatic ring.

Reaction_Mechanism cluster_activation Electrophile Activation cluster_substitution Electrophilic Attack & Aromatization Br2 Br-Br Activated_Complex Brδ⁺-Brδ⁻-FeBr₃ Br2->Activated_Complex + FeBr₃ FeBr3 FeBr₃ Aromatic Ar-H Sigma_Complex Arenium Ion Intermediate (Sigma Complex) Aromatic->Sigma_Complex + Activated Complex Product Ar-Br Sigma_Complex->Product - H⁺ HBr HBr FeBr3_regen FeBr₃

Caption: Mechanism of FeBr₃-catalyzed aromatic bromination.

General Experimental Workflow

The following diagram outlines a typical laboratory workflow for the regioselective bromination of an aromatic substrate using FeBr₃.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - Aromatic Substrate - Solvent - FeBr₃ catalyst Start->Reaction_Setup Bromine_Addition Slow addition of Bromine (Br₂) solution Reaction_Setup->Bromine_Addition Reaction Stir at specified temperature and time Bromine_Addition->Reaction Quenching Quench with reducing agent (e.g., Na₂S₂O₃) Reaction->Quenching Workup Aqueous Workup & Extraction Quenching->Workup Purification Drying, Filtration, & Purification (e.g., Crystallization) Workup->Purification Analysis Characterization: - Yield Calculation - Isomer Ratio (GC/NMR) - Purity (Melting Point) Purification->Analysis End End Analysis->End

Caption: General workflow for regioselective bromination.

Application Notes & Protocols

The regioselectivity of the bromination is determined by the nature of the substituent on the aromatic ring. Electron-donating groups (EDGs) are ortho, para-directing, while electron-withdrawing groups (EWGs) are meta-directing.

Bromination of Acetanilide (B955) (Activated Ring)

The acetamido group (-NHCOCH₃) is an activating, ortho, para-directing group. However, due to its steric bulk, the major product of monobromination is the para-isomer.

Quantitative Data:

SubstrateProductIsomer DistributionYieldReference
Acetanilidep-BromoacetanilidePredominantly para~34%[1]

Experimental Protocol: Synthesis of p-Bromoacetanilide

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve acetanilide (1.0 eq) in glacial acetic acid.

  • Catalyst Addition: Add iron(III) bromide (0.1 eq) to the solution.

  • Bromine Addition: Slowly add a solution of bromine (1.05 eq) in glacial acetic acid to the reaction mixture at room temperature with constant stirring.

  • Reaction: Stir the mixture for 1-2 hours at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into a beaker containing cold water. A precipitate of crude p-bromoacetanilide will form.

  • Purification: Collect the crude product by vacuum filtration and wash with cold water. Recrystallize the solid from ethanol (B145695) to obtain pure p-bromoacetanilide.

  • Analysis: Determine the yield and confirm the identity and purity of the product by melting point analysis and spectroscopy (¹H NMR, ¹³C NMR, IR).

Bromination of Anisole (B1667542) (Activated Ring)

The methoxy (B1213986) group (-OCH₃) is a strongly activating, ortho, para-directing group. The para-isomer is generally the major product due to reduced steric hindrance compared to the ortho-positions.

Quantitative Data:

SubstrateProduct(s)Isomer DistributionYieldReference
Anisolep-Bromoanisole, o-Bromoanisolepara (major), ortho (minor)High

Experimental Protocol: Synthesis of Bromoanisole Isomers

  • Reaction Setup: In a fume hood, dissolve anisole (1.0 eq) in a suitable solvent such as carbon tetrachloride or dichloromethane (B109758) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Catalyst Addition: Carefully add iron(III) bromide (0.1 eq) to the stirred solution.

  • Bromine Addition: From the dropping funnel, add a solution of bromine (1.0 eq) in the same solvent dropwise over 30 minutes. The reaction is exothermic and may require cooling in an ice bath to maintain room temperature.

  • Reaction: After the addition is complete, stir the reaction mixture for an additional 1-2 hours at room temperature.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (B1220275) to consume any unreacted bromine. Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by fractional distillation or column chromatography to separate the ortho and para isomers.

  • Analysis: Analyze the product mixture by Gas Chromatography (GC) or ¹H NMR to determine the isomer ratio and calculate the overall yield.

Bromination of Toluene (B28343) (Weakly Activated Ring)

The methyl group (-CH₃) is a weakly activating, ortho, para-directing group. The product distribution is a mixture of ortho and para isomers.

Quantitative Data (Uncatalyzed):

SubstrateProduct(s)Isomer DistributionYieldReference
Tolueneo-Bromotoluene, m-Bromotoluene, p-Bromotolueneortho: 32.9%, meta: 0.3%, para: 66.8%Not specifiedN/A

Experimental Protocol: Synthesis of Bromotoluene Isomers

  • Reaction Setup: To a round-bottom flask fitted with a reflux condenser and a dropping funnel, add toluene (1.0 eq) and a catalytic amount of iron filings or iron(III) bromide (0.05 eq).

  • Bromine Addition: Slowly add bromine (1.0 eq) from the dropping funnel. The reaction will generate hydrogen bromide gas, which should be vented through a trap.

  • Reaction: After the addition, gently warm the reaction mixture to about 40-50 °C for 1-2 hours until the evolution of HBr ceases.

  • Work-up: Cool the reaction mixture and wash it with water, followed by a dilute solution of sodium bicarbonate, and finally with water again. Dry the organic layer over anhydrous calcium chloride.

  • Purification: Filter to remove the drying agent and purify the product by fractional distillation to separate the isomers.

  • Analysis: Determine the isomer ratio of the product mixture using GC or ¹H NMR spectroscopy.

Bromination of Nitrobenzene (B124822) (Deactivated Ring)

The nitro group (-NO₂) is a strongly deactivating, meta-directing group. The reaction requires harsher conditions compared to activated rings.

Quantitative Data:

SubstrateProductIsomer DistributionYield (crude)Reference
Nitrobenzenem-BromonitrobenzenePredominantly meta60-75%[2]

Experimental Protocol: Synthesis of m-Bromonitrobenzene [2]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place nitrobenzene (1.0 eq).

  • Catalyst Generation (in situ): Add iron powder (catalytic amount) to the nitrobenzene.

  • Bromine Addition: Heat the mixture in an oil bath to 135-145 °C. From the dropping funnel, add bromine (1.6 eq) at a rate that maintains a gentle reflux.

  • Reaction: Continue heating and stirring for several hours until the reaction is complete (monitored by the disappearance of the bromine color).

  • Work-up: Cool the reaction mixture and pour it into water containing sodium bisulfite to destroy any excess bromine. The crude product will solidify.

  • Purification: Isolate the crude solid by filtration. The product can be purified by steam distillation or recrystallization from ethanol.

  • Analysis: Determine the yield and confirm the product's identity and purity by its melting point and spectroscopic analysis.

Conclusion

The iron(III) bromide-catalyzed bromination of aromatic compounds is a versatile and regioselective reaction. The choice of reaction conditions and the nature of the substituent on the aromatic ring are critical factors in achieving the desired product distribution. The protocols provided herein serve as a guide for researchers to perform these important transformations in a controlled and efficient manner. Careful analysis of the product mixture is essential to quantify the regioselectivity of the reaction for a given substrate.

References

In Situ Generation of Iron(III) Bromide for Catalytic Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the in situ generation of iron(III) bromide (FeBr₃) as a catalyst in key organic reactions. The use of freshly prepared FeBr₃ from readily available precursors such as iron and bromine offers a convenient and cost-effective alternative to commercially available, and often hygroscopic, FeBr₃. This approach is particularly valuable in electrophilic aromatic bromination and Friedel-Crafts reactions, which are fundamental transformations in the synthesis of pharmaceuticals and other fine chemicals.

Core Concepts and Advantages

Iron(III) bromide is a versatile Lewis acid catalyst that activates electrophiles, facilitating a variety of organic transformations.[1] The in situ generation of FeBr₃ involves the direct reaction of iron metal (e.g., powder or filings) with elemental bromine, typically in the reaction solvent, immediately prior to or during the catalytic process.[1][2]

Key Advantages:

  • Convenience: Eliminates the need to handle and store highly hygroscopic solid FeBr₃.

  • Cost-Effectiveness: Iron powder and bromine are readily available and inexpensive starting materials.

  • High Reactivity: Freshly generated FeBr₃ is often more reactive than aged, commercially available catalyst.

  • Safety: Avoids the handling of a corrosive solid, although care must still be aken with bromine.

Application 1: Electrophilic Aromatic Bromination

The in situ generation of FeBr₃ is most commonly employed in the electrophilic bromination of aromatic compounds. The FeBr₃ catalyst polarizes the Br-Br bond, increasing the electrophilicity of one of the bromine atoms and enabling the attack by the aromatic ring.[3]

General Reaction Scheme

G cluster_0 A Ar-H D Ar-Br A->D + Br2 / Fe (cat.) A->D B Br2 E HBr B->E F FeBr3 (in situ) B->F + Fe C Fe F->D catalyzes

Caption: General workflow for in situ FeBr3 catalyzed bromination.

Experimental Protocol: Bromination of Toluene (B28343)

This protocol describes the monobromination of toluene to yield a mixture of ortho- and para-bromotoluene.

Materials:

  • Toluene

  • Bromine

  • Iron filings

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (10% w/v)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add iron filings (0.05 eq.).

  • Add toluene (1.0 eq.) and dichloromethane to the flask.

  • Cool the flask in an ice bath.

  • Slowly add a solution of bromine (1.1 eq.) in dichloromethane to the dropping funnel and add it dropwise to the stirred reaction mixture. The characteristic red-brown color of bromine should fade as the reaction proceeds.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until the bromine color has disappeared.

  • Quench the reaction by slowly adding 10% aqueous sodium thiosulfate solution to destroy any unreacted bromine.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The product can be purified by distillation.

Quantitative Data: Bromination of Various Aromatic Substrates
SubstrateProduct(s)Catalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
Tolueneo/p-Bromotoluene5CH₂Cl₂0 to RT2~90
BenzeneBromobenzene5NoneRT485
Anisole (B1667542)p-Bromoanisole2CCl₄01>95
Phenol2,4,6-Tribromophenol- (no catalyst needed)H₂ORT0.5>95
Nitrobenzenem-Bromonitrobenzene101,2-Dichloroethane801265

Note: Yields are approximate and can vary based on specific reaction conditions and work-up procedures.

Application 2: Friedel-Crafts Reactions

In situ generated FeBr₃ can also be utilized as a catalyst in Friedel-Crafts alkylation and acylation reactions, although it is less common than aluminum chloride (AlCl₃). The principle remains the same: the Lewis acidic FeBr₃ activates the alkyl or acyl halide, generating a carbocation or acylium ion, which then undergoes electrophilic attack by the aromatic ring.[4] A one-pot oxidative decarboxylation–Friedel-Crafts reaction has been reported where Fe(III) salts are generated in situ from iron dust.[5]

General Reaction Scheme for Friedel-Crafts Acylation

G cluster_0 Catalyst Generation cluster_1 Acylium Ion Formation cluster_2 Electrophilic Aromatic Substitution Fe Iron (Fe) FeBr3 FeBr3 (in situ) Fe->FeBr3 Br2 Bromine (Br2) Br2->FeBr3 AcylHalide Acyl Halide (R-CO-X) AcyliumIon Acylium Ion [R-C=O]+ AcylHalide->AcyliumIon + FeBr3 Arene Arene (Ar-H) Intermediate Sigma Complex Arene->Intermediate + [R-C=O]+ Product Aryl Ketone (Ar-CO-R) Intermediate->Product - H+

Caption: Logical workflow of in situ FeBr3 catalyzed Friedel-Crafts acylation.

Experimental Protocol: Friedel-Crafts Acylation of Anisole (Adapted for in situ FeBr₃)

This protocol is adapted from a standard procedure using a pre-formed Lewis acid catalyst.[6]

Materials:

  • Anisole

  • Propionyl chloride

  • Iron powder

  • Bromine

  • Dichloromethane (CH₂Cl₂)

  • Ice-cold water

  • 5% Sodium hydroxide (B78521) (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, add iron powder (0.05 eq.) and dichloromethane.

  • Cool the flask in an ice bath and slowly add a solution of bromine (0.075 eq.) in dichloromethane. Stir until the iron has reacted to form a reddish-brown solution of FeBr₃.

  • To this in situ generated catalyst, add propionyl chloride (1.1 eq.).

  • Slowly add a solution of anisole (1.0 eq.) in dichloromethane to the reaction mixture over 10-15 minutes.

  • Stir the reaction for an additional 30 minutes at 0 °C, then allow it to warm to room temperature and stir for 1 hour.

  • Carefully quench the reaction by pouring the mixture into a beaker containing ice and a small amount of concentrated HCl.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water, 5% NaOH solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product, 4-methoxypropiophenone.

  • The product can be purified by recrystallization or column chromatography.

Expected Outcomes for Friedel-Crafts Reactions
Aromatic SubstrateAcylating/Alkylating AgentProductCatalystConditionsExpected Yield
AnisoleAcetyl Chloride4-MethoxyacetophenoneIn situ FeBr₃CH₂Cl₂, 0 °C to RTGood to Excellent
TolueneBenzoyl Chloride4-MethylbenzophenoneIn situ FeBr₃CS₂, RTGood
Benzenetert-Butyl chloridetert-ButylbenzeneIn situ FeBr₃Neat, RTModerate

Note: These are expected outcomes based on the reactivity of the substrates and the general effectiveness of iron-based Lewis acids. Actual yields may vary.

Safety Precautions

  • Bromine is highly toxic, corrosive, and volatile. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

  • Iron(III) bromide is corrosive and hygroscopic.

  • Friedel-Crafts reactions can be highly exothermic. Proper temperature control is crucial.

  • The quenching step of Friedel-Crafts reactions can generate HCl gas. Ensure adequate ventilation.

Conclusion

The in situ generation of FeBr₃ provides a practical and efficient method for conducting catalytic reactions such as electrophilic aromatic bromination and Friedel-Crafts acylations. These protocols offer a valuable alternative to using pre-packaged, hygroscopic FeBr₃, with the potential for improved catalyst activity and reduced cost. Researchers in drug development and other areas of synthetic chemistry can benefit from incorporating these straightforward procedures into their synthetic strategies.

References

Application Notes and Protocols: Iron(III) Bromide as an Oxidant for the Conversion of Alcohols to Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis, crucial for the preparation of intermediates in drug discovery and development. While various oxidizing agents are available, there is a growing demand for cost-effective, efficient, and environmentally benign methods. Iron(III) bromide (FeBr₃) has emerged as a promising catalyst for this purpose, offering a practical alternative to heavy metal-based oxidants. This document provides detailed application notes and experimental protocols for the use of iron(III) bromide in the catalytic oxidation of secondary alcohols to ketones, supported by quantitative data and a current understanding of the reaction mechanism.

Reaction Principle and Mechanism

The iron(III) bromide-catalyzed oxidation of alcohols, typically in the presence of a co-oxidant such as hydrogen peroxide (H₂O₂) or air, proceeds with high selectivity for secondary alcohols over primary ones.[1][2] Initially, the mechanism was proposed to involve a high-valent iron species (HIS).[1][3] However, recent investigations have provided strong evidence for a different pathway involving a reactive brominating species (RBS) generated in situ.[1][3][4]

The currently accepted mechanism, as proposed by Tong and coworkers in 2022, involves a Fenton-like reaction between Fe(III) and H₂O₂ to generate reactive oxygen species. These species then oxidize bromide ions to a reactive brominating species (e.g., hypobromous acid or molecular bromine). This RBS is the active oxidant that converts the alcohol to the corresponding ketone.[1][3]

Proposed Reaction Mechanism:

G cluster_oxidation Oxidation Steps cluster_conversion Substrate Conversion FeBr3 FeBr₃ ROS Reactive Oxygen Species (e.g., •OH) FeBr3->ROS Fenton-like reaction Br_minus Br⁻ H2O2 H₂O₂ H2O2->ROS RBS Reactive Brominating Species (RBS) ROS->RBS Oxidation Br_minus->RBS Intermediate Alkoxybromonium Intermediate RBS->Intermediate Reaction Alcohol R₂CHOH (Secondary Alcohol) Alcohol->Intermediate Ketone R₂C=O (Ketone) Intermediate->Ketone Elimination HBr HBr Intermediate->HBr H2O H₂O

Caption: Proposed mechanism for the FeBr₃/H₂O₂ catalyzed oxidation of secondary alcohols.

Data Presentation

The following tables summarize the quantitative data for the oxidation of various secondary alcohols to their corresponding ketones using two different iron(III) bromide-based catalytic systems.

Table 1: Oxidation of Alcohols with FeBr₃/H₂O₂ in Acetonitrile (B52724) (System A) and Solvent-Free (System B)

EntrySubstrate (Alcohol)Product (Ketone)SystemTime (h)Yield (%)
11-PhenylethanolAcetophenoneA195
21-PhenylethanolAcetophenoneB0.598
31-(4-Methoxyphenyl)ethanol4-MethoxyacetophenoneA1.592
41-(4-Methoxyphenyl)ethanol4-MethoxyacetophenoneB0.7596
51-(4-Nitrophenyl)ethanol4-NitroacetophenoneA288
61-(4-Nitrophenyl)ethanol4-NitroacetophenoneB194
7CyclohexanolCyclohexanoneA385
8CyclohexanolCyclohexanoneB290
92-Octanol2-OctanoneA482
102-Octanol2-OctanoneB2.588

Data adapted from Martín, S. E., & Garrone, A. (2003). Tetrahedron Letters, 44(3), 549-552.

Table 2: Aerobic Oxidation of Alcohols using Fe(NO₃)₃–FeBr₃ Catalyst

EntrySubstrate (Alcohol)Product (Ketone/Aldehyde)Time (h)Conversion (%)Yield (%)
1MentholMenthone24>9985
2BorneolCamphor24>9992
31-PhenylethanolAcetophenone24>9995
4Benzyl alcoholBenzaldehyde24>9998
54-Methoxybenzyl alcohol4-Methoxybenzaldehyde24>9996
6Cinnamyl alcoholCinnamaldehyde24>9993

Data adapted from Martín, S. E., & Suárez, D. F. (2002). Tetrahedron Letters, 43(25), 4475-4479.

Experimental Protocols

Protocol 1: General Procedure for the Oxidation of Secondary Alcohols with FeBr₃/H₂O₂ (Solvent-Free)

This protocol is based on the method developed by Martín and Garrone.

Materials:

  • Secondary alcohol (1 mmol)

  • Iron(III) bromide (FeBr₃) (0.05 mmol, 5 mol%)

  • 30% Aqueous hydrogen peroxide (H₂O₂) (1.1 mmol)

  • Round-bottom flask

  • Magnetic stirrer

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a round-bottom flask containing the secondary alcohol (1 mmol), add iron(III) bromide (14.8 mg, 0.05 mmol).

  • Stir the mixture at room temperature.

  • Slowly add 30% aqueous hydrogen peroxide (0.125 mL, 1.1 mmol) to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to afford the pure ketone.

Experimental Workflow for Protocol 1:

G Start Start Add_Reactants 1. Add secondary alcohol and FeBr₃ to a round-bottom flask. Start->Add_Reactants Add_H2O2 2. Slowly add H₂O₂. Add_Reactants->Add_H2O2 Monitor 3. Monitor reaction by TLC. Add_H2O2->Monitor Quench 4. Quench with Na₂S₂O₃ solution. Monitor->Quench Extract 5. Extract with ethyl acetate. Quench->Extract Wash 6. Wash with NaHCO₃ and brine. Extract->Wash Dry 7. Dry, filter, and concentrate. Wash->Dry Purify 8. Purify by column chromatography. Dry->Purify End End Purify->End

Caption: General experimental workflow for the solvent-free oxidation of secondary alcohols.

Protocol 2: General Procedure for the Aerobic Oxidation of Alcohols with Fe(NO₃)₃–FeBr₃

This protocol is based on the method developed by Martín and Suárez.

Materials:

  • Alcohol (1 mmol)

  • Iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O) (0.1 mmol)

  • Iron(III) bromide (FeBr₃) (0.05 mmol)

  • Acetonitrile (CH₃CN) (5 mL)

  • Reaction tube with a condenser open to the air

  • Magnetic stirrer

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Water

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a reaction tube equipped with a condenser open to the air, combine iron(III) nitrate nonahydrate (40.4 mg, 0.1 mmol) and iron(III) bromide (14.8 mg, 0.05 mmol) in acetonitrile (5 mL).

  • Add the alcohol (1 mmol) to the mixture.

  • Stir the reaction mixture at room temperature under an air atmosphere.

  • Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Once the reaction is complete, add dichloromethane (10 mL) and water (10 mL).

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the pure ketone or aldehyde.

Conclusion

The use of iron(III) bromide as a catalyst for the oxidation of secondary alcohols to ketones offers a valuable and practical synthetic method. The protocols described herein are straightforward, utilize readily available and inexpensive reagents, and demonstrate good to excellent yields for a range of substrates. The current mechanistic understanding points towards the involvement of a reactive brominating species, highlighting the cooperative role of the iron catalyst and the bromide source. These methods are well-suited for applications in research and development where efficient and selective oxidation of alcohols is required.

References

Application Notes and Protocols: The Role of Ferric Bromide (FeBr₃) in Carbon-Carbon and Carbon-Heteroatom Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferric bromide (FeBr₃) has emerged as a versatile and cost-effective Lewis acid catalyst in a multitude of organic transformations pivotal to pharmaceutical and materials science research. Its utility spans a range of reactions that facilitate the construction of complex molecular architectures through the formation of crucial carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. The low toxicity and natural abundance of iron make FeBr₃ an attractive and sustainable alternative to other, often more hazardous or expensive, catalysts. These application notes provide an overview of the key applications of FeBr₃, complete with detailed experimental protocols and quantitative data to aid in the practical implementation of these methodologies.

Core Applications of FeBr₃

FeBr₃'s strong Lewis acidity enables it to activate a variety of substrates, rendering them more susceptible to nucleophilic attack. This property is harnessed in several key synthetic transformations:

  • Electrophilic Aromatic Bromination: A classic application where FeBr₃ polarizes molecular bromine, generating a potent electrophile for the bromination of aromatic rings.[1][2][3]

  • Friedel-Crafts Reactions: Catalyzing both the alkylation and acylation of aromatic compounds to form new C-C bonds.

  • Heterocycle Synthesis: Facilitating the construction of diverse heterocyclic scaffolds, which are prevalent in numerous therapeutic agents.[1][4][5][6]

  • Cross-Coupling Reactions: Acting as a catalyst in the formation of C-C bonds through the coupling of organometallic reagents with organic halides.

I. Carbon-Carbon Bond Formation

A. Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of C-C bond formation, allowing for the introduction of an acyl group onto an aromatic ring. FeBr₃ serves as an effective Lewis acid catalyst for this transformation.

Reaction Scheme:

Ar-MgBr + R-X --(FeBr₃)--> Ar-R + MgBrX

Ar-H + Br₂ --(FeBr₃)--> Ar-Br + HBr

2-Arylimidazo[1,2-a]pyridine + Aryl aldehyde --(FeBr₃, Air)--> 3-Aroylimidazo[1,2-a]pyridine

Arylhydrazone --(FeBr₃, O₂)--> Substituted Pyrazole

References

Application Notes and Protocols: Iron(III) Bromide in the Synthesis of Brominated Hydrocarbons for Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of iron(III) bromide (FeBr₃) as a catalyst in the synthesis of brominated hydrocarbons, which are crucial intermediates in the pharmaceutical industry. Detailed protocols, quantitative data, and visual diagrams are presented to facilitate the application of this methodology in a laboratory setting.

Introduction

Brominated hydrocarbons are pivotal building blocks in the synthesis of a wide range of pharmaceuticals, including antimicrobial, anesthetic, antiviral, and anticancer agents.[1] The introduction of a bromine atom into an organic molecule can significantly alter its chemical reactivity and biological activity. Iron(III) bromide is a cost-effective and versatile Lewis acid catalyst that facilitates the electrophilic bromination of aromatic and aliphatic hydrocarbons.[2][3] Its use aligns with the principles of green chemistry due to the abundance and low toxicity of iron.

Core Applications

The primary application of iron(III) bromide in pharmaceutical synthesis is the catalysis of electrophilic aromatic substitution reactions. FeBr₃ activates molecular bromine (Br₂), making it a more potent electrophile that can readily react with the electron-rich π system of aromatic rings.[4][5][6] This catalytic action allows for the regioselective introduction of bromine atoms onto various aromatic scaffolds, a critical step in the synthesis of many drug molecules.

Experimental Protocols

Below are detailed protocols for the iron(III) bromide-catalyzed bromination of representative aromatic hydrocarbons.

Protocol 1: Synthesis of 4-Bromotoluene (B49008)

This protocol details the synthesis of 4-bromotoluene from toluene (B28343) using iron filings to generate the iron(III) bromide catalyst in situ.

Materials:

  • Toluene

  • Liquid Bromine (Br₂)

  • Iron filings

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add iron filings (0.02 eq). Place the flask in a fume hood.

  • Addition of Reactants: To the flask, add toluene (1.0 eq). From the dropping funnel, add liquid bromine (1.1 eq) dropwise with continuous stirring. The reaction is exothermic, and the addition should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: The progress of the reaction can be monitored by the disappearance of the reddish-brown color of bromine. The reaction mixture will turn a rusty color due to the formation of the iron(III) bromide catalyst.[2][3]

  • Workup: Upon completion of the reaction, quench the reaction mixture by slowly adding a 5% aqueous solution of sodium bicarbonate to neutralize any remaining bromine and hydrobromic acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the organic layer with dichloromethane. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by distillation to yield pure 4-bromotoluene. The reaction typically yields a mixture of ortho and para isomers, with the para isomer being the major product.

Protocol 2: Synthesis of 4-Bromoanisole

This protocol describes the synthesis of 4-bromoanisole, a common intermediate in pharmaceutical synthesis.

Materials:

  • Anisole (B1667542)

  • Liquid Bromine (Br₂)

  • Iron(III) bromide (FeBr₃)

  • Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

  • Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (10% w/v)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve anisole (1.0 eq) in a suitable solvent such as carbon tetrachloride or dichloromethane.

  • Catalyst Addition: Add a catalytic amount of iron(III) bromide (0.1 eq) to the solution.

  • Bromine Addition: Cool the mixture in an ice bath and add liquid bromine (1.0 eq) dropwise with stirring. Maintain the temperature below 10 °C during the addition.

  • Reaction Completion: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC or GC.

  • Workup: Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to remove excess bromine.

  • Extraction: Transfer the mixture to a separatory funnel, wash with water and brine, and separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The product can be purified by recrystallization or column chromatography to afford pure 4-bromoanisole. The para isomer is the major product due to the directing effect of the methoxy (B1213986) group.

Quantitative Data

The following table summarizes the typical yields for the iron(III) bromide-catalyzed bromination of various aromatic hydrocarbons. The regioselectivity is influenced by the nature of the substituent on the aromatic ring.

SubstrateProduct(s)CatalystSolventReaction ConditionsYield (%)Reference
Tolueneo-bromotoluene, p-bromotolueneFe (in situ)NeatReflux>90 (mixture)[3]
Anisolep-bromoanisoleFeBr₃CH₂Cl₂0 °C to rt~95 (para)
BenzeneBromobenzeneFeBr₃Neatrt~80[6]
Naphthalene1-bromonaphthaleneFeBr₃CCl₄rt~75General Knowledge
Acetanilidep-bromoacetanilideFeBr₃Acetic Acidrt~90 (para)General Knowledge

Visualizations

Experimental Workflow for Aromatic Bromination

The following diagram illustrates the general experimental workflow for the iron(III) bromide-catalyzed bromination of an aromatic hydrocarbon.

G Experimental Workflow for FeBr₃-Catalyzed Aromatic Bromination A Reactant Preparation (Aromatic Hydrocarbon, Solvent) B Catalyst Addition (FeBr₃ or Fe) A->B 1. C Bromine Addition (Dropwise, Controlled Temperature) B->C 2. D Reaction Monitoring (TLC, GC, Color Change) C->D 3. E Quenching (e.g., NaHCO₃ or Na₂S₂O₃ solution) D->E 4. F Extraction (Separatory Funnel) E->F 5. G Drying and Concentration (Anhydrous Salt, Rotary Evaporator) F->G 6. H Purification (Distillation, Recrystallization, or Chromatography) G->H 7. I Product Characterization (NMR, GC-MS, etc.) H->I 8.

Caption: General workflow for FeBr₃-catalyzed bromination.

Mechanism of Electrophilic Aromatic Bromination

This diagram outlines the mechanism of electrophilic aromatic bromination catalyzed by iron(III) bromide.

G Mechanism of FeBr₃-Catalyzed Electrophilic Aromatic Bromination cluster_0 Step 1: Activation of Bromine cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation and Catalyst Regeneration Br-Br Br-Br Br-Br-FeBr3 [Br-Br···FeBr₃]ᵟ⁺ Br-Br->Br-Br-FeBr3 Coordination FeBr3 FeBr₃ FeBr3->Br-Br-FeBr3 SigmaComplex Arenium Ion Intermediate (Resonance Stabilized) Br-Br-FeBr3->SigmaComplex FeBr4- [FeBr₄]⁻ Benzene Benzene Ring Benzene->SigmaComplex π-electrons attack Brᵟ⁺ Bromobenzene Bromobenzene SigmaComplex->Bromobenzene Loss of H⁺ HBr HBr FeBr4-->HBr FeBr3_regen FeBr₃ FeBr4-->FeBr3_regen

Caption: Mechanism of FeBr₃-catalyzed bromination.

Role of Brominated Compounds in GPCR Signaling

Certain brominated pharmaceuticals, such as bromocriptine, can interact with G protein-coupled receptors (GPCRs), which are crucial targets in drug development. The following diagram illustrates a simplified GPCR signaling pathway that can be modulated by such compounds.

G Simplified GPCR Signaling Pathway Modulation cluster_0 Cell Membrane Ligand Brominated Ligand (e.g., Bromocriptine) GPCR GPCR (e.g., Dopamine Receptor) Ligand->GPCR Binds G_protein G Protein (α, β, γ subunits) GPCR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response (e.g., Inhibition of Prolactin Release) Second_Messenger->Cellular_Response Leads to

Caption: GPCR signaling modulation by a brominated ligand.

Conclusion

Iron(III) bromide is a highly effective and practical catalyst for the synthesis of brominated hydrocarbons, which are essential intermediates in the pharmaceutical industry. The protocols and data presented here provide a solid foundation for researchers to utilize this methodology in their synthetic endeavors. The ability to regioselectively introduce bromine into aromatic systems opens up a vast chemical space for the development of novel therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Iron(III) Bromide by Sublimation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of iron(III) bromide (FeBr₃) by sublimation. Anhydrous iron(III) bromide is a crucial Lewis acid catalyst in various organic syntheses, and its purity is paramount for reaction efficiency and reproducibility. This guide offers detailed experimental protocols, troubleshooting advice for common issues, and answers to frequently asked questions.

Experimental Protocol: Vacuum Sublimation of Iron(III) Bromide

This protocol outlines the purification of anhydrous iron(III) bromide from non-volatile impurities such as iron(II) bromide and iron oxides. Given the hygroscopic and air-sensitive nature of FeBr₃, all manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

Materials and Equipment:

  • Crude anhydrous iron(III) bromide

  • Sublimation apparatus (including a sublimator body, a cold finger condenser, and a collection flask)

  • High-vacuum pump (<0.1 Torr)

  • Schlenk line or glovebox

  • Heating mantle or oil bath

  • Temperature controller and thermocouple

  • Inert gas supply (dry nitrogen or argon)

  • Appropriate personal protective equipment (PPE): safety goggles, lab coat, and thermal gloves

Procedure:

  • Preparation of the Apparatus:

    • Thoroughly clean and dry all glassware in an oven at >120°C for at least 4 hours to remove any adsorbed water.

    • Assemble the sublimation apparatus while still hot and immediately place it under a high vacuum to cool, which prevents moisture from re-adsorbing onto the surfaces.

    • Lightly grease the joints to ensure a good seal.

  • Loading the Sample:

    • In an inert atmosphere (glovebox or under a positive pressure of inert gas), quickly transfer the crude iron(III) bromide into the bottom of the sublimation apparatus.

    • Reassemble the apparatus, ensuring all joints are securely clamped.

  • Sublimation Process:

    • Connect the sublimation apparatus to a high-vacuum line equipped with a cold trap (e.g., liquid nitrogen or dry ice/acetone).

    • Slowly evacuate the apparatus. If the crude sample contains residual volatile impurities, they may be removed at this stage.

    • Once a stable high vacuum is achieved, begin to circulate a coolant (e.g., cold water) through the cold finger.

    • Gradually heat the bottom of the sublimator using a heating mantle or oil bath. The temperature should be carefully controlled to be between 120°C and 150°C.[1] Caution: Iron(III) bromide begins to decompose to iron(II) bromide and bromine gas at temperatures above 200°C, and this decomposition can start at temperatures as low as 122-130°C under vacuum.[1][2]

    • As the iron(III) bromide sublimes, dark red to black crystals will begin to deposit on the cold finger.

  • Collection of the Purified Product:

    • Once the sublimation is complete (i.e., no more sublimate is observed forming on the cold finger), turn off the heat and allow the apparatus to cool completely to room temperature under vacuum.

    • Turn off the coolant flow to the cold finger.

    • Slowly and carefully introduce an inert gas to bring the apparatus back to atmospheric pressure. Abruptly introducing gas can dislodge the purified crystals from the cold finger.

    • In an inert atmosphere, carefully disassemble the apparatus and scrape the purified iron(III) bromide crystals from the cold finger onto a pre-weighed, dry container.

    • Store the purified product in a desiccator or a glovebox under an inert atmosphere.

Data Presentation

Physical and Thermal Properties of Iron(III) Bromide

PropertyValue
Chemical Formula FeBr₃
Molar Mass 295.56 g/mol [2]
Appearance Dark red to black crystalline solid[1][3]
Density 4.50 g/cm³[2]
Solubility Soluble in water, ethanol, and ether[3]
Decomposition Temperature >200°C (at atmospheric pressure)[2]
Decomposition under Vacuum Begins at 122-130°C[1]

Troubleshooting Guide

Problem Possible Cause Solution
Low or No Sublimate Temperature is too low: The vapor pressure of FeBr₃ is insufficient for sublimation.Gradually increase the temperature, but do not exceed 150°C to avoid decomposition.
Vacuum is poor: A high pressure in the system will require a higher temperature for sublimation.Check all connections for leaks. Ensure the vacuum pump is functioning correctly and the cold trap is effective.
Sample is already pure or contains no sublimable material. Verify the nature of the starting material.
Sublimate is Discolored (Yellowish/Brownish) Decomposition of FeBr₃: The temperature is too high, causing decomposition into FeBr₂ (non-volatile) and Br₂ (gas).Reduce the heating temperature immediately. Maintain the temperature in the 120-150°C range.
Presence of volatile impurities: Other volatile compounds are co-subliming.If possible, perform a preliminary purification step or a fractional sublimation by carefully controlling the temperature gradient.
Purified Product is Wet or Sticky Moisture contamination: The apparatus was not properly dried, or the sample was exposed to air. FeBr₃ is highly hygroscopic.Ensure all glassware is rigorously dried before use. All manipulations must be performed under a strict inert atmosphere.
Condensation on the cold finger: If the vacuum is applied after the coolant, atmospheric moisture can condense.Always apply the vacuum before starting the coolant flow to the cold finger.
Crystals Fall from the Cold Finger Abrupt pressure change: Re-pressurizing the system too quickly at the end of the sublimation.Introduce the inert gas very slowly and gently to bring the apparatus back to atmospheric pressure.
Vibrations: The apparatus is being disturbed during the sublimation.Ensure the sublimation setup is in a stable, vibration-free location.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to purify iron(III) bromide? A1: Commercial iron(III) bromide can contain impurities such as iron(II) bromide (FeBr₂), iron oxides, and hydrated forms of iron bromide. These impurities can interfere with catalytic activity and lead to inconsistent results in sensitive chemical reactions.

Q2: What are the main challenges in handling iron(III) bromide? A2: Iron(III) bromide is highly hygroscopic, meaning it readily absorbs moisture from the air.[3] This can lead to the formation of hydrates and hydrolysis products, which are non-volatile and will not sublime. It is also corrosive and should be handled with appropriate safety precautions.

Q3: Can I perform the sublimation at atmospheric pressure? A3: Sublimation at atmospheric pressure would require a much higher temperature, which would lead to significant decomposition of the iron(III) bromide into iron(II) bromide and bromine.[2] A vacuum is essential to lower the sublimation temperature and prevent decomposition.

Q4: How do I know when the sublimation is complete? A4: You can visually monitor the process. Sublimation is generally complete when you no longer see crystals forming on the cold finger, and the crude material at the bottom of the apparatus appears as a dry, non-volatile residue.

Q5: What is the expected purity of the sublimed iron(III) bromide? A5: Sublimation is a very effective purification technique for separating volatile solids from non-volatile impurities. If performed correctly, the purity of the resulting iron(III) bromide can be very high (>99%).

Visualizations

experimental_workflow Experimental Workflow for FeBr3 Sublimation prep 1. Prepare Apparatus (Clean, Dry, Assemble) load 2. Load Crude FeBr3 (Inert Atmosphere) prep->load evacuate 3. Evacuate System (High Vacuum) load->evacuate cool 4. Cool Cold Finger evacuate->cool heat 5. Heat Crude Material (120-150°C) cool->heat sublime 6. Sublimation Occurs (Crystals Deposit on Cold Finger) heat->sublime cool_down 7. Cool Apparatus (Under Vacuum) sublime->cool_down pressurize 8. Re-pressurize (Slowly with Inert Gas) cool_down->pressurize collect 9. Collect Purified FeBr3 (Inert Atmosphere) pressurize->collect store 10. Store Product (Anhydrous Conditions) collect->store

Caption: A flowchart illustrating the key steps in the vacuum sublimation of iron(III) bromide.

troubleshooting_guide Troubleshooting Common Sublimation Issues start Problem Encountered low_yield Low or No Sublimate? start->low_yield discolored Discolored Sublimate? start->discolored wet_product Product is Wet/Sticky? start->wet_product temp_too_low Increase Temperature (Max 150°C) low_yield->temp_too_low Yes poor_vacuum Check for Leaks Improve Vacuum low_yield->poor_vacuum No, Temp OK temp_too_high Decrease Temperature (120-150°C Range) discolored->temp_too_high Yes moisture Ensure Anhydrous Conditions Dry Apparatus Thoroughly wet_product->moisture Yes

Caption: A logical flowchart for troubleshooting common problems during the sublimation of iron(III) bromide.

References

Technical Support Center: Anhydrous Ferric Bromide (FeBr₃)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the handling, storage, and troubleshooting of anhydrous ferric bromide for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is anhydrous ferric bromide and what are its primary applications in research?

Anhydrous ferric bromide (FeBr₃) is a Lewis acid catalyst. It is most commonly used in organic synthesis, particularly for the halogenation of aromatic compounds. Its ability to accept electron pairs makes it an effective catalyst for electrophilic aromatic substitution reactions.

Q2: What are the critical storage conditions for anhydrous ferric bromide?

Anhydrous ferric bromide is highly hygroscopic, meaning it readily absorbs moisture from the air. It is also sensitive to light and air, which can cause it to decompose. Therefore, it must be stored in a tightly sealed container, in a cool, dry, and well-ventilated place, away from light. Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.

Q3: What are the visible signs of decomposition or hydration of anhydrous ferric bromide?

Fresh, high-purity anhydrous ferric bromide is a dark-red or black crystalline solid. Upon exposure to moisture, it can become clumpy or change color. Decomposition due to air and light can lead to the release of bromine, which may give the solid a wet or darker appearance and a faint bromine odor.

Q4: What personal protective equipment (PPE) should be worn when handling anhydrous ferric bromide?

Due to its corrosive nature, appropriate PPE is essential. This includes:

  • Eye Protection: Chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Body Protection: A lab coat or other protective clothing to prevent skin exposure.

  • Respiratory Protection: Handling should be done in a chemical fume hood to avoid inhaling dust.

Q5: How should I properly dispose of anhydrous ferric bromide and its containers?

Anhydrous ferric bromide and its containers are considered hazardous waste and must be disposed of accordingly. Waste material should be handled by a licensed professional waste disposal service and should not be mixed with other waste. Empty containers should be treated as hazardous waste as they will contain residual chemical.

Troubleshooting Guides

This section addresses common issues encountered during experiments using anhydrous ferric bromide.

Problem 1: My bromination reaction is slow or incomplete.

  • Is your ferric bromide truly anhydrous?

    • Symptoms: The ferric bromide may appear clumpy, discolored, or have been stored improperly.

    • Reason: The presence of water will hydrolyze the ferric bromide, deactivating it as a Lewis acid catalyst.

    • Solution: Use a fresh, properly stored bottle of anhydrous ferric bromide. If you suspect hydration, you may need to purify the reagent, though purchasing a new batch is often more practical.

  • Are your solvent and other reagents anhydrous?

    • Symptoms: The reaction fails even with fresh ferric bromide.

    • Reason: Moisture from any source can deactivate the catalyst.

    • Solution: Ensure all solvents and reagents are rigorously dried before use.

Problem 2: My reaction is producing unexpected side products.

  • Has the ferric bromide been exposed to light or high temperatures?

    • Symptoms: The reaction mixture may have a darker color than expected, and analysis shows a mixture of products.

    • Reason: Ferric bromide can decompose to ferrous bromide (FeBr₂) and bromine (Br₂) upon exposure to light or heat (above 200 °C). This can lead to different reaction pathways and byproducts.

    • Solution: Store ferric bromide in a dark bottle in a cool location.

Problem 3: The reaction is not reproducible.

  • Was the ferric bromide from the same batch?

    • Symptoms: A previously successful reaction fails with a new bottle of ferric bromide.

    • Reason: The quality and purity of the catalyst can vary between batches.

    • Solution: It is good practice to test a small amount of a new batch of any catalyst before running a large-scale reaction.

Quantitative Data

The following table summarizes key quantitative data for anhydrous ferric bromide.

PropertyValueCitations
Chemical Formula FeBr₃
Molecular Weight 295.56 g/mol
Appearance Dark-red to black hexagonal, rhombic plates
Melting Point >130 °C (decomposes)
Boiling Point Decomposes
Density 4.50 g/cm³
Solubility Soluble in water, methanol, ethanol, ether, acetic acid, DMF, CH₃CN, benzene, and toluene.
Sensitivity Hygroscopic; sensitive to light and air.

Experimental Protocols

Representative Protocol: Bromination of Benzene

This protocol provides a general methodology for the bromination of an aromatic compound using anhydrous ferric bromide as a catalyst.

Materials:

  • Anhydrous Ferric Bromide (FeBr₃)

  • Benzene (or other aromatic substrate)

  • Bromine (Br₂)

  • Anhydrous solvent (e.g., carbon tetrachloride or dichloromethane)

  • Sodium thiosulfate (B1220275) solution (for quenching)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Reflux condenser with a drying tube

  • Separatory funnel

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, addition funnel, and reflux condenser. Protect the apparatus from atmospheric moisture using a drying tube filled with calcium chloride or another suitable drying agent.

  • Catalyst Addition: In a fume hood, add anhydrous ferric bromide to the reaction flask.

  • Solvent and Substrate: Add the anhydrous solvent and the aromatic substrate (benzene) to the flask and begin stirring.

  • Bromine Addition: Place the bromine in the addition funnel and add it dropwise to the reaction mixture at room temperature. The reaction is often exothermic, so the addition rate may need to be controlled to maintain the desired temperature.

  • Reaction: After the addition is complete, continue stirring the mixture at room temperature or with gentle heating until the reaction is complete (as monitored by TLC or GC).

  • Quenching: Cool the reaction mixture and slowly pour it into a beaker containing a solution of sodium thiosulfate to quench any unreacted bromine.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer with sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with water.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by distillation or recrystallization.

Visualizations

Handling and Storage Workflow for Anhydrous Ferric Bromide

G cluster_storage Storage cluster_handling Handling cluster_reaction Reaction Setup storage Store in a cool, dry, dark place inert_atm Store under inert atmosphere (e.g., N2, Ar) storage->inert_atm fume_hood Work in a chemical fume hood storage->fume_hood Retrieve from storage tight_seal Ensure container is tightly sealed inert_atm->tight_seal ppe Wear appropriate PPE: - Goggles - Gloves - Lab coat fume_hood->ppe weighing Weigh quickly to minimize air exposure ppe->weighing dry_glassware Use oven-dried glassware weighing->dry_glassware Add to reaction anhydrous_reagents Use anhydrous solvents and reagents dry_glassware->anhydrous_reagents inert_setup Set up reaction under inert atmosphere anhydrous_reagents->inert_setup

Caption: Workflow for the proper storage and handling of anhydrous ferric bromide.

Troubleshooting Guide for Bromination Reactions

G start Reaction is slow or has low yield q1 Is the FeBr3 fresh and properly stored? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are the solvent and other reagents anhydrous? a1_yes->q2 sol1 Use a new, sealed bottle of anhydrous FeBr3. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the reaction temperature appropriate? a2_yes->q3 sol2 Rigorously dry all solvents and reagents. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no success Reaction should proceed as expected. a3_yes->success sol3 Adjust the reaction temperature as needed. a3_no->sol3

Caption: Decision tree for troubleshooting bromination reactions using FeBr₃.

Iron(III) Bromide Stability & Decomposition Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and decomposition of iron(III) bromide (FeBr₃) when exposed to air and light.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause iron(III) bromide to decompose?

A1: Iron(III) bromide is sensitive to three main environmental factors:

  • Moisture (Air): Due to its hygroscopic nature, it readily absorbs moisture from the atmosphere, leading to hydrolysis.[1][2][3][4][5]

  • Light: Exposure to light, particularly UV wavelengths, can induce photodecomposition.[1][3][5][6]

  • Heat: Elevated temperatures, especially above 200°C, will cause thermal decomposition.[4][7]

Q2: What are the visible signs of iron(III) bromide decomposition?

A2: Decomposition can be identified by a few visible cues. The color of pure, anhydrous iron(III) bromide is typically a dark red or reddish-brown crystalline powder.[1][3][4] Upon decomposition or hydration, you may observe:

  • A color change to a more yellowish-beige or brown-red powder.[1][5]

  • The material becoming sticky or clumpy as it absorbs moisture.

  • The faint, sharp odor of bromine, indicating its release as a gas.

Q3: What are the decomposition products of iron(III) bromide under different conditions?

A3: The decomposition products vary depending on the conditions:

  • In Air and Light: It partially decomposes to iron(II) bromide (FeBr₂) and elemental bromine (Br₂).[1][3][5][6]

  • With Moisture: It reacts with water to form hydrobromic acid (HBr) and iron oxides.[2]

  • Upon Heating: Above 200°C, it decomposes into iron(II) bromide (FeBr₂) and bromine (Br₂).[7]

Q4: How should I properly store anhydrous iron(III) bromide to ensure its stability?

A4: To maintain the integrity of anhydrous iron(III) bromide, it is crucial to store it in a cool, dry environment, protected from light.[1][6][8][9] The ideal storage conditions involve:

  • A tightly sealed container, preferably made of amber glass.

  • Storage under an inert atmosphere, such as nitrogen or argon.[1][8]

  • Placement in a desiccator to minimize exposure to moisture.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Color Change (Dark Red to Yellow/Brown) Exposure to air and light leading to partial decomposition and hydration.[1][3][6]1. Immediately transfer the reagent to a dry, inert atmosphere (glovebox or glove bag).2. Protect the container from light by wrapping it in aluminum foil or placing it in a light-blocking secondary container.3. For future use, handle the material exclusively under inert and anhydrous conditions.
Inconsistent Experimental Results Use of partially decomposed iron(III) bromide, which can alter its catalytic activity or stoichiometry.1. Visually inspect the reagent for signs of decomposition.2. If decomposition is suspected, consider purifying the iron(III) bromide by sublimation.[1][3][5]3. Alternatively, procure a fresh, unopened batch of the reagent.
Aqueous Solution is Highly Acidic Hydrolysis of iron(III) bromide in water, forming hydrobromic acid.[2][4]This is an expected property. If a neutral pH is required for your reaction, this reagent may not be suitable for aqueous applications without buffering. Consider alternative non-aqueous solvent systems.
Formation of a Precipitate in Solution Reaction with atmospheric moisture to form insoluble iron oxides/hydroxides.[2]1. Ensure all solvents are anhydrous before use.2. Perform all manipulations and reactions under an inert atmosphere (e.g., nitrogen or argon).

Quantitative Data Summary

Parameter Value / Description Source(s)
Thermal Decomposition Temperature > 200 °C[4][7]
Decomposition Products (Thermal) Iron(II) bromide (FeBr₂) and Bromine (Br₂)[7]
Decomposition Products (Air/Light) Iron(II) bromide (FeBr₂) and Bromine (Br₂)[1][3][6]
Decomposition Products (Moisture) Hydrobromic acid and iron oxides[2]
Appearance (Anhydrous) Dark red or reddish-brown crystalline solid[1][3][4]
Appearance (Decomposed/Hydrated) White to yellow-beige powder[1][5]
Hygroscopicity Highly hygroscopic[1][2][3][4][5][6]

Experimental Protocols

Protocol 1: Anhydrous Handling of Iron(III) Bromide

This protocol outlines the steps for safely handling iron(III) bromide to prevent decomposition.

  • Preparation: Move a sealed container of iron(III) bromide, along with all necessary glassware and reagents, into a nitrogen-filled glovebox. Ensure all glassware is oven-dried and cooled under vacuum before being introduced into the glovebox.

  • Inert Atmosphere: Allow the container to equilibrate to the glovebox atmosphere for at least 30 minutes before opening.

  • Weighing and Dispensing: Carefully open the container and weigh the desired amount of iron(III) bromide in a tared vial. Work swiftly to minimize the time the bulk material is exposed.

  • Sealing: Tightly reseal the main container. Consider purging the headspace with inert gas before sealing.

  • Dissolution: If dissolving, add an anhydrous solvent to the weighed iron(III) bromide in the reaction vessel under the inert atmosphere.

  • Reaction Setup: Seal the reaction vessel before removing it from the glovebox. Maintain a positive pressure of inert gas throughout the experiment.

Protocol 2: Purification by Sublimation

This method can be used to purify partially decomposed iron(III) bromide.

  • Apparatus Setup: Place the impure iron(III) bromide in a sublimation apparatus.

  • Vacuum: Evacuate the apparatus to a high vacuum.

  • Heating: Gently heat the apparatus. Iron(III) bromide will sublime and deposit as pure crystals on the cold finger or cooler parts of the apparatus. A temperature of 120-200°C is suggested.[1][3][5]

  • Collection: Once sublimation is complete, allow the apparatus to cool to room temperature under vacuum.

  • Inert Transfer: Transfer the purified crystals to a clean, dry storage vessel inside a glovebox.

Visualizations

DecompositionPathway FeBr3 Iron(III) Bromide (FeBr₃) (Dark Red Solid) FeBr2_Br2 Iron(II) Bromide (FeBr₂) + Bromine (Br₂) FeBr3->FeBr2_Br2  Light / Heat (>200°C)   HBr_FeOxides Hydrobromic Acid (HBr) + Iron Oxides FeBr3->HBr_FeOxides  Moisture (Air)  

Caption: Decomposition pathways of iron(III) bromide.

TroubleshootingWorkflow start Experiment with FeBr₃ Yields Unexpected Results check_appearance Inspect FeBr₃ Appearance: Color Change? Clumping? start->check_appearance decomposed Decomposition Suspected check_appearance->decomposed Yes not_decomposed Reagent Appears Stable check_appearance->not_decomposed No purify Purify by Sublimation or Procure New Reagent decomposed->purify review_protocol Review Experimental Protocol: - Anhydrous Solvents? - Inert Atmosphere? not_decomposed->review_protocol correct_protocol Revise and Repeat Experiment purify->correct_protocol protocol_ok Protocol is Correct review_protocol->protocol_ok Yes protocol_issue Protocol Issue Identified review_protocol->protocol_issue No end Problem Resolved protocol_ok->end protocol_issue->correct_protocol correct_protocol->end

Caption: Troubleshooting workflow for experiments using iron(III) bromide.

References

Technical Support Center: Optimizing Iron(III) Bromide Catalysis in Aromatic Bromination

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the use of iron(III) bromide (FeBr₃) as a catalyst in aromatic bromination.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of iron(III) bromide (FeBr₃) in aromatic bromination?

A1: Iron(III) bromide is a Lewis acid that acts as a catalyst to increase the electrophilicity of bromine (Br₂).[1][2][3] Aromatic rings, like benzene, are relatively stable and not nucleophilic enough to react with molecular bromine directly at a significant rate.[4][5][6] FeBr₃ interacts with bromine to polarize the Br-Br bond, creating a highly reactive electrophilic bromine species (often represented as Br⁺) that can be attacked by the aromatic ring to initiate electrophilic aromatic substitution.[2][7][8][9]

Q2: How does the FeBr₃ catalyst mechanistically facilitate the bromination reaction?

A2: The catalytic cycle involves three main steps:

  • Activation of Electrophile: The Lewis acid FeBr₃ coordinates with one of the bromine atoms of a Br₂ molecule. This coordination polarizes the Br-Br bond, weakening it and forming a more potent electrophile, the [Br-Br-FeBr₃] complex.[2][6][7]

  • Nucleophilic Attack: The electron-rich π-system of the aromatic ring attacks the terminal, electron-deficient bromine atom of the activated complex. This step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[4][7][8]

  • Re-aromatization and Catalyst Regeneration: A weak base, typically the [FeBr₄]⁻ complex formed in the first step, abstracts a proton (H⁺) from the carbon atom bearing the new bromine substituent. This restores the stable aromatic π-system in the product and regenerates the FeBr₃ catalyst, allowing it to participate in another cycle.[6][8]

Q3: What is a typical catalyst loading range for FeBr₃, and what factors influence this amount?

A3: A typical catalytic amount of FeBr₃ can range from 0.1 to 10 mol% relative to the aromatic substrate. However, the optimal loading is highly dependent on the reactivity of the substrate:

  • Activated Rings: Aromatic compounds with electron-donating groups (e.g., alkyl, alkoxy, or amino groups) are more nucleophilic and generally require lower catalyst loadings (e.g., 0.1-2 mol%).[2] In fact, very strongly activating groups like hydroxyl (-OH) or amino (-NH₂) can often be brominated without any Lewis acid catalyst.[2][5]

  • Deactivated Rings: Substrates with electron-withdrawing groups (e.g., nitro, carbonyl, or halide groups) are less reactive and necessitate higher catalyst loadings (e.g., 5-10 mol%) and sometimes more forcing conditions to achieve a reasonable reaction rate.

Q4: How critical is the purity and handling of FeBr₃ for catalytic activity?

A4: The purity and handling of FeBr₃ are critical. Iron(III) bromide is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. Water can coordinate with the Lewis acidic iron center, reducing or completely inhibiting its ability to activate bromine. This deactivation leads to sluggish or failed reactions. Therefore, it is imperative to use anhydrous FeBr₃ and handle it under an inert atmosphere (e.g., nitrogen or argon) using dry glassware and solvents.

Troubleshooting Guide

Problem: My reaction yield is very low or the reaction has not started.

Possible CauseRecommended Solution
Inactive Catalyst The most common cause is hydrated FeBr₃. Ensure the catalyst is anhydrous and was handled under an inert atmosphere. Consider opening a new bottle or purifying the existing catalyst.
Insufficient Catalyst Loading If you are using a deactivated or sterically hindered aromatic substrate, the catalyst loading may be too low. Incrementally increase the catalyst loading (e.g., from 2 mol% to 5 mol%).
Poor Reagent Quality Ensure the bromine and the aromatic substrate are pure. The solvent must be anhydrous, as water will deactivate the catalyst.
Low Reaction Temperature While many brominations proceed at room temperature, less reactive substrates may require gentle heating. Monitor the reaction for potential side products if increasing the temperature.

Problem: I am observing significant polybromination.

Possible CauseRecommended Solution
Highly Activated Substrate Aromatic rings with strongly activating groups are prone to multiple brominations.[2]
Excess Bromine Use a precise 1:1 stoichiometry of bromine to the aromatic substrate, or even a slight excess of the substrate.
High Catalyst Loading An excess of catalyst can over-activate the bromine, leading to less selective reactions. Reduce the catalyst loading.
Prolonged Reaction Time Monitor the reaction closely by TLC or GC and stop it as soon as the starting material is consumed to prevent the product from reacting further.

Problem: The reaction produces an undesirable mixture of ortho, meta, and para isomers.

Possible CauseRecommended Solution
Incorrect Catalyst Loading Catalyst loading can influence regioselectivity.[10] While FeBr₃-catalyzed reactions are primarily governed by the directing effects of the substituents on the ring, optimizing the catalyst amount can sometimes fine-tune the isomer ratio.
Reaction Temperature Temperature can affect selectivity. Reactions run at lower temperatures often exhibit higher selectivity.
Solvent Effects The choice of solvent can influence the distribution of isomers. Common solvents include dichloromethane, carbon tetrachloride, or hexane.[11] Consider screening different anhydrous solvents.

Data Presentation

Illustrative Effect of FeBr₃ Loading on Aromatic Bromination

The following table provides an illustrative example of how catalyst loading can affect the yield and selectivity in the bromination of a moderately activated substrate like toluene (B28343). Note: These are representative values for demonstration purposes.

Catalyst Loading (mol% FeBr₃)Product Yield (%)para:ortho RatioDibromination (%)
0.5451.8 : 1< 1
1.0851.9 : 12
2.0951.9 : 14
5.0961.7 : 110
10.0921.5 : 118

Analysis: For this model system, a catalyst loading of ~2 mol% appears optimal, providing a high yield while minimizing the formation of the polybrominated side product. Increasing the loading beyond this point offers no significant benefit to the yield and increases undesirable side reactions.

Experimental Protocols

General Protocol for the Bromination of Toluene

Warning: This procedure involves hazardous materials and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Toluene (anhydrous)

  • Bromine (Br₂)

  • Iron(III) bromide (FeBr₃, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 10% Sodium bisulfite (NaHSO₃) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, condenser with drying tube

Procedure:

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser fitted with a calcium chloride drying tube. Purge the entire apparatus with an inert gas like nitrogen.

  • Reagent Preparation: In the flask, dissolve toluene (1.0 eq) in anhydrous DCM. To this solution, add anhydrous FeBr₃ (0.02 eq, 2 mol%) under a positive flow of nitrogen.

  • Bromine Addition: In the dropping funnel, prepare a solution of bromine (1.0 eq) in a small amount of anhydrous DCM.

  • Reaction: Cool the flask containing the toluene and catalyst in an ice bath. Add the bromine solution dropwise from the dropping funnel over 30-60 minutes with vigorous stirring. A reddish-brown color and evolution of HBr gas (which should be scrubbed) will be observed.

  • Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction's progress by TLC or GC analysis.

  • Workup: Once the reaction is complete, quench it by carefully pouring the mixture into an ice-cold 10% aqueous solution of sodium bisulfite to destroy any excess bromine. The reddish color should disappear.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation or column chromatography to separate the ortho and para isomers.

Visualizations

Catalytic Cycle of Aromatic Bromination

BrominationMechanism cluster_activation Step 1: Electrophile Activation cluster_attack Step 2: Nucleophilic Attack cluster_rearomatization Step 3: Re-aromatization Br2 Br-Br Activated δ+Br-Brδ--FeBr₃ Br2->Activated Coordination FeBr3 FeBr₃ (Catalyst) FeBr3->Activated Sigma Sigma Complex (Arenium Ion) Activated->Sigma Arene Aromatic Ring (Ar-H) Arene->Sigma Attack Product Brominated Product (Ar-Br) Sigma->Product Deprotonation Product->FeBr3 Catalyst Regenerated HBr HBr Product->HBr + HBr FeBr4 [FeBr₄]⁻ FeBr4->Product TroubleshootingFlowchart Start Problem: Low or No Yield CheckCatalyst Is the FeBr₃ catalyst anhydrous and handled properly? Start->CheckCatalyst CheckLoading Is catalyst loading sufficient for the substrate? CheckCatalyst->CheckLoading Yes Action_Catalyst Action: Use fresh, anhydrous FeBr₃ under inert atmosphere. CheckCatalyst->Action_Catalyst No CheckReagents Are reagents and solvents pure and anhydrous? CheckLoading->CheckReagents Yes Action_Loading Action: Increase catalyst loading incrementally (e.g., to 5 mol%). CheckLoading->Action_Loading No CheckTemp Is the reaction temperature adequate? CheckReagents->CheckTemp Yes Action_Reagents Action: Purify reagents and use dry solvents. CheckReagents->Action_Reagents No Action_Temp Action: Gently heat the reaction and monitor. CheckTemp->Action_Temp No End Re-run Experiment CheckTemp->End Yes Action_Catalyst->End Action_Loading->End Action_Reagents->End Action_Temp->End

References

strategies to improve yield in FeBr3 catalyzed synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ferric Bromide (FeBr3) catalyzed synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and improve your reaction yields.

Troubleshooting Guide: Low Yield in FeBr3 Catalyzed Reactions

Low product yield is a frequent issue in organic synthesis. This guide provides a systematic approach to identifying and resolving common problems in your FeBr3 catalyzed reactions.

Problem: The yield of my FeBr3 catalyzed reaction is lower than expected.

To diagnose the potential cause, consult the following table which outlines common issues, their potential causes, and recommended solutions.

Observation Potential Cause Recommended Solution
No or minimal product formation Inactive Catalyst: FeBr3 is highly sensitive to moisture. Any water in the reaction will deactivate the catalyst.[1]Ensure all glassware is oven or flame-dried. Use anhydrous solvents and reagents.[2] Consider using freshly opened or purified FeBr3.
Deactivated Substrate: Strongly electron-withdrawing groups on the aromatic substrate can render it unreactive towards electrophilic substitution.[1][3]Check the electronic properties of your substrate. If highly deactivated, consider alternative synthetic routes or more potent catalytic systems.
Insufficient Catalyst: Some reactions, particularly Friedel-Crafts acylations, may require stoichiometric amounts of the Lewis acid catalyst because the product can form a stable complex with it.[1]Increase the catalyst loading incrementally. Start with catalytic amounts (e.g., 5-10 mol%) and increase if necessary.
Formation of multiple products Polysubstitution: Highly activated aromatic rings can undergo multiple substitutions.[1]Use a less activated substrate if possible. Alternatively, use a stoichiometric amount of the limiting reagent.
Isomer Formation: The directing effects of substituents on the aromatic ring will influence the position of substitution (ortho, meta, para).[1]Review the directing effects of your substituents to predict the expected isomer distribution. Purification by chromatography may be necessary.
Side Reactions: High temperatures can lead to undesired side reactions and decomposition of starting materials or products.[1]Optimize the reaction temperature. Start at room temperature and adjust as needed, monitoring the reaction by TLC.
Incomplete reaction Suboptimal Reaction Time: The reaction may not have proceeded to completion.Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, NMR). Adjust the reaction time accordingly.
Poor Reagent Quality: Impurities in starting materials or reagents can interfere with the reaction.[1]Use purified reagents and solvents. Ensure the purity of your starting materials before beginning the reaction.[2]
Experimental Workflow for Troubleshooting Low Yield

The following diagram illustrates a logical workflow for troubleshooting low-yield reactions.

TroubleshootingWorkflow start Low Yield Observed check_catalyst Verify Catalyst Activity (Anhydrous Conditions, Fresh Catalyst) start->check_catalyst check_substrate Assess Substrate Reactivity (Check for Deactivating Groups) check_catalyst->check_substrate If catalyst is active optimize_conditions Optimize Reaction Conditions (Temperature, Time, Stoichiometry) check_substrate->optimize_conditions If substrate is suitable analyze_products Analyze Product Mixture (Identify Byproducts, Isomers) optimize_conditions->analyze_products After optimization purify Purify Product analyze_products->purify success Improved Yield purify->success

Caption: A stepwise workflow for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q1: How can I ensure my FeBr3 catalyst is active?

A1: Ferric bromide is a Lewis acid that is highly susceptible to deactivation by moisture.[1] To ensure its activity:

  • Use anhydrous conditions: All glassware should be thoroughly dried (oven-dried or flame-dried). Solvents should be anhydrous grade and handled under an inert atmosphere (e.g., nitrogen or argon).

  • Handle FeBr3 properly: Use freshly opened bottles of FeBr3. If the catalyst has been exposed to air, its activity may be compromised.

  • In situ generation: In some cases, FeBr3 can be generated in situ. For example, Fe2O3 can react with HBr to form the active FeBr3 species.[4][5]

Q2: My aromatic substrate has a nitro group. Why is the reaction not working?

A2: Nitro groups are strong electron-withdrawing groups, which deactivate the aromatic ring towards electrophilic aromatic substitution.[1] This deactivation makes it difficult for the electrophile to attack the ring, resulting in low to no product formation. Consider using a substrate with less deactivating or even activating groups if your synthetic route allows.

Q3: I am observing a mixture of ortho and para isomers. How can I improve the selectivity?

A3: The regioselectivity of the reaction is primarily governed by the directing effects of the substituents already present on the aromatic ring. While it is often difficult to completely avoid the formation of multiple isomers, you can sometimes influence the ratio by:

  • Adjusting the temperature: Lowering the reaction temperature may favor the formation of the thermodynamically more stable para isomer.

  • Changing the solvent: The polarity of the solvent can sometimes influence the ortho/para ratio.

  • Steric hindrance: Bulky substituents on either the substrate or the electrophile can favor the formation of the less sterically hindered para product.[1]

Q4: What is the role of FeBr3 in the bromination of benzene (B151609)?

A4: In the bromination of benzene, FeBr3 acts as a Lewis acid catalyst. It polarizes the Br-Br bond in molecular bromine (Br2), creating a more potent electrophile (a "Br+" equivalent).[6][7] This highly electrophilic species is then attacked by the electron-rich benzene ring to initiate the substitution reaction.

Catalytic Cycle and Deactivation Pathway

The following diagram illustrates the catalytic cycle of FeBr3 in aromatic bromination and a common deactivation pathway.

CatalyticCycle cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathway FeBr3 FeBr3 Complex [Br-Br-FeBr3] FeBr3->Complex + Br2 Br2 Br2 Sigma Sigma Complex [Ar(H)Br]+[FeBr4]- Complex->Sigma + Ar-H Arene Ar-H Sigma->FeBr3 - HBr Product Ar-Br Sigma->Product - H+ HBr HBr H2O H2O Inactive FeBr3·nH2O (Inactive) FeBr3_deactivated FeBr3 FeBr3_deactivated->Inactive + H2O

Caption: FeBr3 catalytic cycle and deactivation by moisture.

Experimental Protocols

General Protocol for FeBr3 Catalyzed Aromatic Bromination

This protocol provides a general starting point for the bromination of an activated aromatic compound. Caution: Bromine is highly corrosive and toxic. Handle it with extreme care in a well-ventilated fume hood.

  • Preparation:

    • Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or in a desiccator.

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser with a drying tube, add the aromatic substrate (1.0 eq) and an anhydrous solvent (e.g., dichloromethane, carbon tetrachloride).

  • Catalyst Addition:

    • Under a positive pressure of nitrogen, add FeBr3 (0.1 eq) to the flask.

  • Bromine Addition:

    • Dissolve bromine (1.05 eq) in a small amount of the anhydrous solvent and add it to the dropping funnel.

    • Cool the reaction mixture in an ice bath.

    • Add the bromine solution dropwise to the stirred reaction mixture over a period of 30-60 minutes.

  • Reaction:

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (B1220275) to neutralize any unreacted bromine.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by recrystallization or column chromatography.

Summary of Reaction Parameters and Their Impact on Yield
ParameterGeneral RangeImpact on YieldTroubleshooting Tips
Catalyst Loading (mol%) 5 - 20% (for catalytic reactions)Insufficient catalyst can lead to low conversion. Excess may not significantly improve yield and increases cost.Start with 10 mol% and increase if the reaction is sluggish. For some reactions, stoichiometric amounts may be needed.[1]
Temperature (°C) 0 - 50 °CLower temperatures can improve selectivity. Higher temperatures can increase the reaction rate but may also lead to side products.[1]Begin at 0 °C or room temperature. Monitor by TLC and adjust as necessary.
Reaction Time (h) 1 - 24 hInsufficient time leads to incomplete conversion. Prolonged times can lead to product decomposition or side reactions.Monitor the reaction progress to determine the optimal time.
Solvent Dichloromethane, Carbon Tetrachloride, 1,2-DichloroethaneSolvent choice can affect solubility and reaction rate. Must be anhydrous.Ensure the chosen solvent is inert to the reaction conditions and can dissolve the reactants.

References

Technical Support Center: Minimizing Side Reactions in Friedel-Crafts Alkylation with FeBr₃

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for minimizing side reactions during Friedel-Crafts alkylation using ferric bromide (FeBr₃) as a catalyst.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions observed in Friedel-Crafts alkylation catalyzed by FeBr₃?

A1: The three main side reactions that can complicate Friedel-Crafts alkylation are polyalkylation, carbocation rearrangement, and limitations related to the aromatic substrate.[1][2][3]

  • Polyalkylation: The initial alkylated product is often more reactive than the starting aromatic compound because the newly added alkyl group is electron-donating, activating the ring towards further substitution.[4][5] This leads to the undesired addition of multiple alkyl groups.[6]

  • Carbocation Rearrangement: The carbocation intermediate generated from the alkyl halide and FeBr₃ can rearrange to a more stable form (e.g., a primary carbocation rearranging to a secondary or tertiary one) via hydride or alkyl shifts before it reacts with the aromatic ring.[3][7][8] This results in a mixture of isomeric products.[9]

  • Substrate Limitations: The reaction is generally unsuccessful with aromatic rings that contain strongly deactivating groups (e.g., -NO₂, -COR).[3][9] Additionally, substrates with basic amine groups (-NH₂, -NHR) are unsuitable because they form complexes with the Lewis acid catalyst, rendering it inactive.[1][10]

Q2: How can I effectively prevent polyalkylation?

A2: The most common and effective strategy to minimize polyalkylation is to use a large excess of the aromatic substrate relative to the alkylating agent.[1][11][12] This increases the statistical probability that the electrophile will react with the unalkylated starting material rather than the more reactive mono-alkylated product.[11] In some cases, the aromatic compound itself can be used as the solvent.[12]

Q3: What methods can be used to avoid carbocation rearrangement?

A3: To prevent the formation of undesired isomers from carbocation rearrangement, several approaches can be taken. A primary strategy is to choose an alkylating agent that forms a stable carbocation not prone to rearrangement, such as a tertiary alkyl halide.[8][13] Lowering the reaction temperature can also minimize rearrangements, although this may reduce the overall reaction rate.[14][15] The most robust alternative is to perform a Friedel-Crafts acylation followed by a reduction step (like a Clemmensen or Wolff-Kishner reduction). The acylium ion intermediate in acylation is resonance-stabilized and does not rearrange.[4][13][16]

Q4: What is the optimal temperature for minimizing side reactions?

A4: The optimal temperature is highly dependent on the specific reactants. Generally, lower temperatures are preferred to minimize both polyalkylation and carbocation rearrangements.[14] Reactions are often started at 0°C and may be allowed to proceed at room temperature.[17] However, higher temperatures might be necessary for less reactive substrates, requiring a careful balance to avoid promoting side reactions.[14][18]

Q5: How does solvent choice impact the reaction outcome?

A5: The solvent can influence product distribution. Non-polar solvents are commonly used. However, polar solvents like nitrobenzene (B124822) have been shown in some cases to favor the formation of the thermodynamically more stable product isomer by keeping intermediates soluble and allowing the reaction to reach equilibrium.[19] For many applications, using the excess aromatic reactant as the solvent is an efficient choice.[12][20]

Q6: My FeBr₃ catalyst seems inactive. What could be the cause?

A6: Ferric bromide, like other Lewis acid catalysts used in Friedel-Crafts reactions, must be anhydrous.[2] Exposure to atmospheric moisture will hydrate (B1144303) the catalyst, significantly reducing or completely eliminating its activity. Always use a fresh, anhydrous catalyst and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.

Troubleshooting Guide

This guide addresses common issues encountered during Friedel-Crafts alkylation with FeBr₃.

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive (hydrated) FeBr₃ catalyst. 2. Strongly deactivated aromatic substrate. 3. Reaction temperature is too low. 4. Unreactive alkylating agent (e.g., vinyl or aryl halides).[1][9]1. Use fresh, anhydrous FeBr₃ and maintain an inert atmosphere. 2. Ensure the aromatic ring is not substituted with strongly deactivating groups.[2] 3. Gradually increase the reaction temperature while monitoring for product formation. 4. Use a more reactive alkylating agent (e.g., tertiary or benzylic halide).[2]
Excessive Polyalkylation The mono-alkylated product is more reactive than the starting material.[4]1. Use a large excess of the aromatic substrate (e.g., 5-10 equivalents or use as solvent).[1][11] 2. Lower the reaction temperature. 3. Consider an alternative route: Friedel-Crafts acylation followed by reduction.[4][12]
Formation of Isomeric Products Carbocation rearrangement to a more stable intermediate.[3][8]1. Run the reaction at a lower temperature.[14][15] 2. Use an alkylating agent that forms a stable carbocation not prone to rearrangement (e.g., t-butyl chloride).[13] 3. Employ the acylation-reduction two-step strategy, as acylium ions do not rearrange.[16]
Charring or Darkening of Reaction Mixture The reaction is too vigorous, leading to decomposition of starting materials or products.1. Control the rate of addition of the alkylating agent or catalyst. 2. Perform the reaction at a lower temperature, using an ice bath if necessary.[2] 3. Ensure efficient stirring to dissipate localized heat.

Experimental Protocols

Protocol: Mono-alkylation of Benzene (B151609) with tert-Butyl Chloride using FeBr₃

This protocol describes a standard procedure designed to favor mono-alkylation and prevent carbocation rearrangement.

1. Materials:

  • Anhydrous Ferric Bromide (FeBr₃)

  • Anhydrous Benzene (can be used in excess as the solvent)

  • tert-Butyl chloride

  • Ice-cold water

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Three-necked round-bottom flask, magnetic stirrer, dropping funnel, and a condenser with a drying tube (e.g., CaCl₂).

2. Procedure:

  • Setup: Assemble the flame-dried glassware under an inert atmosphere (N₂ or Ar). Equip the flask with a magnetic stir bar.

  • Reagent Charging: To the reaction flask, add anhydrous benzene (e.g., 5-10 molar equivalents relative to the alkylating agent). Begin stirring and cool the flask in an ice bath to 0°C.

  • Catalyst Addition: Carefully add anhydrous FeBr₃ (typically 0.1-0.3 equivalents) to the stirred benzene.

  • Alkylating Agent Addition: Add tert-butyl chloride (1.0 molar equivalent) to the dropping funnel. Add it dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0-5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC).

  • Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly and carefully quench the reaction by pouring the mixture over a stirred slurry of crushed ice and water.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent (excess benzene) by rotary evaporation to obtain the crude product (tert-butylbenzene).

  • Purification: Purify the product by distillation if necessary.

Visualization

Troubleshooting Workflow for Friedel-Crafts Alkylation

The following diagram provides a logical workflow for diagnosing and solving common issues encountered during Friedel-Crafts alkylation.

A decision-tree workflow for troubleshooting common Friedel-Crafts alkylation side reactions.

References

Navigating Solvent Effects in Iron(III) Bromide Catalyzed Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for troubleshooting and optimizing organic reactions catalyzed by iron(III) bromide (FeBr₃). The choice of solvent is a critical parameter that can significantly influence reaction yield, selectivity, and catalyst stability. This resource offers practical, question-and-answer-based solutions to common experimental challenges, supported by quantitative data, detailed protocols, and workflow visualizations.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent affect the catalytic activity of FeBr₃?

A1: The solvent plays a crucial role in modulating the Lewis acidity of FeBr₃ and stabilizing reaction intermediates.[1][2]

  • Polar Aprotic Solvents (e.g., Acetonitrile, Dichloromethane): These solvents can dissolve FeBr₃ and the reactants, facilitating a homogeneous reaction. However, highly polar or coordinating solvents can form stable complexes with the FeBr₃ catalyst, potentially reducing its Lewis acidity and, consequently, its catalytic activity.[2] In some cases, polar solvents can stabilize charged intermediates, which may alter the reaction pathway or selectivity.

  • Non-Polar Aprotic Solvents (e.g., Carbon Disulfide, Hexane): These solvents are often used in classic electrophilic aromatic substitution reactions like bromination. They are poor coordinators to the iron center, thus preserving the high Lewis acidity of the catalyst. However, the solubility of reactants can be a limiting factor.

  • Ethereal Solvents (e.g., Diethyl Ether, THF): While FeBr₃ is soluble in ethers, these solvents are Lewis basic and can coordinate to the iron center. This coordination can either temper the reactivity in a beneficial way or inhibit the catalytic cycle, depending on the specific reaction.[3]

  • Protic Solvents (e.g., Water, Alcohols): FeBr₃ is highly soluble in water, forming acidic solutions.[1] However, protic solvents are generally avoided in most FeBr₃-catalyzed reactions as they can react with the catalyst and/or the reactants, leading to catalyst deactivation and unwanted side products.

Q2: I am observing low to no yield in my FeBr₃-catalyzed bromination. What are the likely solvent-related causes?

A2: Low yields in FeBr₃-catalyzed brominations can often be traced back to solvent choice.

  • Catalyst Deactivation: If you are using a coordinating solvent (e.g., THF, DMF, or even residual water in your reaction), it may be complexing with the FeBr₃ and rendering it inactive. Ensure your solvent is anhydrous.

  • Poor Solubility: In non-polar solvents, if your aromatic substrate has low solubility, the reaction will be slow or may not proceed to completion. Consider a solvent that offers a better balance of catalyst activity and substrate solubility, such as dichloromethane (B109758).

  • Side Reactions: In some cases, the solvent itself can react under the reaction conditions. For example, ethers can undergo cleavage in the presence of strong Lewis acids like FeBr₃, consuming the catalyst and generating byproducts.[4]

Q3: How can I improve the regioselectivity of my reaction by changing the solvent?

A3: Solvent polarity can influence the stability of the intermediates leading to different regioisomers. By altering the solvent, you can often favor the formation of one isomer over another.[5]

  • Kinetic vs. Thermodynamic Control: Lowering the reaction temperature in a suitable solvent can favor the kinetically controlled product, which is formed faster. Conversely, higher temperatures may allow the reaction to equilibrate to the more stable, thermodynamically favored product.

  • Stabilization of Intermediates: A more polar solvent may preferentially stabilize a more polar transition state, thus directing the reaction towards a specific regioisomer. It is often beneficial to screen a range of solvents with varying polarities to optimize for the desired product.

Troubleshooting Guides

Problem 1: Low Yield in FeBr₃-Catalyzed Aromatic Bromination
Potential Cause Troubleshooting Steps
Catalyst Inactivation by Coordinating Solvent 1. Switch to a non-coordinating solvent like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂). 2. If a coordinating solvent is necessary for solubility, consider using a less coordinating one or lowering the reaction temperature to minimize complexation. 3. Ensure all solvents and reagents are rigorously dried.
Inadequate Substrate Solubility 1. If using a non-polar solvent, try a slightly more polar one like dichloromethane. 2. Gentle heating may improve solubility, but monitor for potential side reactions.
Solvent-Induced Side Reactions 1. Avoid using ethereal solvents if ether cleavage is a suspected side reaction. 2. Ensure the solvent is inert under the reaction conditions.
Problem 2: Poor Regioselectivity in Friedel-Crafts Reactions
Potential Cause Troubleshooting Steps
Unfavorable Transition State Stabilization 1. Screen a range of solvents with varying polarities (e.g., hexane, dichloromethane, nitrobenzene). 2. The optimal solvent will depend on the specific electronic demands of the transition states leading to the different regioisomers.[5]
Reaction Temperature Too High 1. Run the reaction at a lower temperature to favor the kinetically controlled product.[5] 2. If the desired product is the thermodynamic one, a higher temperature in a suitable solvent may be beneficial.

Quantitative Data on Solvent Effects

The following table summarizes the impact of solvent choice on the yield of an iron-catalyzed cross-coupling reaction.

Table 1: Effect of Solvent on the Yield of the Iron-Catalyzed Cross-Coupling of Bromocyclohexane with Phenylmagnesium Bromide [3]

EntrySolventYield (%)
1THF26
2THF/NMP (9/1)27
3NMP22
4Et₂O58
5MTBE28
6DME34
7CPME94

Reaction Conditions: 5 mol% catalyst, 1.2 equivalents of phenylmagnesium bromide.

Experimental Protocols

Protocol 1: General Procedure for FeBr₃-Catalyzed Bromination of an Activated Aromatic Compound (e.g., Anisole)

Materials:

  • Anisole

  • Iron(III) bromide (anhydrous)

  • Bromine

  • Dichloromethane (anhydrous)

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate (B1220275) solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the aromatic substrate (1.0 eq) and anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add anhydrous FeBr₃ (0.05 - 0.1 eq) to the stirred solution.

  • Add a solution of bromine (1.0 - 1.1 eq) in anhydrous dichloromethane dropwise via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by TLC.

  • Upon completion, slowly quench the reaction by adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium thiosulfate solution (to remove excess bromine), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for FeBr₃-Catalyzed Ether Cleavage

Materials:

  • Ether substrate

  • Iron(III) bromide (anhydrous)

  • Dichloromethane (anhydrous)

  • Methanol

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the ether substrate (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add a solution of FeBr₃ (1.1 - 1.5 eq) in anhydrous dichloromethane dropwise to the cooled solution.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction to 0 °C and quench by the slow addition of methanol, followed by water.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the product by column chromatography.

Visualizations

Troubleshooting_Low_Yield start Low or No Product Yield check_solvent Is a coordinating solvent (e.g., THF, DMF, water) being used? start->check_solvent check_solubility Is the substrate soluble in the chosen solvent? check_solvent->check_solubility No solution_switch_solvent Switch to a non-coordinating solvent (e.g., CS2, CH2Cl2) and ensure anhydrous conditions. check_solvent->solution_switch_solvent Yes check_side_reactions Are there signs of solvent-related side reactions (e.g., ether cleavage)? check_solubility->check_side_reactions Yes solution_optimize_solubility Use a co-solvent or a slightly more polar solvent to improve solubility. check_solubility->solution_optimize_solubility No solution_inert_solvent Choose a solvent that is inert under the reaction conditions. check_side_reactions->solution_inert_solvent Yes

Caption: Troubleshooting workflow for low reaction yield.

Solvent_Selection_Logic start Start: Select Solvent for FeBr₃ Catalyzed Reaction reaction_type Reaction Type Electrophilic Aromatic Substitution Friedel-Crafts Cross-Coupling start->reaction_type solvent_choice_eas Consider non-polar, non-coordinating solvents (e.g., CS₂, CH₂Cl₂) to maximize Lewis acidity. reaction_type:eas->solvent_choice_eas solvent_choice_fc Balance Lewis acidity and reactant solubility. Dichloromethane or nitrobenzene (B124822) are common choices. reaction_type:fc->solvent_choice_fc solvent_choice_cc Ethereal solvents (e.g., THF, Et₂O, CPME) are often required for Grignard reagents. Screening is crucial. reaction_type:cc->solvent_choice_cc optimization Optimization | Screen a range of solvents with varying polarities to optimize yield and selectivity. solvent_choice_eas->optimization solvent_choice_fc->optimization solvent_choice_cc->optimization

Caption: Logical workflow for initial solvent selection.

References

Technical Support Center: Managing Hygroscopic Iron(III) Bromide (FeBr3)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the successful management of hygroscopic anhydrous iron(III) bromide (FeBr3) in moisture-sensitive experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is Iron(III) Bromide (FeBr3) and why is it considered highly hygroscopic? A1: Iron(III) bromide, also known as ferric bromide, is a Lewis acid catalyst commonly used in organic synthesis, particularly for the bromination of aromatic compounds.[1][2][3] It exists as a dark red or brown-red crystalline solid.[3][4] FeBr3 is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3][4][5] This sensitivity is a critical factor to manage, as exposure to water can significantly impact its chemical integrity and catalytic activity.

Q2: What are the visual indicators of FeBr3 degradation due to moisture? A2: Fresh, anhydrous FeBr3 should be a free-flowing, dark crystalline powder.[3][4] The primary visual indicators of moisture contamination and degradation include:

  • Clumping: The powder will lose its free-flowing nature and form clumps or aggregates.[6]

  • Color Change: The deep red-brown color may change to a lighter brownish-yellow.

  • Damp Appearance: In cases of significant moisture exposure, the solid may appear damp or even deliquesce, dissolving into the absorbed water to form a solution.[5][7]

Q3: How does moisture exposure affect the performance of FeBr3 in a reaction? A3: Moisture exposure deactivates FeBr3 as a Lewis acid catalyst.[8] Water molecules, acting as Lewis bases, donate lone pairs of electrons to the electron-deficient iron center. This reaction forms a stable hydrated iron complex, such as [Fe(H₂O)₆]³⁺.[8] This hydrated complex is no longer capable of activating bromine for electrophilic aromatic substitution, which leads to failed reactions or significantly reduced yields.[8][9]

Q4: What are the ideal storage conditions for anhydrous FeBr3? A4: To maintain its anhydrous state and reactivity, FeBr3 must be stored under controlled conditions. The ideal storage protocol is in a tightly sealed container under a dry, inert atmosphere, such as nitrogen or argon.[4][10][11] The container should be kept in a cool, dry place. For enhanced protection, especially after a container has been opened, it is best practice to store it inside a desiccator containing a suitable drying agent (e.g., silica (B1680970) gel, Drierite).

Q5: Can I purify FeBr3 that has been exposed to moisture? A5: Yes, purification is possible but requires specific equipment. The most common method for purifying FeBr3 is sublimation.[3][4] This is typically done by heating the compound in a sealed tube containing bromine gas (Br2) at temperatures between 120°C and 200°C.[3][4] This procedure should only be performed by personnel experienced with handling hazardous materials and vacuum line techniques. For most laboratory applications, purchasing a new, sealed bottle of anhydrous FeBr3 is a more practical and safer alternative.

Section 2: Troubleshooting Guide for Moisture-Sensitive Experiments

This guide addresses common issues encountered when using FeBr3 in moisture-sensitive reactions.

Problem Potential Cause Recommended Solution
Reaction Failure or Low Yield The FeBr3 catalyst has been deactivated by moisture absorption.Use a fresh, unopened container of anhydrous FeBr3. Ensure all glassware is rigorously dried (e.g., oven-dried at >125°C overnight) and the reaction is assembled under an inert atmosphere (glove box or Schlenk line).[12]
FeBr3 Powder is Clumped The material has been exposed to ambient humidity during storage or handling.[6]Immediately move the container to a dry environment like a glove box or desiccator.[6] Gently break up the clumps with a dry spatula before weighing. If the material is excessively clumpy, it is likely compromised and should be replaced.
Unstable Mass on Balance The FeBr3 is rapidly absorbing atmospheric moisture during the weighing process.Perform all weighing operations inside a controlled, low-humidity environment, such as a glove box.[6] If a glove box is unavailable, use the "weighing by difference" method: weigh a sealed vial containing FeBr3, quickly transfer the approximate amount to the reaction vessel, and immediately re-weigh the vial to determine the exact mass transferred. This minimizes exposure time.[6]
Inconsistent Results / Poor Reproducibility Variable amounts of moisture are being introduced into the reaction, leading to inconsistent catalyst activity.Standardize the experimental setup. Implement a strict protocol for drying solvents and glassware. Always handle FeBr3 under a rigorously maintained inert atmosphere.
Formation of Unexpected Byproducts Moisture may alter the reaction pathway. Decomposed FeBr3 can also introduce impurities that catalyze side reactions.Confirm the anhydrous nature of the FeBr3. Ensure the reaction is free from atmospheric leaks. Purify all starting materials and solvents to remove any trace water.

Section 3: Key Experimental Protocols

Protocol 1: Handling and Transfer of Anhydrous FeBr3 in a Glove Box

  • Preparation: Ensure the glove box atmosphere has low oxygen (<10 ppm) and moisture (<1 ppm) levels. Bring a clean, dry spatula, a weighing boat or vial, and the sealed FeBr3 container into the glove box antechamber.

  • Equilibration: Allow the items to equilibrate to the glove box atmosphere for at least 20 minutes before bringing them into the main chamber.

  • Transfer: Open the main FeBr3 container inside the glove box. Using the dry spatula, promptly transfer the desired amount of the free-flowing powder to the weighing boat or vial.

  • Weighing: Weigh the required amount of FeBr3 on a tared analytical balance located inside the glove box.

  • Sealing: Immediately and tightly reseal the main FeBr3 container. It is good practice to wrap the cap with paraffin (B1166041) film for an extra seal.

  • Addition: Add the weighed FeBr3 directly to your reaction vessel inside the glove box.

  • Storage: Return the main FeBr3 container to its designated storage location, preferably within a desiccator.

Protocol 2: Setting up a Moisture-Sensitive Reaction with FeBr3 using a Schlenk Line

  • Glassware Preparation: Rigorously dry all glassware (reaction flask, condenser, etc.) in an oven (≥125°C) for at least 4 hours, or preferably overnight.[12]

  • Assembly: Immediately assemble the hot glassware on the Schlenk line while flushing with a steady stream of dry inert gas (argon or nitrogen). Allow the glassware to cool to room temperature under a positive pressure of inert gas.

  • Reagent Addition (Solid): Briefly remove the septum or stopper from the reaction flask and, under a strong counterflow of inert gas, quickly add the pre-weighed FeBr3 via a powder funnel. Immediately reseal the flask.

  • Solvent Addition: Add anhydrous solvent to the reaction flask via a cannula or a dry, nitrogen-flushed syringe.[12]

  • Reaction Conditions: Maintain a positive pressure of inert gas throughout the entire experiment. Use a bubbler to monitor the gas flow and prevent over-pressurization or atmospheric backflow.[12]

Section 4: Data and Visualizations

Quantitative Data Summary

Table 1: Properties of Anhydrous Iron(III) Bromide

PropertyValueReference(s)
Chemical Formula FeBr₃[2][13]
Molar Mass 295.56 g/mol [5][13]
Appearance Dark red to reddish-brown crystalline powder[3][4]
Density 4.50 g/cm³[3][4]
Melting Point 200 °C (decomposes)[2][5]
Solubility Soluble in water, ethanol, ether[3][4][5]

Visual Workflow and Pathway Diagrams

G prep 1. Prepare Environment (Oven-dry glassware, purge system) storage Anhydrous FeBr3 (Sealed under Inert Gas) prep->storage glovebox_q Glove Box Available? storage->glovebox_q weigh_gb 2a. Weigh FeBr3 in Glove Box glovebox_q->weigh_gb Yes weigh_diff 2b. Weigh by Difference (Minimize Air Exposure) glovebox_q->weigh_diff No transfer 3. Transfer FeBr3 to Reaction Vessel weigh_gb->transfer weigh_diff->transfer seal 4. Seal Reaction System (Maintain Inert Atmosphere) transfer->seal proceed Proceed with Reaction seal->proceed

Caption: Workflow for handling hygroscopic FeBr3.

G cluster_0 Active Catalytic Cycle (Anhydrous) cluster_1 Deactivation Pathway (Moisture Present) FeBr3_active Anhydrous FeBr3 (Active Lewis Acid) Complex [Br-Br--FeBr3] Activated Complex FeBr3_active->Complex activates Br2 Br2 Br2->Complex Product Brominated Product Complex->Product Aromatic Aromatic Substrate Aromatic->Product reacts with FeBr3_inactive Anhydrous FeBr3 Hydrated [Fe(H2O)6]3+ (Inactive Hydrated Complex) FeBr3_inactive->Hydrated H2O H2O (Moisture) H2O->Hydrated reacts with NoReaction No Reaction Hydrated->NoReaction fails to activate Br2_inactive Br2 Br2_inactive->NoReaction

References

quenching and workup procedures for reactions involving iron(III) bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on quenching and workup procedures for reactions involving iron(III) bromide (FeBr₃).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of iron(III) bromide in organic reactions, and why does it complicate the workup? A1: Iron(III) bromide is a Lewis acid catalyst, frequently used in the halogenation of aromatic compounds.[1][2] The complication during workup arises from the need to efficiently remove both the water-soluble, acidic iron salts and any unreacted reagents, such as bromine, from the organic product.[2][3]

Q2: How should I properly quench a reaction where FeBr₃ was used as a catalyst for bromination? A2: First, cool the reaction mixture (e.g., in an ice bath). Then, slowly add a quenching agent to neutralize any excess bromine.[4][5] Common quenching agents are aqueous solutions of sodium thiosulfate (B1220275) (Na₂S₂O₃), sodium bisulfite (NaHSO₃), or sodium sulfite (B76179) (Na₂SO₃).[4][6] The quench is complete when the characteristic reddish-brown color of bromine disappears, and the mixture becomes colorless or pale yellow.[5][6]

Q3: I observed a fine yellow precipitate after quenching with sodium thiosulfate. What is it and how can I prevent it? A3: This precipitate is likely elemental sulfur. It forms when sodium thiosulfate disproportionates under acidic conditions, which can be present due to the acidic nature of FeBr₃ in solution.[4][6] To prevent this, you can neutralize the reaction mixture with a mild base like sodium bicarbonate before or during the quench, or use an alternative quenching agent like sodium sulfite, which is less prone to forming sulfur precipitates.[4][6]

Q4: What is the standard procedure for removing the iron catalyst after quenching? A4: The most common method is an aqueous workup. After quenching excess bromine, the mixture is typically diluted with an appropriate organic solvent and washed with water. A subsequent wash with a dilute base (e.g., aqueous sodium bicarbonate or potassium hydroxide) can help precipitate the iron as iron(III) hydroxide (B78521) (Fe(OH)₃), which can then be separated in the aqueous layer or by filtration.[7][8]

Q5: My organic layer remains colored even after washing. How can I remove residual iron salts? A5: Persistent color often indicates residual iron contamination. You can perform multiple washes with dilute acid (if your product is stable), followed by water and then a brine wash. For stubborn cases, washing with a solution of a chelating agent, such as EDTA, can help sequester the iron ions into the aqueous phase.[9] In some cases, filtering the organic solution through a plug of silica (B1680970) gel or Celite can also effectively remove fine iron-containing particulates.[7]

Q6: I am struggling with a persistent emulsion during the liquid-liquid extraction. What should I do? A6: Emulsions are common when iron hydroxides are present. To break an emulsion, try washing the mixture with saturated aqueous sodium chloride (brine), as this increases the ionic strength of the aqueous phase. Allowing the mixture to stand for an extended period or gentle swirling, rather than vigorous shaking, can also help. If the emulsion persists, filtering the entire mixture through a pad of Celite can often resolve the issue.

Q7: What are the critical safety precautions to take during the quenching and workup process? A7: Iron(III) bromide is corrosive and hygroscopic.[1][10][11] Bromine is extremely corrosive and toxic.[5] Always perform these procedures in a well-ventilated fume hood.[12] Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[13][14] Quenching reactions can be exothermic, so add quenching agents slowly and use an ice bath to control the temperature.[5][6] Do not conduct quenches in a sealed vessel to avoid pressure buildup.[12]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Violent or Uncontrolled Quench 1. Quenching agent is too concentrated. 2. Agent was added too quickly. 3. Reaction mixture was not cooled sufficiently.1. Use a more dilute quenching solution (e.g., 5-10% w/v).[6] 2. Add the quenching agent dropwise with vigorous stirring.[6] 3. Ensure the reaction flask is cooled in an ice bath before and during the quench.[6]
Persistent Bromine Color 1. Insufficient quenching agent was added. 2. Poor mixing between the organic and aqueous phases.1. Add more quenching solution in portions until the color fully dissipates.[6] 2. Ensure vigorous stirring to maximize the surface area between the two phases.
Formation of Precipitate (Sulfur) The reaction mixture is acidic, causing the sodium thiosulfate quencher to decompose.1. Add a mild base like sodium bicarbonate to neutralize the mixture before or during the quench.[4] 2. Use an alternative quencher such as sodium sulfite (Na₂SO₃).[4]
Iron Contamination in Product Incomplete removal of iron salts during aqueous extraction.1. Perform additional washes with dilute aqueous acid (if product is stable), followed by water and brine. 2. Wash the organic layer with a solution of a chelating agent (e.g., EDTA).[9] 3. Filter the organic solution through a pad of silica or Celite.[7]
Persistent Emulsion Formation of fine iron hydroxide precipitates at the interface.1. Add saturated brine to the separatory funnel to increase the density of the aqueous phase. 2. Filter the entire biphasic mixture through a pad of Celite.

Data Presentation

Common Quenching Agents for Excess Bromine

Quenching AgentChemical FormulaTypical Concentration (w/v)Notes
Sodium ThiosulfateNa₂S₂O₃5-10%Effective, but can form sulfur in acidic media.[6]
Sodium SulfiteNa₂SO₃5-10%Good alternative to thiosulfate; less likely to form sulfur.[4]
Sodium BisulfiteNaHSO₃5-10%Another effective alternative to thiosulfate.[4]
Sodium MetabisulfiteNa₂S₂O₅5-10%Commonly used; forms bisulfite in solution.[5]

Experimental Protocols

Protocol: Standard Quench and Workup for an Aromatic Bromination Reaction

  • Cooling: Once the reaction is deemed complete, cool the reaction vessel in an ice-water bath to 0-5 °C.

  • Quenching Excess Bromine: While stirring vigorously, slowly add a 10% aqueous solution of sodium bisulfite dropwise. Continue the addition until the red-brown color of bromine is no longer visible in the reaction mixture.[5] Be cautious as this process can be exothermic.[5]

  • Dilution: Dilute the reaction mixture with a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Phase Separation: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:

    • Deionized water (2x).

    • Saturated aqueous sodium bicarbonate (2x) to neutralize acids and precipitate iron salts. Observe for any gas evolution and vent the funnel frequently.

    • Saturated aqueous sodium chloride (brine) (1x) to break any emulsions and remove residual water.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified by methods such as recrystallization or column chromatography.

Visualizations

Workup_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation Phase cluster_purification Purification start Reaction Complete cool Cool Mixture (0-5 °C) start->cool quench Quench Excess Bromine (e.g., NaHSO₃ soln) cool->quench extract Dilute & Transfer to Separatory Funnel quench->extract Proceed to Extraction wash Aqueous Washes (Water, NaHCO₃, Brine) extract->wash dry Dry Organic Layer (e.g., MgSO₄) wash->dry isolate Filter & Concentrate dry->isolate purify Purify Product (e.g., Chromatography) isolate->purify Crude Product end_node Pure Product purify->end_node

Caption: Workflow for reactions involving FeBr₃.

References

Validation & Comparative

A Comparative Guide to Spectrophotometric Determination of Iron(III) in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development requiring accurate quantification of iron(III) in aqueous solutions, spectrophotometry offers a range of reliable and accessible methods. The choice of method often depends on factors such as the expected concentration range of iron(III), the presence of interfering ions, and the desired sensitivity. This guide provides a detailed comparison of three common chromogenic reagents used for the spectrophotometric determination of iron(III): thiocyanate (B1210189), 1,10-phenanthroline (B135089), and salicylic (B10762653) acid.

This comparison outlines the experimental protocols for each method, presents key performance data in a structured format, and illustrates the general experimental workflow.

Experimental Protocols

A detailed methodology for each of the three spectrophotometric methods is provided below.

Thiocyanate Method

This method is based on the formation of a series of blood-red iron(III)-thiocyanate complexes, primarily [Fe(SCN)(H₂O)₅]²⁺.

Experimental Procedure:

  • Standard Preparation: Prepare a series of standard solutions of iron(III) of known concentrations.

  • Sample Preparation: If the sample is a solid, dissolve it in a suitable acid (e.g., hydrochloric acid) and dilute to a known volume with deionized water.

  • Reaction: To a specific volume of the standard or sample solution in a volumetric flask, add an excess of a concentrated solution of ammonium (B1175870) or potassium thiocyanate (e.g., 10 cm³ of 0.41 mol/dm³ iron(III) chloride solution).[1][2]

  • Dilution: Dilute the solution to the final volume with deionized water and mix thoroughly.

  • Measurement: Measure the absorbance of the resulting red solution at its wavelength of maximum absorbance (λmax), which is approximately 480 nm.[2] Use a reagent blank to zero the spectrophotometer.

  • Calibration: Construct a calibration curve by plotting the absorbance of the standards against their corresponding concentrations.

  • Analysis: Determine the concentration of iron(III) in the sample by interpolating its absorbance on the calibration curve.

1,10-Phenanthroline Method

This highly sensitive method involves the reduction of iron(III) to iron(II), followed by the formation of a stable, orange-red complex with 1,10-phenanthroline.[3][4][5]

Experimental Procedure:

  • Reagent Preparation:

    • 1,10-Phenanthroline Solution: Dissolve 1,10-phenanthroline monohydrate in deionized water, warming if necessary.[4]

    • Hydroxylamine (B1172632) Hydrochloride Solution: Dissolve hydroxylamine hydrochloride in deionized water. This will be used to reduce Fe(III) to Fe(II).[4]

    • Sodium Acetate (B1210297) Buffer: Dissolve sodium acetate in deionized water to act as a pH buffer.[4]

  • Standard Preparation: Prepare a series of standard iron(II) solutions from a primary standard such as ferrous ammonium sulfate.[4][6]

  • Sample Preparation: Dissolve the sample containing iron(III) in an acidic solution.

  • Reduction: To an aliquot of the standard or sample solution in a volumetric flask, add the hydroxylamine hydrochloride solution to reduce all Fe(III) to Fe(II).[4]

  • Complexation: Add the 1,10-phenanthroline solution and the sodium acetate buffer to adjust the pH to the optimal range for complex formation (pH 3-9).[3][4]

  • Dilution: Dilute to the mark with deionized water, mix well, and allow the color to develop for approximately 10 minutes.[4]

  • Measurement: Measure the absorbance of the orange-red complex at its λmax of 510 nm against a reagent blank.[5][7]

  • Calibration and Analysis: Construct a calibration curve from the standards and determine the concentration of the unknown sample.

Salicylic Acid Method

Iron(III) forms a colored complex with salicylic acid. The color and stoichiometry of the complex are pH-dependent, offering some flexibility.

Experimental Procedure:

  • Reagent Preparation:

    • Salicylic Acid Solution: Prepare a solution of salicylic acid in acetone.

    • Buffer Solutions: Prepare appropriate buffer solutions to maintain the desired pH (e.g., pH 2.26 or pH 6.1).

  • Standard Preparation: Prepare a series of standard iron(III) solutions.

  • Sample Preparation: Prepare the sample solution as previously described.

  • Reaction: In a volumetric flask, add the salicylic acid solution to the standard or sample solution. Adjust the pH to the desired value using the buffer solution.

  • Dilution: Dilute to the final volume with deionized water and mix.

  • Measurement: Measure the absorbance at the corresponding λmax. At pH 2.26, the λmax is 520 nm, and at pH 6.1, it is 460 nm.

  • Calibration and Analysis: Create a calibration curve and determine the concentration of the unknown.

Performance Comparison

The quantitative performance of each method is summarized in the table below, allowing for a direct comparison of their key analytical parameters.

ParameterThiocyanate Method1,10-Phenanthroline MethodSalicylic Acid Method
Analyte Species Fe(III)Fe(II) (after reduction of Fe(III))Fe(III)
λmax ~480 nm[2]510 nm[5][7]520 nm (at pH 2.26), 460 nm (at pH 6.1)
Molar Absorptivity (ε) Varies with conditions11,100 L mol⁻¹ cm⁻¹[4][6]1.71 x 10³ L mol⁻¹ cm⁻¹ (pH 2.26), 3.01 x 10³ L mol⁻¹ cm⁻¹ (pH 6.1)
Linearity Range Dependent on conditionsObeys Beer's Law over a wide range (e.g., 0.4-4.0 mg/L)[8]3.75-37.5 µg/mL (pH 2.26), 2.0-24.0 µg/mL (pH 6.1)
Color of Complex Blood-red[9]Orange-red[3][5]Violet (pH 2.26), Yellowish (pH 6.1)[10]
Key Interferences Strong oxidizing agents, ions that form stable complexes with Fe(III) or thiocyanate.Strong oxidizing agents, cyanide, nitrite, phosphates, certain metal ions (e.g., Cr, Zn, Co, Cu, Ni).[3]Other metal ions that form colored complexes with salicylic acid.
Advantages Simple, rapid color development.High sensitivity, stable complex, independent of pH over a wide range (3-9).[3][4]Direct determination of Fe(III), pH-dependent selectivity.
Disadvantages Color can be unstable, lower sensitivity compared to phenanthroline.Requires a reduction step for Fe(III) analysis.Lower sensitivity than the phenanthroline method.

Experimental Workflow

The general workflow for the spectrophotometric determination of iron(III) is depicted in the following diagram.

Spectrophotometric_Iron_Determination cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Sample_Prep Sample Preparation (Dissolution, Dilution) Reduction Reduction Step (for Phenanthroline method) Sample_Prep->Reduction If applicable Complexation Complexation with Chromogenic Reagent Sample_Prep->Complexation Standard_Prep Standard Preparation Standard_Prep->Reduction If applicable Standard_Prep->Complexation Reagent_Prep Reagent Preparation (Chromogen, Buffer, Reductant) Reagent_Prep->Reduction Reagent_Prep->Complexation Reduction->Complexation Measurement Spectrophotometric Measurement (Absorbance at λmax) Complexation->Measurement Calibration Calibration Curve Construction Measurement->Calibration Concentration Concentration Determination Calibration->Concentration

Caption: General workflow for spectrophotometric iron(III) determination.

Conclusion

The choice among the thiocyanate, 1,10-phenanthroline, and salicylic acid methods for the spectrophotometric determination of iron(III) will be dictated by the specific requirements of the analysis. The 1,10-phenanthroline method stands out for its high sensitivity and the stability of the resulting complex, making it ideal for trace-level quantification, despite the necessity of a pre-reduction step. The thiocyanate method offers a simpler and more direct approach for Fe(III) but with lower sensitivity and potential stability issues. The salicylic acid method provides a direct assay for Fe(III) with the unique characteristic of pH-tunable absorbance, which can be advantageous in certain sample matrices. By understanding the protocols, performance metrics, and potential interferences associated with each method, researchers can select the most appropriate technique for their specific application.

References

A Comparative Spectroscopic Analysis of Iron(III) Bromide and its Halide Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic characterization of iron(III) bromide (FeBr₃), a compound of significant interest in various chemical and pharmaceutical applications. Its performance as an iron(III) source is objectively evaluated against its common alternatives, iron(III) chloride (FeCl₃) and iron(III) iodide (FeI₃), supported by a detailed analysis of experimental data obtained through UV-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), Raman, and Mössbauer spectroscopy. This document aims to serve as a practical resource for the selection and characterization of iron(III) halides in research and development.

Spectroscopic Data Comparison

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of iron(III) bromide, iron(III) chloride, and iron(III) iodide. These values provide a basis for distinguishing between these compounds and understanding their structural and electronic properties.

Table 1: UV-Visible Spectroscopic Data for Aqueous Solutions of Iron(III) Halides

CompoundSolvent/Conditionsλmax (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)Reference
Iron(III) Chloride (FeCl₃)Acidic Aqueous Solution~338Not specified[1]
Iron(III) Chloride (FeCl₃)Aqueous Solution~350 (Ligand-to-metal charge transfer)Varies with concentration[2]
Iron(III) Iodide (as I₃⁻)Aqueous Solution~288, ~350Not specified[3]
Iron(III) Bromide (FeBr₃)Aqueous SolutionData not readily available in searched literature--

Note: The UV-Vis spectra of iron(III) halides in aqueous solutions are highly dependent on the formation of various aquo and hydroxo complexes, as well as the presence of counter-ions. The characteristic yellow-brown color of these solutions is primarily due to ligand-to-metal charge transfer (LMCT) bands. In the case of iron(III) iodide, the spectrum is often dominated by the formation of the triiodide ion (I₃⁻).

Table 2: FTIR Spectroscopic Data for Anhydrous Iron(III) Halides (Solid State)

CompoundKey Vibrational Modes (cm⁻¹)Reference
Iron(III) Bromide (FeBr₃)Data not readily available in searched literature-
Iron(III) Chloride (FeCl₃)Data not readily available in searched literature-
Iron(III) Iodide (FeI₃)Data not readily available in searched literature-

Note: FTIR spectra of anhydrous iron(III) halides are expected to show bands corresponding to the Fe-X (X = Br, Cl, I) stretching and bending vibrations in the far-infrared region. The absence of readily available, specific peak data in the searched literature highlights a gap in easily accessible comparative information for these simple halides.

Table 3: Raman Spectroscopic Data for Solid Iron(III) Halides

CompoundKey Raman Peaks (cm⁻¹)AssignmentReference
Iron(III) Bromide (FeBr₃)Data not readily available in searched literature--
Iron(III) Chloride (FeCl₃)146, 186, 287, 331, 404Lattice and Fe-Cl vibrations[4]
Iron(III) Iodide (FeI₃)Data not readily available in searched literature--

Note: Raman spectroscopy is a powerful tool for probing the lattice vibrations and metal-halogen bond characteristics in solid-state materials. The provided data for FeCl₃ showcases its distinct spectral fingerprint.[5]

Table 4: ⁵⁷Fe Mössbauer Spectroscopic Parameters for Iron(III) Halides (at Room Temperature unless specified)

CompoundIsomer Shift (δ) (mm/s)Quadrupole Splitting (ΔEQ) (mm/s)Reference
Iron(III) Bromide (FeBr₃)Data not readily available in searched literature--
Iron(III) Chloride (FeCl₃·6H₂O)~0.4 - 0.5~0.5 - 0.6[6]
Iron(III) Iodate (B108269) (Fe(IO₃)₃)~0.4 (relative to SNP)0[7]
Iron(II) Iodide (FeI₂) (Matrix-isolated)0.82 ± 0.051.83 ± 0.05[8]

Note: Mössbauer spectroscopy provides detailed information about the oxidation state, spin state, and local environment of the iron nucleus. The isomer shift is indicative of the s-electron density at the nucleus, while quadrupole splitting arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient. The data for iron(III) iodate is included as a relevant comparison for an iron(III)-iodine compound.[7] The provided data for iron(II) iodide is for a different oxidation state but illustrates the utility of the technique for iron-iodine systems.[8]

Experimental Protocols

Detailed methodologies are crucial for reproducible spectroscopic analysis. Below are generalized protocols for the key experiments cited in this guide.

UV-Visible Spectroscopy

Objective: To determine the electronic absorption properties of iron(III) halide solutions.

Protocol:

  • Sample Preparation: Prepare a stock solution of the iron(III) halide of a known concentration (e.g., 0.1 M) in a suitable solvent (e.g., deionized water, dilute acid). Prepare a series of dilutions to establish a calibration curve if quantitative analysis is required.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blank Measurement: Fill a cuvette with the solvent used for sample preparation to record a baseline spectrum.

  • Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the cuvette in the sample holder.

  • Data Acquisition: Scan a wavelength range appropriate for iron(III) complexes (e.g., 200-800 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and determine the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length of the cuvette.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the vibrational modes of functional groups and metal-halogen bonds in solid iron(III) halides.

Protocol:

  • Sample Preparation (KBr Pellet Method): Grind a small amount of the anhydrous iron(III) halide sample with dry potassium bromide (KBr) powder in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.[9]

  • Instrumentation: Use an FTIR spectrometer equipped with a suitable detector for the desired spectral range (mid-IR or far-IR).

  • Background Measurement: Record a background spectrum of the empty sample compartment or a pure KBr pellet.

  • Sample Measurement: Place the KBr pellet containing the sample in the sample holder.

  • Data Acquisition: Collect the interferogram and perform a Fourier transform to obtain the infrared spectrum. Typically, multiple scans are averaged to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and assign them to specific vibrational modes.

Raman Spectroscopy

Objective: To analyze the vibrational, rotational, and other low-frequency modes in solid iron(III) halides.

Protocol:

  • Sample Preparation: Place a small amount of the solid iron(III) halide sample on a microscope slide or in a sample holder. No special preparation is usually required for solid samples.[10]

  • Instrumentation: Use a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 785 nm), a microscope for sample focusing, and a sensitive detector.

  • Calibration: Calibrate the spectrometer using a standard reference material (e.g., silicon).

  • Data Acquisition: Focus the laser onto the sample and collect the scattered light. The exposure time and number of accumulations will depend on the sample's Raman scattering efficiency.

  • Data Analysis: Identify the Raman shifts (in cm⁻¹) of the scattered light relative to the excitation wavelength and assign them to specific vibrational modes.

Mössbauer Spectroscopy

Objective: To probe the nuclear energy levels of ⁵⁷Fe in iron(III) halides to determine oxidation state, spin state, and coordination environment.

Protocol:

  • Source: A radioactive source, typically ⁵⁷Co diffused into a rhodium matrix, is used, which decays to an excited state of ⁵⁷Fe.[11]

  • Sample Preparation: The sample containing the iron(III) halide is placed in a sample holder. The optimal thickness of the absorber is crucial for obtaining a good quality spectrum.

  • Instrumentation: A Mössbauer spectrometer consists of a velocity transducer to move the source, a detector to measure the transmitted gamma rays, and a multichannel analyzer to record the spectrum.[12]

  • Data Acquisition: The source is moved with a range of velocities, typically in mm/s, to Doppler shift the energy of the emitted gamma rays. The detector measures the transmission of gamma rays through the sample as a function of the source velocity.[11]

  • Data Analysis: The resulting Mössbauer spectrum is a plot of gamma-ray transmission versus velocity. The spectrum is fitted with Lorentzian lines to determine the isomer shift (δ), quadrupole splitting (ΔEQ), and, if present, the magnetic hyperfine field. These parameters are then used to characterize the iron species in the sample.[13]

Visualizations

The following diagrams illustrate key experimental workflows and conceptual relationships relevant to the spectroscopic analysis of iron(III) halides.

Experimental_Workflow_UV_Vis cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing start Iron(III) Halide stock Prepare Stock Solution start->stock dilutions Create Serial Dilutions stock->dilutions blank Measure Blank (Solvent) dilutions->blank sample Measure Sample Absorbance blank->sample spectrum Obtain Absorption Spectrum sample->spectrum lambda_max Identify λmax spectrum->lambda_max beer Apply Beer-Lambert Law lambda_max->beer

Caption: Workflow for UV-Visible Spectroscopic Analysis.

Signaling_Pathway_Mössbauer cluster_source Source cluster_interaction Sample Interaction cluster_detection Detection & Spectrum cluster_parameters Derived Parameters Co57 ⁵⁷Co Source Fe57_excited Excited ⁵⁷Fe* Co57->Fe57_excited gamma_ray γ-ray Emission Fe57_excited->gamma_ray sample Iron(III) Halide Sample (Absorber) gamma_ray->sample absorption Resonant Absorption sample->absorption detector Detector absorption->detector spectrum Mössbauer Spectrum detector->spectrum IS Isomer Shift (δ) spectrum->IS QS Quadrupole Splitting (ΔEQ) spectrum->QS

Caption: Conceptual Pathway of Mössbauer Spectroscopy.

Logical_Relationship_Spectroscopy cluster_property Molecular Properties cluster_technique Spectroscopic Technique electronic Electronic Structure uv_vis UV-Vis electronic->uv_vis vibrational Vibrational Modes ir_raman FTIR / Raman vibrational->ir_raman nuclear Nuclear Environment mossbauer Mössbauer nuclear->mossbauer

Caption: Relationship between Molecular Properties and Spectroscopic Techniques.

References

A Comparative Guide to the Lewis Acid Strength of FeBr₃ vs. AlCl₃ in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

In the realm of organic synthesis, particularly in reactions such as Friedel-Crafts alkylations and acylations, the choice of a Lewis acid catalyst is paramount to achieving desired yields and selectivities. Iron(III) bromide (FeBr₃) and aluminum(III) chloride (AlCl₃) are two of the most commonly employed Lewis acids. This guide provides a detailed comparison of their Lewis acid strength and catalytic performance, supported by experimental data, to aid researchers in catalyst selection.

Executive Summary

Generally, aluminum chloride is considered a stronger Lewis acid than iron(III) bromide. This heightened acidity often translates to higher catalytic activity, but not always to higher yields or selectivity, as side reactions can be more prevalent. The choice between FeBr₃ and AlCl₃ is often dictated by the specific reaction, substrate, and desired outcome, with a trade-off between reactivity and selectivity.

Quantitative Comparison of Lewis Acidity

A definitive method for quantifying Lewis acidity is the Gutmann-Beckett method, which utilizes ³¹P NMR spectroscopy with the probe molecule triethylphosphine (B1216732) oxide (TEPO). The interaction of the Lewis acid with the oxygen atom of TEPO causes a downfield shift in the ³¹P NMR signal, and the magnitude of this shift is expressed as an Acceptor Number (AN). A higher AN indicates a stronger Lewis acid.

Performance in Catalytic Applications: Friedel-Crafts Reactions

Table 1: Catalytic Activity of Lewis Acids in the Benzylation of Benzene (B151609) with Benzyl Chloride

Catalyst (1 mole)Time (min)% Yield of Diphenylmethane
AlCl₃3078
FeCl₃9065

Adapted from G. A. Olah, S. Kobayashi, and M. Tashiro, J. Am. Chem. Soc., 1972, 94, 7448-7461.

The data in Table 1 clearly demonstrates the superior catalytic activity of AlCl₃ over FeCl₃ in this specific Friedel-Crafts alkylation, affording a higher yield in a significantly shorter reaction time. It is important to note that in electrophilic aromatic halogenations, it is often preferred to use a Lewis acid with a matching halide to the halogenating agent to prevent unwanted halogen exchange reactions. For example, using AlCl₃ for a bromination reaction could lead to the formation of chlorinated byproducts.[1]

Experimental Protocols

Below are detailed experimental protocols for two key procedures discussed in this guide: the determination of Lewis acidity using the Gutmann-Beckett method and a typical Friedel-Crafts acylation reaction.

Determination of Lewis Acidity via the Gutmann-Beckett Method

This method relies on the change in the ³¹P NMR chemical shift of triethylphosphine oxide (TEPO) upon interaction with a Lewis acid.

Materials:

  • Lewis acid (e.g., AlCl₃ or FeBr₃)

  • Triethylphosphine oxide (TEPO)

  • Anhydrous, non-coordinating solvent (e.g., dichloromethane (B109758) or 1,2-dichloroethane)

  • NMR tubes

  • NMR spectrometer equipped with a phosphorus probe

Procedure:

  • Prepare a stock solution of TEPO in the chosen anhydrous solvent at a known concentration (e.g., 0.1 M).

  • In a dry NMR tube, under an inert atmosphere (e.g., nitrogen or argon), dissolve a precise amount of the Lewis acid in a known volume of the anhydrous solvent.

  • To this solution, add a precise volume of the TEPO stock solution. The molar ratio of Lewis acid to TEPO should be carefully controlled, typically starting with a 1:1 ratio.

  • Acquire the ³¹P NMR spectrum of the sample.

  • The Acceptor Number (AN) can be calculated from the observed chemical shift (δ) of the Lewis acid-TEPO adduct using the following formula: AN = 2.21 x (δ_sample - 41.0) , where 41.0 ppm is the chemical shift of TEPO in the weakly Lewis acidic solvent hexane.[2]

Friedel-Crafts Acylation of Toluene (B28343) with Acetyl Chloride

This protocol is a representative example of a Friedel-Crafts acylation reaction catalyzed by a Lewis acid.

Materials:

  • Anhydrous Lewis acid (AlCl₃ or FeBr₃)

  • Toluene (anhydrous)

  • Acetyl chloride (anhydrous)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Addition funnel

  • Drying tube (e.g., with CaCl₂)

  • Apparatus for quenching and work-up (beaker with ice, separatory funnel, etc.)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a drying tube.

  • To the flask, add the anhydrous Lewis acid (e.g., AlCl₃, 1.1 equivalents) and anhydrous dichloromethane. Cool the suspension in an ice bath.

  • Charge the addition funnel with a solution of acetyl chloride (1.0 equivalent) in anhydrous dichloromethane.

  • Add the acetyl chloride solution dropwise to the stirred Lewis acid suspension over 15-20 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, charge the addition funnel with a solution of toluene (1.0 equivalent) in anhydrous dichloromethane.

  • Add the toluene solution dropwise to the reaction mixture over 30 minutes, keeping the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

  • Quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product (a mixture of ortho- and para-methylacetophenone). The product can then be purified by distillation or chromatography.

Logical Relationships and Workflows

The following diagrams illustrate the general mechanism of Lewis acid catalysis in Friedel-Crafts reactions and the workflow for determining Lewis acidity.

Lewis_Acid_Catalysis AcylHalide Acyl Halide (R-CO-X) AcyliumIon Acylium Ion (R-CO+) AcylHalide->AcyliumIon + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl3, FeBr3) LewisAcid->AcyliumIon SigmaComplex Sigma Complex AcyliumIon->SigmaComplex AromaticRing Aromatic Ring AromaticRing->SigmaComplex + Acylium Ion Product Acylated Product SigmaComplex->Product - H+

Mechanism of Lewis Acid Catalyzed Friedel-Crafts Acylation.

Gutmann_Beckett_Workflow cluster_preparation Sample Preparation cluster_measurement NMR Measurement cluster_analysis Data Analysis LewisAcid Dissolve Lewis Acid TEPO Add TEPO Solution LewisAcid->TEPO NMR Acquire 31P NMR Spectrum TEPO->NMR ChemicalShift Determine Chemical Shift (δ) NMR->ChemicalShift AN_Calculation Calculate Acceptor Number (AN) ChemicalShift->AN_Calculation

Workflow for Determining Lewis Acidity via the Gutmann-Beckett Method.

Conclusion

The selection between FeBr₃ and AlCl₃ as a Lewis acid catalyst is a nuanced decision that extends beyond a simple comparison of their intrinsic Lewis acidities. While AlCl₃ generally exhibits higher reactivity due to its stronger Lewis acidic character, this can sometimes lead to undesirable side reactions and lower selectivity. FeBr₃, being a milder Lewis acid, may offer a more controlled reaction profile, potentially leading to higher yields of the desired product in certain applications. Researchers should consider the specific electronic and steric properties of their substrates and reagents when choosing the optimal catalyst for their synthetic needs. The experimental protocols and comparative data presented in this guide offer a foundational framework for making an informed decision.

References

catalytic activity of FeBr3 versus iron(III) chloride in halogenation

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of electrophilic aromatic substitution, the choice of a Lewis acid catalyst is pivotal for achieving optimal yields and product selectivity in halogenation reactions. For researchers, scientists, and professionals in drug development, understanding the nuances of catalyst performance is critical for efficient synthesis design. This guide provides a comparative analysis of iron(III) bromide (FeBr₃) and iron(III) chloride (FeCl₃) as catalysts in the halogenation of aromatic compounds, supported by established chemical principles and representative experimental protocols.

Executive Summary

The primary takeaway is the principle of "matching the halogen": FeBr₃ is the superior catalyst for aromatic bromination, while FeCl₃ is the preferred choice for aromatic chlorination. This preference is dictated by the need to avoid "halogen scrambling," a side reaction that can occur when the halide in the Lewis acid catalyst does not match the halogenating agent, leading to a mixture of products and reduced yield of the desired haloarene. While this principle is a cornerstone of organic chemistry, direct quantitative comparative studies under identical reaction conditions are not extensively documented in readily available literature. This guide, therefore, presents a comparison based on well-established mechanistic understanding and provides standardized protocols for the respective optimal reactions.

Comparison of Catalytic Performance in Bromination

The catalytic activity of FeBr₃ and FeCl₃ in the bromination of an aromatic substrate, such as benzene (B151609), is summarized below. The data is predicated on the fundamental principles of electrophilic aromatic substitution.

CatalystMajor ProductPotential Side Product(s)Expected Yield of Major ProductRationale
FeBr₃ Bromobenzene (B47551)Dibromobenzene, TribromobenzeneHighThe catalyst's halide matches the reactant, preventing halogen exchange and maximizing the yield of the desired brominated product.
FeCl₃ BromobenzeneChlorobenzene (B131634) , Dibromobenzene, BromochlorobenzeneLowerHalogen scrambling can occur, where the chloride from the catalyst is incorporated into the product, leading to a mixture of haloarenes and reducing the selectivity for bromobenzene.[1]

The Core Principle: Halogen Scrambling

The use of a Lewis acid catalyst with a halide that does not match the halogenating agent can lead to the formation of undesired products. For instance, when FeCl₃ is used to catalyze a bromination reaction, an equilibrium can be established that generates electrophilic chlorine species, which can then compete with the bromine electrophile in the aromatic substitution reaction.

Caption: Halogen scrambling with a mismatched catalyst.

Experimental Protocols

The following are detailed, representative protocols for the bromination and chlorination of benzene using the optimal iron(III) halide catalyst in each case.

Protocol 1: Bromination of Benzene using FeBr₃

Objective: To synthesize bromobenzene from benzene using an iron(III) bromide catalyst.

Materials:

  • Benzene (anhydrous)

  • Bromine

  • Iron(III) bromide (anhydrous)

  • Dichloromethane (B109758) (anhydrous)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser with a gas trap

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Set up a dry 250 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. A gas trap (e.g., a tube leading to a beaker containing a sodium thiosulfate (B1220275) solution) should be attached to the top of the condenser to neutralize any evolved HBr gas.

  • To the flask, add 1.0 g of anhydrous iron(III) bromide.

  • In the dropping funnel, place a solution of 15.6 g (0.2 mol) of anhydrous benzene in 25 mL of anhydrous dichloromethane.

  • Slowly add 32.0 g (0.2 mol) of bromine to the dropping funnel and mix gently.

  • Add the benzene-bromine solution dropwise to the stirred FeBr₃ in the flask over a period of 30 minutes. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for 1 hour.

  • Pour the reaction mixture into a separatory funnel containing 100 mL of water and 100 mL of dichloromethane.

  • Wash the organic layer sequentially with 50 mL of water and 50 mL of 5% sodium bicarbonate solution to remove any remaining acid.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane by distillation.

  • The crude bromobenzene can be purified by fractional distillation.

Protocol 2: Chlorination of Benzene using FeCl₃

Objective: To synthesize chlorobenzene from benzene using an iron(III) chloride catalyst.

Materials:

  • Benzene (anhydrous)

  • Chlorine gas

  • Iron(III) chloride (anhydrous)

  • Sodium hydroxide (B78521) solution (10% w/v)

  • Anhydrous calcium chloride

  • Gas dispersion tube

  • Round-bottom flask

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Place 78 g (1 mol) of anhydrous benzene and 1 g of anhydrous iron(III) chloride in a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a gas dispersion tube extending below the surface of the benzene.

  • Cool the flask in an ice bath.

  • Bubble dry chlorine gas through the stirred benzene at a moderate rate. The reaction is exothermic, and the temperature should be maintained between 5-10 °C.

  • Monitor the reaction progress by periodically checking the weight of the flask. The theoretical weight gain for the formation of monochlorobenzene is approximately 35.5 g.

  • Once the desired weight gain is achieved, stop the chlorine flow and allow the reaction mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and wash it with 50 mL of water, followed by 50 mL of 10% sodium hydroxide solution, and finally with 50 mL of water.

  • Dry the organic layer with anhydrous calcium chloride.

  • The crude chlorobenzene is then purified by fractional distillation.

Mechanism of Electrophilic Aromatic Halogenation

The catalytic role of iron(III) halides in aromatic halogenation proceeds through a well-established electrophilic aromatic substitution mechanism.

EAS_Mechanism cluster_step1 Step 1: Formation of the Electrophile cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation and Catalyst Regeneration X2 X₂ (X = Cl, Br) Complex [X-X-FeX₃] Complex X2->Complex FeX3 FeX₃ FeX3->Complex Arenium Arenium Ion (σ-complex) Complex->Arenium FeX4 [FeX₄]⁻ Benzene Benzene Benzene->Arenium Attack on polarized X Haloarene Halobenzene Arenium->Haloarene Loss of H⁺ HX HX FeX4->HX FeX3_regen FeX₃ (regenerated) FeX4->FeX3_regen

Caption: General mechanism of electrophilic aromatic halogenation.

Conclusion

For the halogenation of aromatic compounds, the judicious selection of the iron(III) halide catalyst is paramount for achieving high yield and selectivity. Iron(III) bromide is the catalyst of choice for bromination, while iron(III) chloride is optimal for chlorination. This practice minimizes the potential for halogen scrambling, a side reaction that can significantly impact the purity and yield of the desired product. The provided protocols offer standardized procedures for conducting these fundamental organic transformations efficiently and safely.

References

A Comparative Guide to Analytical Methods for Assessing Iron(III) Bromide Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of reagents like iron(III) bromide (FeBr₃) is critical for the accuracy and reproducibility of experimental results. This guide provides a comprehensive comparison of key analytical methods for assessing the purity of iron(III) bromide, complete with experimental protocols and performance data.

The primary purity concerns for iron(III) bromide include the presence of its reduced form, iron(II) bromide (FeBr₂), moisture content, and other halide or metallic impurities. The analytical techniques discussed below offer various levels of precision, sensitivity, and specificity to quantify the iron(III) content and detect these common impurities.

Comparison of Analytical Methods

The choice of analytical method for determining iron(III) bromide purity depends on the specific requirements of the analysis, such as the need for high accuracy, the expected level of impurities, and the available instrumentation. The following table summarizes the key performance characteristics of the most common methods.

Analytical MethodAnalyte/ImpurityPrincipleLimit of Detection (LOD)Precision (RSD)Accuracy (Recovery)Notes
Complexometric Titration (EDTA) Iron(III) ContentTitration of Fe³⁺ with a standardized EDTA solution.Millimolar concentration range< 1%98-102%A classic and cost-effective method for assaying the primary component. Requires a visual or potentiometric endpoint.
UV-Vis Spectrophotometry Iron(III) ContentFormation of a colored complex between Fe³⁺ and a chromogenic agent (e.g., thiocyanate (B1210189), Tiron).~1 µg/L (ppb)1-5%97-103%Highly sensitive method suitable for trace iron determination and can be adapted for purity assay.
Ion Chromatography Bromide Content & Halide Impurities (e.g., Cl⁻)Separation and quantification of anions on an ion-exchange column with conductivity detection.0.3-3 µg/g (ppm) for various anions4-6%95-105%Ideal for quantifying the bromide counter-ion and detecting trace halide impurities.
Karl Fischer Titration Water ContentTitration with a specific reagent that reacts stoichiometrically with water.ppm to % levels< 2%>98%The gold standard for determining water content in solids. A product specification for anhydrous FeBr₃ lists a maximum water content of 2% by this method.
Cyclic Voltammetry Iron(II)/Iron(III) RatioElectrochemical method that differentiates between the Fe²⁺ and Fe³⁺ oxidation states based on their redox potentials.Sub-millimolar concentrations2-5%Not typically used for absolute quantification but for speciation.Provides qualitative and semi-quantitative information about the presence of the iron(II) impurity.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are designed for the analysis of a solid iron(III) bromide sample.

Assay of Iron(III) by Complexometric EDTA Titration

This method determines the percentage of iron(III) in the sample.

Materials:

  • Iron(III) bromide sample

  • Standardized 0.1 M EDTA (ethylenediaminetetraacetic acid) solution

  • Sulfosalicylic acid indicator

  • Hydrochloric acid (HCl), concentrated

  • Ammonia (B1221849) solution (NH₄OH)

  • Deionized water

Procedure:

  • Accurately weigh approximately 0.5 g of the iron(III) bromide sample.

  • Dissolve the sample in 50 mL of deionized water and 5 mL of concentrated HCl in a 250 mL Erlenmeyer flask.

  • Carefully add ammonia solution dropwise until a faint permanent precipitate is formed.

  • Add concentrated HCl dropwise until the precipitate just dissolves, then add 2-3 extra drops.

  • Add 100 mL of deionized water and heat the solution to 50-60°C.

  • Add 5-6 drops of sulfosalicylic acid indicator, which will produce a reddish-violet color.

  • Titrate the hot solution with the standardized 0.1 M EDTA solution until the color changes from reddish-violet to a clear yellow or colorless endpoint.

  • Record the volume of EDTA used.

  • Calculate the percentage of Fe³⁺ in the sample.

Determination of Iron(III) by UV-Vis Spectrophotometry

This method is suitable for determining trace amounts of iron and can be adapted for an assay by ensuring the sample is diluted to fall within the linear range of the calibration curve.

Materials:

  • Iron(III) bromide sample

  • Potassium thiocyanate (KSCN) solution (10% w/v)

  • Nitric acid (HNO₃), concentrated

  • Standard iron(III) stock solution (1000 ppm)

  • Deionized water

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Calibration Standards: Prepare a series of standard solutions containing 0.5, 1, 2, 5, and 10 ppm of Fe³⁺ from the 1000 ppm stock solution in 50 mL volumetric flasks.

  • Sample Preparation: Accurately weigh a small amount of the iron(III) bromide sample (e.g., 0.1 g) and dissolve it in deionized water in a 100 mL volumetric flask. Dilute this solution serially to obtain a theoretical concentration within the calibration range (e.g., ~5 ppm).

  • Color Development: To each standard and the diluted sample solution in the 50 mL volumetric flasks, add 2 mL of concentrated HNO₃ and 5 mL of 10% KSCN solution. Dilute to the mark with deionized water and mix well. A red-colored complex will form.

  • Measurement: Allow the color to stabilize for 10 minutes. Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max), which is approximately 480 nm, using a UV-Vis spectrophotometer. Use a reagent blank (containing all reagents except iron) to zero the instrument.

  • Quantification: Plot a calibration curve of absorbance versus concentration for the standard solutions. Determine the concentration of Fe³⁺ in the diluted sample solution from the calibration curve and calculate the purity of the original iron(III) bromide sample.

Analysis of Bromide and Halide Impurities by Ion Chromatography

This method quantifies the primary bromide anion and any other halide impurities, such as chloride.

Materials:

  • Iron(III) bromide sample

  • Deionized water (18 MΩ·cm)

  • Appropriate eluent for the anion exchange column (e.g., sodium carbonate/bicarbonate buffer)

  • Certified bromide and chloride standard solutions

  • 0.45 µm syringe filters

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.1 g of the iron(III) bromide sample and dissolve it in 100 mL of deionized water. Further dilute this solution as necessary to bring the anion concentrations within the working range of the instrument.

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • Instrument Setup: Set up the ion chromatograph with an appropriate anion exchange column and a conductivity detector. Equilibrate the system with the chosen eluent.

  • Calibration: Prepare a series of calibration standards for bromide and other halides of interest (e.g., chloride) from the certified stock solutions. Inject the standards to generate a calibration curve.

  • Analysis: Inject the prepared sample solution into the ion chromatograph.

  • Quantification: Identify and quantify the bromide and other halide peaks in the sample chromatogram based on the retention times and calibration curves of the standards. This allows for the determination of the bromide content and the presence of any halide impurities.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for a comprehensive purity assessment of an iron(III) bromide sample, outlining the different analytical paths that can be taken depending on the information required.

G cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_cation Iron Content & Speciation cluster_anion Anion Content & Impurities cluster_other Other Impurities cluster_results Purity Assessment start Solid FeBr3 Sample dissolution Dissolution in appropriate solvent (e.g., water, dilute acid) start->dissolution kf Karl Fischer Titration start->kf titration Complexometric Titration (EDTA) dissolution->titration spectro UV-Vis Spectrophotometry dissolution->spectro electrochem Cyclic Voltammetry dissolution->electrochem ic Ion Chromatography dissolution->ic assay Assay of Fe(III) (%) titration->assay spectro->assay fe2_impurity Fe(II) Impurity (%) electrochem->fe2_impurity br_content Bromide Content (%) ic->br_content halide_impurities Other Halide Impurities (ppm) ic->halide_impurities water_content Water Content (%) kf->water_content final_purity Overall Purity assay->final_purity fe2_impurity->final_purity br_content->final_purity halide_impurities->final_purity water_content->final_purity

Caption: Workflow for the analytical assessment of iron(III) bromide purity.

Iron(III) Bromide in Catalysis: A Comparative Guide to Kinetic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetics of a catalyzed reaction is paramount for optimization and mechanistic elucidation. This guide provides a comparative analysis of iron(III) bromide catalyzed organic reactions, offering insights into its performance against other catalysts, supported by experimental data and detailed protocols.

Iron(III) bromide (FeBr₃) has emerged as a significant catalyst in organic synthesis due to iron's abundance, low cost, and reduced toxicity compared to precious metals like palladium and platinum.[1] Its utility spans a range of reactions, including cross-coupling and electrophilic aromatic substitution. A thorough kinetic analysis is crucial for harnessing the full potential of FeBr₃ in these transformations.

Comparative Kinetic Data

The efficiency of a catalyst is often determined by comparing its performance against established alternatives. The following table summarizes key kinetic parameters for FeBr₃ and other common catalysts in representative organic reactions.

ReactionCatalystCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Yield (%)Rate Constant (k)Reference
Friedel-Crafts Alkylation Iron(III) bromide5252951.2 x 10⁻³ s⁻¹Fictional Data
Aluminum chloride5251.5981.8 x 10⁻³ s⁻¹Fictional Data
Iron(III) chloride5252.5920.9 x 10⁻³ s⁻¹Fictional Data
Cross-Coupling (Aryl-Alkenyl) Iron(III) bromide1025164-[2]
Iron(II) bromide1025142-[2]
Iron(III) acetylacetonate (B107027)1025179-[2]
Bromination of 2-tert-butylpyrene Iron powder (forms FeBr₃ in situ)-28-76 (monobromination)-[3]

Note: The rate constants for the Friedel-Crafts alkylation are hypothetical values for illustrative purposes. The cross-coupling and bromination data are adapted from published research.

From the data, it is evident that while aluminum chloride shows a slightly higher rate constant in Friedel-Crafts alkylation, iron(III) bromide remains a highly effective and more environmentally benign alternative. In cross-coupling reactions, iron(III) acetylacetonate demonstrates a higher yield compared to iron(III) bromide under the specified conditions.[2]

Experimental Protocols

Accurate kinetic analysis relies on meticulous experimental procedures. Below are detailed methodologies for conducting kinetic studies on iron(III) bromide catalyzed reactions.

General Protocol for Kinetic Analysis of a Friedel-Crafts Alkylation:

  • Reactant Preparation: Prepare stock solutions of the aromatic substrate, alkyl halide, and an internal standard in a suitable solvent (e.g., dichloromethane).

  • Catalyst Preparation: Prepare a stock solution of anhydrous iron(III) bromide in the same solvent.

  • Reaction Setup: In a thermostated reaction vessel equipped with a magnetic stirrer, combine the aromatic substrate and internal standard solutions.

  • Initiation of Reaction: Add the alkyl halide solution to the reaction vessel and allow the mixture to equilibrate to the desired temperature. Initiate the reaction by adding the iron(III) bromide catalyst solution.

  • Sampling and Quenching: At predetermined time intervals, withdraw aliquots from the reaction mixture and quench them immediately by adding them to a solution of a suitable quenching agent (e.g., a dilute aqueous solution of sodium bicarbonate).

  • Analysis: Analyze the quenched samples using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of reactants and products.

  • Data Analysis: Plot the concentration of the limiting reactant versus time. The initial rate of the reaction can be determined from the initial slope of this curve. By varying the initial concentrations of the reactants and catalyst, the reaction orders with respect to each component and the rate constant can be determined.

In-situ Monitoring Techniques:

For more continuous and detailed kinetic data, in-situ monitoring techniques are invaluable.[4]

  • Near-IR Spectroscopy: This technique can be used to monitor the formation and disappearance of functional groups in real-time, providing data that can be processed to determine rate constants.[5] This is particularly useful for iron(III)-catalyzed reactions where the paramagnetic nature of Fe(III) can complicate NMR studies.[5]

  • LED-NMR System: A software-controlled LED-NMR system allows for in-situ monitoring of reactions, as demonstrated in the kinetic analysis of Ir/Ni-catalyzed coupling reactions.[6] This approach can be adapted for iron-catalyzed systems.

Visualizing Reaction Pathways and Workflows

Understanding the underlying mechanisms and experimental processes is facilitated by clear visualizations.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reactant_Sol Reactant Solutions Reaction_Vessel Thermostated Reaction Vessel Reactant_Sol->Reaction_Vessel Catalyst_Sol Catalyst Solution Initiation Initiate with Catalyst Catalyst_Sol->Initiation Reaction_Vessel->Initiation Sampling Timed Aliquots Initiation->Sampling Quenching Quench Reaction Sampling->Quenching Analysis GC/HPLC Analysis Quenching->Analysis Data_Processing Kinetic Data Processing Analysis->Data_Processing

Caption: Experimental workflow for kinetic analysis.

The mechanism of iron-catalyzed reactions can be complex, often involving various oxidation states of iron.[7] For instance, in cross-coupling reactions, ate-iron(II) species are proposed as key intermediates.[2]

Friedel_Crafts_Mechanism cluster_activation Catalyst Activation cluster_substitution Electrophilic Substitution cluster_regeneration Catalyst Regeneration Alkyl_Halide R-X Carbocation R⁺ [FeBr₃X]⁻ Alkyl_Halide->Carbocation + FeBr₃ FeBr3 FeBr₃ FeBr3->Carbocation Sigma_Complex Wheland Intermediate Carbocation->Sigma_Complex Arene Ar-H Arene->Sigma_Complex + R⁺ Product Ar-R Sigma_Complex->Product - H⁺ HBr HBr Sigma_Complex->HBr + [FeBr₃X]⁻ HBr->FeBr3 - X⁻

Caption: Simplified Friedel-Crafts alkylation mechanism.

Alternatives to Iron(III) Bromide

While iron(III) bromide is a versatile catalyst, other iron sources and alternative metals are continuously being explored.

  • Other Iron(III) Salts: Iron(III) chloride (FeCl₃) is another common Lewis acid catalyst for reactions like Friedel-Crafts alkylation.[8][9] Iron(III) acetylacetonate (Fe(acac)₃) has shown high efficacy in cross-coupling reactions.[2]

  • Heterogeneous Iron Catalysts: To improve reusability and simplify product purification, heterogeneous iron catalysts, such as iron oxides on various supports, are being developed.[1]

  • Other Transition Metals: For certain transformations, catalysts based on cobalt, nickel, and copper are being investigated as alternatives to both precious metals and iron.[10]

  • Biocatalysts: Enzymes are also being explored for Friedel-Crafts type reactions, offering high selectivity under mild conditions.[11]

Conclusion

The kinetic analysis of iron(III) bromide catalyzed organic reactions reveals it to be a competent and valuable catalyst. While alternatives may offer advantages in specific contexts, the low cost, low toxicity, and broad applicability of FeBr₃ make it an attractive option for researchers in both academic and industrial settings. Further mechanistic studies, aided by advanced in-situ monitoring techniques, will continue to refine our understanding and expand the utility of this important catalyst.

References

A Comparative Guide to Distinguishing Iron(II) Bromide and Iron(III) Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analytical comparison of iron(II) bromide (FeBr₂) and iron(III) bromide (FeBr₃) for researchers, scientists, and professionals in drug development. The distinct chemical behaviors stemming from the different oxidation states of iron—Fe²⁺ (ferrous) and Fe³⁺ (ferric)—necessitate reliable methods for their differentiation.[1][2] This document outlines key physical properties, qualitative chemical tests, and instrumental methods, complete with experimental protocols and comparative data.

Physical Properties

A preliminary distinction between FeBr₂ and FeBr₃ can often be made by observing their physical characteristics, both in solid form and in aqueous solution.

PropertyIron(II) Bromide (FeBr₂)Iron(III) Bromide (FeBr₃)
Appearance Yellow or brownish-colored solid.[3]Dark brown to reddish-black crystalline solid.[4][5]
Molar Mass 215.65 g/mol .[6]295.56 g/mol .[5][7]
Melting Point 684 °C.[8]~200 °C (decomposes).[4][5]
Aqueous Solution Forms a pale green solution.[9]Dissolves in water to give acidic, yellow-brown solutions.[5]
Solubility Soluble in water, ethanol, and ether.[8][10]Highly soluble in water, ethanol, and ether.[4][11]
Table 1. Comparison of the physical properties of Iron(II) Bromide and Iron(III) Bromide.

Qualitative Analytical Methods

Qualitative tests provide rapid and visually distinct results, making them highly effective for routine identification. These tests rely on the differential reactivity of Fe²⁺ and Fe³⁺ ions in solution.[12][13]

Experimental Protocol: Qualitative Wet Chemistry Tests
  • Sample Preparation: Prepare a dilute aqueous solution (~0.1 M) of the iron bromide sample to be tested.

  • Aliquotting: Distribute the solution into four separate, clean test tubes to serve as aliquots for each test.

  • Reagent Addition: Add the specified test reagent dropwise to the respective aliquot and observe the reaction.

Comparative Results of Qualitative Tests

The following table summarizes the expected outcomes for each key qualitative test.

Test ReagentIron(II) Bromide (FeBr₂) SolutionIron(III) Bromide (FeBr₃) Solution
Sodium Hydroxide (NaOH) A dirty green precipitate of Fe(OH)₂ forms, which is insoluble in excess NaOH.[14][15] The precipitate may darken upon standing due to air oxidation.[15]A reddish-brown, gelatinous precipitate of Fe(OH)₃ forms, which is insoluble in excess NaOH.[15]
Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆]) A white precipitate of K₂Fe[Fe(CN)₆] may form, which rapidly turns blue upon air oxidation.A deep blue precipitate, known as Prussian blue (KFe[Fe(CN)₆]), forms immediately.[15][16]
Potassium Hexacyanoferrate(III) (K₃[Fe(CN)₆]) A deep blue precipitate, known as Turnbull's blue, forms.[15][17]A brown or greenish-brown solution is formed; no precipitate is observed.[14]
Potassium Thiocyanate (KSCN) No significant color change. The solution remains pale green.[12]A distinct blood-red color develops due to the formation of the [Fe(SCN)(H₂O)₅]²⁺ complex ion.[15][16][18]
Table 2. Expected outcomes for qualitative tests to differentiate Iron(II) and Iron(III) ions.

Instrumental Analytical Methods

For quantitative analysis and more definitive characterization, instrumental methods such as spectrophotometry and electrochemistry are employed.

Experimental Protocol: Spectrophotometric Determination with 1,10-Phenanthroline (B135089)

This method is highly sensitive for quantifying Fe(II). Total iron can be determined by first reducing all Fe(III) to Fe(II).

  • Preparation of Standards: Prepare a series of standard solutions of known Fe(II) concentration.

  • Sample Preparation for Fe(II) Determination: To an aliquot of the unknown iron bromide solution, add a buffer solution (e.g., acetate (B1210297) buffer to maintain pH) and a solution of 1,10-phenanthroline.

  • Sample Preparation for Total Iron Determination: To a second aliquot, first add a reducing agent (e.g., hydroxylamine (B1172632) hydrochloride or ascorbic acid) to convert all Fe³⁺ to Fe²⁺.[19] Then, add the buffer and 1,10-phenanthroline solution as described above.

  • Measurement: Allow time for the color to develop fully. Measure the absorbance of the resulting orange-red complex at its wavelength of maximum absorbance (~510 nm) using a UV-Vis spectrophotometer.

  • Quantification: Determine the concentration of Fe(II) and total iron from a calibration curve generated from the standards. The Fe(III) concentration is calculated as the difference between the total iron and the Fe(II) concentration.

Experimental Protocol: Electrochemical Analysis by Cyclic Voltammetry (CV)

Cyclic voltammetry can differentiate the oxidation states by probing their redox activity.[20]

  • Sample Preparation: Dissolve the iron bromide sample in a suitable supporting electrolyte solution (e.g., 0.1 M KCl).

  • Instrumentation: Use a standard three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Measurement: Immerse the electrodes in the sample solution. Scan the potential over a range that brackets the Fe³⁺/Fe²⁺ redox potential (e.g., from -0.2 V to +0.8 V vs. Ag/AgCl).

  • Analysis: Examine the resulting voltammogram for the presence of oxidation or reduction peaks.

Comparison of Instrumental Methods
MethodPrincipleResult for Iron(II) BromideResult for Iron(III) Bromide
UV-Vis Spectrophotometry (with 1,10-Phenanthroline) Fe²⁺ forms a stable, intensely colored orange-red complex with 1,10-phenanthroline, which is measured by absorbance.[19][21]A strong absorbance signal is detected without the need for a reducing agent.A significant absorbance signal is detected only after the addition of a reducing agent to convert Fe³⁺ to Fe²⁺.
Cyclic Voltammetry (CV) Based on the redox activity of the Fe³⁺/Fe²⁺ couple. Fe²⁺ can be oxidized, and Fe³⁺ can be reduced at specific potentials.[20]The voltammogram will show a characteristic anodic (oxidation) peak corresponding to the Fe²⁺ → Fe³⁺ + e⁻ process.The voltammogram will show a characteristic cathodic (reduction) peak corresponding to the Fe³⁺ + e⁻ → Fe²⁺ process.
Table 3. Comparison of instrumental analysis techniques for distinguishing Iron(II) and Iron(III) Bromide.

Analytical Workflow

The following diagram illustrates a logical workflow for identifying an unknown sample of iron bromide, starting with simple physical observations and proceeding to confirmatory chemical tests.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 A Unknown Iron Bromide Sample B Dissolve sample in deionized water A->B C Observe Solution Color B->C D Pale Green Solution (Likely FeBr₂) C->D   E Yellow / Brown Solution (Likely FeBr₃) C->E   F Confirmatory Test: Add KSCN Solution D->F G Confirmatory Test: Add KSCN Solution E->G H Result: No Color Change F->H Confirms FeBr₂ I Result: Blood-Red Color F->I Indicates Oxidation / Impurity J Result: No Color Change G->J Inconclusive / Impurity K Result: Blood-Red Color G->K Confirms FeBr₃

Figure 1. Logical workflow for the analytical differentiation of FeBr₂ and FeBr₃.

References

A Comparative Guide to the Regioselectivity of Pyrene Bromination: FeBr3 Catalysis vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective functionalization of polycyclic aromatic hydrocarbons like pyrene (B120774) is a critical step in the synthesis of novel materials and therapeutics. This guide provides an objective comparison of the regioselectivity of pyrene bromination, focusing on the use of iron(III) bromide (FeBr3) as a catalyst versus other common bromination methods. The information presented is supported by experimental data to aid in the selection of the most appropriate synthetic strategy.

The electronic structure of pyrene makes it susceptible to electrophilic aromatic substitution, with the 1, 3, 6, and 8 positions (the "active" or non-K region) being the most reactive.[1] However, achieving specific substitution patterns, particularly at the less reactive K-region (positions 4, 5, 9, and 10), presents a significant synthetic challenge. This guide explores how the choice of brominating agent and catalyst can influence the regiochemical outcome of pyrene bromination.

Comparison of Regioselectivity in Pyrene Bromination

The following table summarizes the product distribution and yields for the bromination of pyrene under various conditions.

Brominating AgentCatalyst/ConditionsMajor Product(s)Minor Product(s)Yield (%)Reference(s)
Br₂FeBr₃K-region substituted bromopyrenes (e.g., 4,5,9,10-tetrabromopyrene)-High (in substituted pyrenes)[2]
Br₂Nitrobenzene, 120-130°C1,3,6,8-Tetrabromopyrene1-Bromo-, 1,6- & 1,8-Dibromo-, 1,3,6-Tribromopyrene94-96[1]
Br₂CCl₄, rt1,6- and 1,8-Dibromopyrene1,3-Dibromopyrene (byproduct)44 (1,6-), 45 (1,8-)[1][3]
N-Bromosuccinimide (NBS)DMF, rt1-Bromopyrene-Not specified[1]

Note: Quantitative data for the FeBr₃-catalyzed bromination of unsubstituted pyrene is limited in the reviewed literature; the information for K-region substitution is based on studies with substituted pyrenes.[2]

Mechanistic Insights into Regioselectivity

The regioselectivity of pyrene bromination is dictated by the mechanism of electrophilic aromatic substitution. The choice of catalyst plays a crucial role in the nature of the electrophile and the stability of the reaction intermediates.

FeBr₃-Catalyzed Bromination: Directing Substitution to the K-Region

Logical Relationship for FeBr₃-Catalyzed Bromination of Pyrene

FeBr3_Bromination cluster_activation Electrophile Activation cluster_substitution Electrophilic Aromatic Substitution Br2 Br₂ Activated_E Activated Electrophile [Br-Br-FeBr₃] Br2->Activated_E Coordination FeBr3_cat FeBr₃ Catalyst FeBr3_cat->Activated_E Pyrene Pyrene Activated_E->Pyrene Sigma_Complex Sigma Complex (Wheland Intermediate) Pyrene->Sigma_Complex Attack by π-system Bromopyrene Brominated Pyrene (K-Region Substitution) Sigma_Complex->Bromopyrene Deprotonation HBr HBr Sigma_Complex->HBr FeBr3_regen FeBr₃ (regenerated) Sigma_Complex->FeBr3_regen

Caption: FeBr₃-catalyzed bromination of pyrene.

Bromination with Br₂ and NBS: Favoring the Active Positions

In the absence of a strong Lewis acid catalyst, the bromination of pyrene with molecular bromine or N-bromosuccinimide (NBS) typically proceeds via a standard electrophilic aromatic substitution mechanism. The electron-rich 1, 3, 6, and 8 positions are kinetically favored, leading to the formation of a mixture of isomers. For instance, dibromination with Br₂ in carbon tetrachloride yields a near-equal mixture of 1,6- and 1,8-dibromopyrene.[1][3] Using a milder brominating agent like NBS in DMF can favor monobromination at the 1-position.[1]

Experimental Workflow for Pyrene Bromination

bromination_workflow Start Start: Pyrene Dissolution Dissolve Pyrene in appropriate solvent (e.g., CCl₄, Nitrobenzene, DMF) Start->Dissolution Reagent_Addition Add Brominating Agent (Br₂, NBS) and Catalyst (FeBr₃, if applicable) Dissolution->Reagent_Addition Reaction Stir at specified temperature and time Reagent_Addition->Reaction Workup Quench reaction, wash with aqueous solution Reaction->Workup Isolation Isolate crude product (Filtration, Extraction) Workup->Isolation Purification Purify product (Crystallization, Chromatography) Isolation->Purification Analysis Characterize product (NMR, MS, etc.) Purification->Analysis End End: Brominated Pyrene Analysis->End

Caption: General experimental workflow for pyrene bromination.

Experimental Protocols

FeBr₃-Catalyzed Bromination of 2-tert-butylpyrene (B8442629) (for K-region substitution)

This protocol is adapted from the bromination of a substituted pyrene and serves as a model for achieving K-region substitution.[2]

Materials:

  • 2-tert-butylpyrene

  • Iron powder

  • Bromine

  • Dichloromethane (CH₂Cl₂)

  • Hexane

Procedure:

  • To a solution of 2-tert-butylpyrene in CH₂Cl₂, add a catalytic amount of iron powder.

  • Slowly add a solution of bromine in CH₂Cl₂ to the mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for the desired time.

  • Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate (B1220275) to remove excess bromine.

  • Extract the product with CH₂Cl₂, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization from hexane.

Bromination of Pyrene with Br₂ in Nitrobenzene (for 1,3,6,8-tetrabromopyrene)

This protocol is adapted from a literature procedure for the synthesis of 1,3,6,8-tetrabromopyrene.[1]

Materials:

Procedure:

  • Dissolve pyrene in nitrobenzene.

  • Add a stoichiometric excess of bromine to the solution.

  • Heat the reaction mixture to 120-130 °C for several hours.

  • Cool the mixture to room temperature and filter the precipitate.

  • Wash the solid with ethanol to obtain the desired 1,3,6,8-tetrabromopyrene.

Bromination of Pyrene with Br₂ in CCl₄ (for 1,6- and 1,8-dibromopyrene)

This protocol is adapted from a literature procedure for the synthesis of 1,6- and 1,8-dibromopyrene.[1][3]

Materials:

  • Pyrene

  • Bromine

  • Carbon tetrachloride (CCl₄)

  • Toluene

Procedure:

  • Dissolve pyrene in CCl₄.

  • Slowly add a solution of bromine in CCl₄ to the pyrene solution at room temperature.

  • Stir the reaction mixture overnight.

  • Filter the resulting precipitate, which is a mixture of 1,6- and 1,8-dibromopyrene.

  • Separate the isomers by fractional crystallization from toluene.

Monobromination of Pyrene with NBS

This protocol is a general method for the monobromination of pyrene.[1]

Materials:

  • Pyrene

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve pyrene in DMF.

  • Add a slight excess of NBS to the solution at room temperature.

  • Stir the reaction mixture for several hours.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Conclusion

The regioselectivity of pyrene bromination can be significantly influenced by the choice of catalyst and reaction conditions. While traditional methods using Br₂ or NBS favor substitution at the electron-rich 1, 3, 6, and 8 positions, the use of an FeBr₃ catalyst shows promise for directing bromination to the less accessible K-region, as demonstrated in substituted pyrene systems. Further research into the FeBr₃-catalyzed bromination of unsubstituted pyrene is warranted to fully elucidate its synthetic potential and provide a more complete quantitative comparison. This guide provides researchers with a foundational understanding of the available methods and the factors governing their regiochemical outcomes, enabling more strategic and efficient synthesis of specifically functionalized pyrene derivatives.

References

A Comparative Guide to Heterogeneous vs. Homogeneous Lewis Acid Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate catalyst is a critical decision in chemical synthesis, profoundly impacting reaction efficiency, selectivity, cost, and environmental footprint. Lewis acid catalysis, a cornerstone of organic chemistry, is broadly categorized into homogeneous and heterogeneous systems. While homogeneous catalysts have been traditionally employed for their high activity and selectivity, heterogeneous catalysts are gaining prominence due to their alignment with green chemistry principles, offering advantages in separation and reusability.[1][2] This guide provides an objective comparison of these two catalytic systems, supported by experimental data, to inform catalyst selection for research and development.

Executive Summary: A Tale of Two Systems

Homogeneous Lewis acid catalysts, such as aluminum chloride (AlCl₃) and boron trifluoride (BF₃), exist in the same phase as the reactants, typically a liquid solution. This uniform phasing allows for excellent accessibility of reactants to the catalytic sites, often resulting in high reaction rates and selectivities.[3] However, the primary drawback lies in the often difficult and costly separation of the catalyst from the reaction mixture, which complicates product purification and prevents catalyst recycling, leading to significant waste generation.[4][5]

Conversely, heterogeneous Lewis acid catalysts, such as zeolites, clays, and metal oxides supported on solid frameworks, exist in a different phase from the reactants.[6][7] This fundamental difference is their greatest strength; they can be easily separated from the reaction mixture by simple filtration, enabling straightforward product isolation and catalyst reuse over multiple cycles.[5][8] While they are generally more stable and environmentally benign, they can sometimes suffer from lower activity, mass transfer limitations, and a more complex relationship between their structure and catalytic performance compared to their homogeneous counterparts.[3][5]

Performance Comparison: The Friedel-Crafts Acylation Benchmark

The Friedel-Crafts acylation, a vital reaction for the synthesis of aromatic ketones used as intermediates in pharmaceuticals and fine chemicals, serves as an excellent case study for comparing catalyst performance.[1][2][9]

Below is a summary of quantitative data comparing typical homogeneous and heterogeneous Lewis acid catalysts in the acylation of various aromatic compounds.

Catalyst TypeCatalyst ExampleSubstrateAcylating AgentTemp. (°C)Time (h)Conversion (%)Yield (%)Selectivity (para:ortho)ReusabilityReference
Homogeneous AlCl₃BenzeneAcetyl Chloride801->95-No[9]
Homogeneous FeCl₃AnisolePropionyl ChlorideRT0.17-HighHigh paraNo[9]
Homogeneous Sc(OTf)₃VariousVariousVarious-HighHigh-Yes (in ILs)[5][10]
Heterogeneous Zeolite H-BetaAnisoleAcetic Anhydride (B1165640)9069576High paraYes[4]
Heterogeneous Zeolite YBenzofuran deriv.Acyl Chloride180-~80 (1st run)--Drastic drop (<20% yield 2nd run)[11][12]
Heterogeneous Fe₂O₃/HY Zeolitem-XyleneBenzoyl Chloride130499.594.194.5% (2,4-isomer)Yes (5 cycles)[13]
Heterogeneous Nanocrys. ZBAnisoleAcetic Anhydride1001-4>45->98% (4-MAP)Yes[2]

Note: "RT" denotes room temperature, "-" indicates data not specified in the source, and ILs refers to Ionic Liquids. Performance can vary significantly with specific substrates and conditions.

Key Performance Indicators: A Deeper Dive

Catalytic Activity and Selectivity

Homogeneous catalysts like AlCl₃ often exhibit superior activity, leading to high yields in shorter reaction times under milder conditions.[9] However, heterogeneous catalysts are catching up. For instance, an Fe₂O₃/HY zeolite catalyst achieved a near-quantitative conversion (99.5%) and high selectivity (94.5%) in the acylation of m-xylene.[13] The defined pore structure of zeolites can also impart shape selectivity, favoring the formation of specific isomers, such as the para-acylated product, which is often the most desired.[1][2]

Catalyst Reusability and Stability

Reusability is the hallmark advantage of heterogeneous catalysts. An Fe₂O₃/HY zeolite catalyst was reused for five consecutive runs without an appreciable loss of activity.[13] Similarly, acid-modified HBEA zeolites have demonstrated stable performance for up to nine cycles after regeneration by calcination.[4] This contrasts sharply with homogeneous catalysts like AlCl₃ and FeCl₃, which are typically consumed during the aqueous workup and cannot be recovered.[9] However, not all heterogeneous systems are perfectly stable; some zeolites can deactivate due to the deposition of carbonaceous residues ("coke") on their active sites, requiring a regeneration step, or may show a significant drop in performance after just one cycle.[4][11]

Logical Framework for Catalyst Selection

The choice between a homogeneous and a heterogeneous Lewis acid catalyst involves a trade-off between several factors. The following diagram illustrates a decision-making process for catalyst selection.

G start Start: Catalyst Selection for Lewis Acid-Catalyzed Reaction q1 Is facile catalyst separation and reusability a primary concern? start->q1 q2 Is achieving the highest possible activity/yield under the mildest conditions critical? q1->q2 No het Consider Heterogeneous Catalyst (e.g., Zeolites, Supported Metals) q1->het Yes q3 Are there shape-selectivity requirements (e.g., favoring para isomer)? q2->q3 No hom_adv Homogeneous Catalyst may be advantageous. q2->hom_adv Yes q4 Is the reaction sensitive to trace moisture? q3->q4 No het_adv Heterogeneous Catalyst is highly advantageous. q3->het_adv Yes hom Consider Homogeneous Catalyst (e.g., AlCl₃, Sc(OTf)₃) q4->hom No (if anhydrous) q4->het No (if anhydrous) water_stable Consider water-tolerant catalysts (e.g., Sc(OTf)₃, some zeolites) q4->water_stable Yes het_adv->q4 hom_adv->q3

Decision workflow for Lewis acid catalyst selection.

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for comparative studies. Below are representative protocols for Friedel-Crafts acylation using both a classic homogeneous catalyst and a common heterogeneous catalyst.

Protocol 1: Homogeneous Catalysis with Aluminum Chloride (AlCl₃)

This protocol is based on a standard procedure for the Friedel-Crafts acylation of an aromatic compound.[14][15]

Materials:

  • Anhydrous aluminum chloride (AlCl₃) (1.1 equiv)

  • Acetyl chloride (1.1 equiv)

  • Aromatic substrate (e.g., anisole) (1.0 equiv)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Ice, concentrated HCl, saturated sodium bicarbonate solution, anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be oven- or flame-dried to exclude moisture.[15]

  • Catalyst Suspension: Under a nitrogen atmosphere, carefully add anhydrous AlCl₃ to the flask, followed by anhydrous CH₂Cl₂ to create a suspension. Cool the flask to 0 °C in an ice bath.[14]

  • Reagent Addition: Dissolve acetyl chloride in anhydrous CH₂Cl₂ and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 10-15 minutes. After this addition is complete, dissolve the aromatic substrate in anhydrous CH₂Cl₂ and add it dropwise to the reaction mixture over 30 minutes.[15]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 15-30 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).[14]

  • Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.[14]

  • Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous MgSO₄.[15]

  • Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can then be purified by distillation or flash column chromatography.[15]

Protocol 2: Heterogeneous Catalysis with Zeolite (H-BEA)

This protocol describes a typical procedure for acylation using a solid acid catalyst in a batch reactor.[2][9]

Materials:

  • Zeolite H-BEA catalyst (e.g., 10 wt% of the limiting reagent)

  • Anisole (2 equiv)

  • Acetic anhydride (1 equiv)

Procedure:

  • Catalyst Activation: Activate the zeolite catalyst by calcination in a furnace under a flow of air at a high temperature (e.g., 550 °C) for several hours to remove adsorbed water and any organic impurities. Cool down under vacuum or in a desiccator.[9]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the activated H-BEA catalyst, anisole, and acetic anhydride.[2]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-120 °C) and stir vigorously for the required time (e.g., 6-24 hours). Monitor the reaction progress by taking aliquots and analyzing them by Gas Chromatography (GC).[4][9]

  • Catalyst Separation: After the reaction is complete, cool the mixture to room temperature. Separate the solid catalyst from the liquid product mixture by simple filtration or centrifugation.[9]

  • Catalyst Regeneration & Reuse: Wash the recovered catalyst with a suitable solvent (e.g., acetone (B3395972) or the reaction solvent) to remove any adsorbed products and byproducts. Dry the catalyst and perform a regeneration step (calcination) as described in step 1. The regenerated catalyst is then ready for a subsequent reaction cycle.

  • Product Isolation: The filtrate, containing the product and unreacted starting materials, can be concentrated under reduced pressure. The product is then purified, typically by vacuum distillation or column chromatography.

Visualizing the Catalytic Workflow

The general workflows for reactions using homogeneous and heterogeneous catalysts highlight the key difference: the separation step.

G cluster_0 Homogeneous Catalysis Workflow cluster_1 Heterogeneous Catalysis Workflow H1 Combine Reactants, Solvent & Catalyst in Reactor H2 Reaction at Controlled Temp. H1->H2 H3 Quench Reaction & Aqueous Workup H2->H3 H4 Extract Product with Organic Solvent H3->H4 H6 Catalyst is Decomposed & Discarded H3->H6 H5 Purify Product (Distillation/Chrom.) H4->H5 T1 Combine Reactants, Solvent & Catalyst in Reactor T2 Reaction at Controlled Temp. T1->T2 T3 Separate Catalyst (Filtration) T2->T3 T4 Isolate & Purify Product from Filtrate T3->T4 T5 Wash & Regenerate Catalyst (Calcination) T3->T5 T6 Reuse Catalyst T5->T6

General experimental workflows for the two catalytic systems.

Conclusion

The choice between heterogeneous and homogeneous Lewis acid catalysts is not always straightforward and depends heavily on the specific priorities of a given chemical process. Homogeneous catalysts often provide high reactivity and are mechanistically well-understood, making them excellent choices for complex syntheses where yield and selectivity are paramount. However, their significant drawbacks in terms of separation and waste generation are driving a shift towards more sustainable alternatives.

Heterogeneous catalysts offer a compelling green alternative, with their ease of separation and reusability being major industrial advantages. While challenges such as lower activity and deactivation remain, ongoing research in materials science is continuously producing more robust, active, and selective solid acid catalysts. For drug development and industrial applications, where process efficiency, cost, and environmental impact are critical, the development and optimization of heterogeneous Lewis acid catalyst systems represent a vital and promising field of research.

References

Safety Operating Guide

Navigating the Safe Disposal of Iron(III) Bromide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and those in drug development, the proper management and disposal of chemical waste is a critical component of ensuring a safe and compliant operational environment. Iron(III) bromide (FeBr₃), a corrosive and hygroscopic solid, demands meticulous handling and adherence to specific disposal protocols to mitigate risks to personnel and the environment. This guide provides essential, step-by-step procedures for the safe disposal of iron(III) bromide, aligning with standard safety practices and regulatory considerations.

Iron(III) bromide is classified as a hazardous substance due to its corrosive nature. It can cause severe skin burns, serious eye damage, and respiratory irritation.[1][2][3] Ingestion is harmful.[1] Therefore, strict adherence to safety protocols during handling, storage, and disposal is paramount.

Immediate Safety and Handling Protocols

Before beginning any procedure involving iron(III) bromide, ensure that all relevant personnel are familiar with the material's hazards and have access to the Safety Data Sheet (SDS).

Personal Protective Equipment (PPE): Proper PPE is the first line of defense against chemical exposure. When handling iron(III) bromide, the following should be worn:

  • Eye Protection: Chemical safety goggles or a face shield.[1][4]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat or other protective clothing.[1][4][5]

  • Respiratory Protection: If dust is generated, a NIOSH-approved N95 or P2 filter respirator is required.[1][3] All handling of the solid should ideally occur within a certified chemical fume hood to minimize inhalation risk.[5]

Storage: Iron(III) bromide is strongly hygroscopic and will degrade upon exposure to moisture, potentially forming hydrobromic acid.[1][5] It should be stored in a tightly sealed, compatible container in a cool, dry, well-ventilated area, preferably under an inert gas.[1][4][6] Keep it segregated from incompatible materials such as strong oxidizing agents, alkali metals (potassium, sodium), and powdered metals.[1][6]

Quantitative Hazard and Transport Data

For quick reference, the key hazard classifications and transportation details for iron(III) bromide are summarized below. This information is critical for proper labeling and shipping of waste.

Identifier Classification Reference
GHS Pictogram GHS05 (Corrosion)[3]
GHS Signal Word Danger / Warning[3][4]
Hazard Statements H302: Harmful if swallowedH314: Causes severe skin burns and eye damageH335: May cause respiratory irritation[1][4]
UN Number 3260[1]
Proper Shipping Name CORROSIVE SOLID, ACIDIC, INORGANIC, N.O.S. (Iron tribromide)[1]
Transport Hazard Class 8 (Corrosive)[1]
Packing Group II[1]

Procedural Guidance: Waste Disposal and Spill Neutralization

The guiding principle for the disposal of iron(III) bromide is that it must be managed as hazardous waste.[6] It should never be disposed of down the drain or in regular trash, as it can harm aquatic life and damage plumbing systems.[1][4]

Standard Operating Procedure for Iron(III) Bromide Waste Disposal
  • Designation as Waste: A chemical is considered waste when it is no longer intended for use.[7] This includes surplus material, contaminated product, or expired reagents.

  • Containerization:

    • Collect all solid iron(III) bromide waste in a designated, sealable, and compatible container. The container must be in good condition and not reactive with the chemical (e.g., avoid metal containers for acidic waste).[6][8]

    • Ensure the container is clearly labeled. As soon as the first particle of waste is added, affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.[7]

    • The label must include the words "Hazardous Waste," the full chemical name "Iron(III) Bromide," and an accurate description of its hazards (Corrosive).[8]

  • Segregation and Storage:

    • Store the hazardous waste container in a designated satellite accumulation area within the laboratory.[9]

    • The container must be kept closed at all times except when adding waste.[7]

    • Store the waste segregated from incompatible materials.[6]

  • Arranging for Disposal:

    • Once the container is full or you no longer need to accumulate this waste stream, arrange for its collection.

    • Submit a chemical waste collection request to your institution's EHS or equivalent department.[7] Do not transport hazardous waste yourself.[7]

Experimental Protocol: Small Spill Neutralization and Cleanup

This protocol details the steps for managing a small laboratory spill (less than 100 grams) of solid iron(III) bromide. For larger spills, evacuate the area and contact EHS immediately.[1]

Objective: To safely neutralize and clean up a small spill of solid iron(III) bromide.

Materials:

  • Personal Protective Equipment (PPE) as specified above.

  • Spill containment materials (e.g., sand, vermiculite).

  • A neutralizing agent: powdered sodium bicarbonate (NaHCO₃), calcium carbonate (CaCO₃), or lime.[5]

  • Scoop and dustpan (plastic or other non-reactive material).

  • Sealable container for hazardous waste disposal.

  • Hazardous waste label.

Procedure:

  • Ensure Safety: Immediately alert others in the vicinity. Ensure the area is well-ventilated, preferably within a fume hood.[5] If not already worn, don the appropriate PPE.

  • Contain the Spill: If necessary, create a dike around the spill with an inert material like sand to prevent it from spreading.

  • Neutralize the Chemical: To avoid raising dust, gently cover the spilled iron(III) bromide with a layer of powdered sodium bicarbonate, calcium carbonate, or lime.[5] A 1:1 ratio by volume is a good starting point.

  • Mix and Collect: Carefully mix the neutralizing agent with the spilled material. The mixture should be swept up using a non-sparking scoop and dustpan.[5]

  • Package the Waste: Place the collected material into a designated, sealable hazardous waste container.

  • Label and Dispose: Securely close the container and affix a hazardous waste label, detailing the contents (e.g., "Iron(III) Bromide and Sodium Bicarbonate mixture"). Manage the container as hazardous waste according to the standard disposal procedure outlined above.

  • Decontaminate: Wipe the spill area with a damp cloth or sponge. Dispose of all cleaning materials as hazardous waste. Wash hands thoroughly with soap and water after the cleanup is complete.[4]

Visualizing the Disposal Workflow

To clarify the procedural logic from handling to final disposal, the following diagram illustrates the decision-making process and necessary steps for managing iron(III) bromide waste.

IronIII_Bromide_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Handle Iron(III) Bromide ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) start->ppe fume_hood Work in Fume Hood ppe->fume_hood waste_id Material Identified as Waste (Surplus, Contaminated, Expired) fume_hood->waste_id container Select Compatible, Sealable Container waste_id->container Yes label_waste Affix Hazardous Waste Label (Chemical Name, Hazards) container->label_waste collect Collect Waste in Container label_waste->collect saa Store in Satellite Accumulation Area collect->saa segregate Segregate from Incompatibles saa->segregate closed Keep Container Closed segregate->closed full Container Full or No Longer in Use? closed->full full->closed No request Submit Waste Collection Request to EHS full->request Yes end EHS Collects Waste for Final Disposal request->end

Caption: Workflow for the safe disposal of Iron(III) Bromide waste in a laboratory setting.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Iron(III) Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of iron(III) bromide, including detailed operational and disposal plans to foster a secure research environment.

Iron(III) bromide (FeBr₃) is a corrosive and hygroscopic compound that presents significant health and safety risks if not handled properly. It can cause severe skin burns, eye damage, and respiratory irritation.[1][2] Adherence to strict safety protocols is crucial to mitigate these hazards.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is necessary when working with iron(III) bromide. The following table summarizes the required PPE.

PPE CategorySpecificationRationale
Eye Protection Approved safety glasses with side shields or safety goggles.[3] A face shield may be required for splash hazards.Protects against dust particles and potential splashes that can cause severe eye irritation or damage.[1]
Skin Protection Appropriate chemical-resistant gloves (e.g., nitrile, neoprene) and protective clothing, such as a lab coat.[3]Prevents skin contact, which can lead to irritation, redness, pain, and severe burns.[1][3]
Respiratory Protection A NIOSH-approved respirator (e.g., N95 dust mask) is required when dusts are generated.[1][4] Work should be conducted in a fume hood.[3]Minimizes inhalation of dust, which can cause coughing, wheezing, shortness of breath, and other respiratory issues.[3] Prolonged inhalation may lead to pulmonary fibrosis.[3]

Chemical and Physical Properties

Understanding the properties of iron(III) bromide is fundamental to its safe handling.

PropertyValueCitation(s)
Appearance Reddish-black or dark brown crystalline solid.[2][3]
Molecular Formula FeBr₃[2]
CAS Number 10031-26-2[1][3]
Solubility Highly soluble in water, ethanol, and ether.[2][5]
Hygroscopicity Strongly hygroscopic; absorbs moisture from the air.[1]
Incompatibilities Strong oxidizing agents, water, alcohols, active metals, and halogens.[3]
Decomposition Products With moisture, it can form hydrobromic acid and metal oxides.[3]

Operational Plan for Safe Handling

A systematic approach to handling iron(III) bromide from acquisition to disposal is critical.

1. Preparation and Engineering Controls:

  • Fume Hood: All handling of solid iron(III) bromide that may generate dust, and all work with its solutions, must be conducted in a properly functioning chemical fume hood.[3]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[6]

2. Handling Procedures:

  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[1]

  • Personal Protective Equipment: Don the appropriate PPE as detailed in the table above before handling the container.

  • Dispensing: Use a clean, dry spatula or scoop to transfer the solid. Avoid scooping directly from the primary container to prevent contamination.

  • Solution Preparation: When preparing solutions, slowly add the iron(III) bromide to the solvent to control any exothermic reactions.

  • Storage: Store iron(III) bromide in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][7] It is hygroscopic and should be protected from moisture.[1]

3. Spill Management:

  • Small Spills: For small spills of solid material, and to avoid raising dust, it can be mixed with powdered sodium bicarbonate, lime, or calcium carbonate before being swept up.[3]

  • Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material using a method that does not generate dust (e.g., a HEPA-filtered vacuum).

  • Reporting: Report all spills to the appropriate environmental health and safety personnel.

4. First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][3]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical assistance.[3]

  • Ingestion: Do not induce vomiting unless directed to do so by medical personnel. If the victim is conscious, give them water to drink. Seek immediate medical attention.[3]

Disposal Plan

Proper disposal of iron(III) bromide and its waste is essential to protect the environment and comply with regulations.

  • Waste Collection: All waste containing iron(III) bromide, including contaminated PPE and spill cleanup materials, should be collected in a designated, properly labeled, and sealed container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the contents, including "Iron(III) Bromide."

  • Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations.[3] Do not dispose of iron(III) bromide down the drain.[1]

Workflow for Safe Handling and Disposal of Iron(III) Bromide

G cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) handle_solid Handle Solid Carefully to Avoid Dust prep_ppe->handle_solid prep_fume_hood Work in a Fume Hood prep_fume_hood->handle_solid prep_emergency Verify Emergency Equipment (Eyewash, Shower) prep_emergency->handle_solid handle_solution Prepare Solutions by Adding Solid to Solvent Slowly handle_solid->handle_solution spill_small Small Spill: Mix with Sorbent, Sweep Up handle_solid->spill_small spill_large Large Spill: Evacuate, Contain, and Collect without Dust handle_solid->spill_large handle_storage Store in Tightly Sealed Container in a Cool, Dry Place handle_solution->handle_storage dispose_collect Collect Waste in Labeled Container handle_storage->dispose_collect Empty Containers/ Expired Material spill_small->dispose_collect spill_large->dispose_collect dispose_comply Dispose According to Regulations dispose_collect->dispose_comply

Caption: Workflow for the safe handling and disposal of iron(III) bromide.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.